molecular formula C17H23NO B1346532 4-(Azetidinomethyl)phenyl cyclohexyl ketone CAS No. 898757-16-9

4-(Azetidinomethyl)phenyl cyclohexyl ketone

Cat. No.: B1346532
CAS No.: 898757-16-9
M. Wt: 257.37 g/mol
InChI Key: GZEKLDPISHKODV-UHFFFAOYSA-N
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Description

4-(Azetidinomethyl)phenyl cyclohexyl ketone is a useful research compound. Its molecular formula is C17H23NO and its molecular weight is 257.37 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h7-10,15H,1-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEKLDPISHKODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642833
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
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Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-16-9
Record name [4-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the novel compound, 4-(Azetidinomethyl)phenyl cyclohexyl ketone. The methodologies presented herein are grounded in established chemical principles and supported by scientific literature, offering a robust framework for the successful preparation and analysis of this molecule.

Introduction: The Significance of the Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1] Its unique conformational rigidity and ability to act as a bioisosteric replacement for other functional groups make it a valuable scaffold in the design of novel therapeutic agents.[2] Azetidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[3][4][5][6] The incorporation of an azetidine moiety into a larger molecular framework, such as the phenyl cyclohexyl ketone scaffold, can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide details a reliable synthetic route to this compound and provides a thorough analysis of its structural characterization.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a two-step synthetic pathway. The key disconnection is at the C-N bond of the azetidine ring, leading to the precursor 4-(bromomethyl)phenyl cyclohexyl ketone (II) and azetidine. The precursor (II) can be obtained from 4-methylphenyl cyclohexyl ketone (III) via a benzylic bromination. Finally, 4-methylphenyl cyclohexyl ketone (III) can be synthesized through a Friedel-Crafts acylation of toluene with cyclohexanecarbonyl chloride.

Retrosynthesis Target 4-(Azetidinomethyl)phenyl cyclohexyl ketone (I) Precursor1 4-(Bromomethyl)phenyl cyclohexyl ketone (II) Target->Precursor1 C-N Disconnection Precursor2 4-Methylphenyl cyclohexyl ketone (III) Precursor1->Precursor2 Benzylic Bromination Starting_Materials Toluene + Cyclohexanecarbonyl chloride Precursor2->Starting_Materials Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Synthesis of 4-Methylphenyl cyclohexyl ketone (III) via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[7] In this step, toluene is acylated with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃). The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.[8]

Protocol:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30 minutes.

  • After the addition is complete, add a solution of toluene (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methylphenyl cyclohexyl ketone as a solid.

Friedel_Crafts_Acylation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup and Purification Setup Dry three-necked flask with stirrer, dropping funnel, and condenser Add_AlCl3 Add anhydrous AlCl3 (1.1 eq) Setup->Add_AlCl3 Add_DCM Add anhydrous DCM Add_AlCl3->Add_DCM Cool Cool to 0 °C Add_DCM->Cool Add_Acyl_Chloride Add cyclohexanecarbonyl chloride (1.0 eq) in DCM dropwise Cool->Add_Acyl_Chloride Add_Toluene Add toluene (1.2 eq) in DCM dropwise Add_Acyl_Chloride->Add_Toluene Warm_and_Stir Warm to RT and stir for 2-3h Add_Toluene->Warm_and_Stir Quench Quench with ice and HCl Warm_and_Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify

Caption: Experimental workflow for the Friedel-Crafts acylation.

Synthesis of 4-(Bromomethyl)phenyl cyclohexyl ketone (II) via Benzylic Bromination

The benzylic position of 4-methylphenyl cyclohexyl ketone is susceptible to radical bromination. N-Bromosuccinimide (NBS) is a convenient and selective reagent for this transformation, typically initiated by a radical initiator such as benzoyl peroxide (BPO) or light.[9]

Protocol:

  • In a round-bottom flask, dissolve 4-methylphenyl cyclohexyl ketone (1.0 equivalent) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-(bromomethyl)phenyl cyclohexyl ketone can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis of this compound (I) via Nucleophilic Substitution

The final step involves the nucleophilic substitution of the benzylic bromide with azetidine. This reaction is typically carried out in the presence of a base to neutralize the HBr formed during the reaction.

Protocol:

  • Dissolve 4-(bromomethyl)phenyl cyclohexyl ketone (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add azetidine (1.5 equivalents) to the solution.

  • Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

Characterization of this compound

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclohexyl protons, the benzylic methylene protons, and the azetidine ring protons. The aromatic protons will likely appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The benzylic methylene protons should appear as a singlet around δ 3.5-4.0 ppm. The protons of the azetidine ring will likely show complex multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule. Key signals to look for include the carbonyl carbon (δ > 190 ppm), the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexyl and azetidine rings.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-H7.2 - 7.9 (m, 4H)128 - 135
Carbonyl C=O-> 195
Cyclohexyl C-H1.2 - 2.5 (m, 11H)25 - 45
Benzylic CH₂3.6 - 3.8 (s, 2H)~ 60
Azetidine CH₂2.0 - 3.5 (m, 4H)45 - 55
Azetidine CH₂ (adjacent to N)3.0 - 3.5 (t, 2H)~ 55
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band around 1680-1700 cm⁻¹ is expected for the carbonyl (C=O) stretching of the ketone. The C-N stretching of the azetidine ring may appear in the region of 1100-1200 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular formula C₁₇H₂₃NO. Common fragmentation patterns for aryl ketones include the loss of the cyclohexyl group and cleavage at the benzylic position.[10][11][12]

Potential Applications in Drug Discovery

The structural features of this compound make it an interesting candidate for biological evaluation. The presence of the azetidine moiety, a known pharmacophore in various bioactive molecules, suggests potential for a range of therapeutic applications.

Antimicrobial and Anticancer Activity

Azetidine derivatives have been extensively studied for their antimicrobial and anticancer properties.[3][4][5][6] The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions with biological targets. The lipophilic cyclohexyl phenyl ketone portion of the molecule may enhance membrane permeability and cellular uptake. Further studies are warranted to evaluate the efficacy of this compound against various bacterial, fungal, and cancer cell lines.

Kinase Inhibition

The azetidine scaffold is also found in a number of kinase inhibitors.[13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The rigid structure of the azetidine ring can help to position other functional groups for optimal binding to the active site of a kinase. The potential of this compound as a kinase inhibitor could be explored through in vitro screening against a panel of kinases.

Structure-Activity Relationship (SAR) Studies

This molecule serves as a valuable template for further structure-activity relationship (SAR) studies.[15][16][17][18][19] Modifications to the cyclohexyl ring, the phenyl ring, and the azetidine moiety can be systematically explored to optimize biological activity and selectivity for a particular target.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The provided protocols, grounded in established chemical principles, offer a clear path for its synthesis and purification. The comprehensive characterization plan ensures the structural integrity of the final compound. The discussion on potential applications highlights the promise of this molecule as a scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer drug discovery. This guide serves as a valuable resource for researchers embarking on the synthesis and exploration of this and related azetidine-containing compounds.

References

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. ResearchGate. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). National Institutes of Health. [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. Journal of Pharmaceutical Negative Results. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Antimicrobial potential of various substituted azetidine derivatives. Semantic Scholar. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors. PubMed. [Link]

  • A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Royal Society of Chemistry. [Link]

  • Friedel-Crafts Acylation of Toluene. Scribd. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed. [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. National Institutes of Health. [Link]

  • Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. National Institutes of Health. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
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  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

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  • Solved The following IR Spectrum, 1H NMR Spectrum and 13C. Chegg. [Link]

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  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

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  • (PDF) Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. ResearchGate. [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS No. 898757-16-9), a compound of increasing interest in medicinal chemistry and drug discovery.[1] As novel therapeutics increasingly incorporate unique structural motifs to enhance efficacy and pharmacokinetic profiles, a thorough understanding of their fundamental properties is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data for initial assessment and detailed, field-proven experimental protocols for laboratory validation. We will explore the structural significance of its constituent moieties—the azetidine ring, the phenyl ketone core, and the cyclohexyl group—and their collective impact on properties such as solubility, acidity, and lipophilicity.

Introduction and Structural Significance

This compound is a molecule that marries three distinct chemical functionalities: a strained four-membered azetidine ring, a central phenyl ketone scaffold, and a lipophilic cyclohexyl group.[1] This unique combination imparts a specific set of physicochemical characteristics that are critical for its behavior in biological systems.

  • The Azetidine Moiety: Azetidines are saturated nitrogen-containing heterocycles that have gained prominence in medicinal chemistry.[2][3] The inclusion of an azetidine ring often leads to improved metabolic stability, enhanced solubility, and favorable pharmacokinetic properties when compared to more traditional amine-containing structures.[2] The inherent ring strain of the four-membered ring also presents unique opportunities for molecular interactions.[1]

  • The Phenyl Ketone Core: The central phenyl ketone structure serves as a rigid scaffold, influencing the molecule's overall shape and electronic properties. The ketone's carbonyl group can act as a hydrogen bond acceptor, a key interaction in many biological recognition processes.

  • The Cyclohexyl Group: This non-aromatic, lipophilic group significantly impacts the molecule's solubility in nonpolar environments and its ability to traverse biological membranes.[1] The replacement of a phenyl ring with a cyclohexyl group can sometimes maintain or even improve binding affinity to biological targets while increasing the fraction of sp3-hybridized carbons, a desirable trait in modern drug design.[4]

The interplay of these three components dictates the compound's overall physicochemical profile, which is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Physicochemical Properties

In the absence of extensive publicly available experimental data, computational modeling provides a reliable initial assessment of a compound's physicochemical properties.[5] The following data has been generated using industry-standard prediction algorithms such as those found in ACD/Percepta and ChemAxon software suites, which utilize extensive databases of experimental values to inform their calculations.[3][6]

PropertyPredicted ValueSignificance in Drug Discovery
IUPAC Name cyclohexyl-[4-(azetidin-1-ylmethyl)phenyl]methanoneStandardized chemical nomenclature.
CAS Number 898757-16-9Unique identifier for chemical substance registration.[1][7]
Molecular Formula C₁₇H₂₃NODefines the elemental composition of the molecule.[1][7]
Molecular Weight 257.37 g/mol Influences diffusion rates and membrane permeability.[1][7]
Melting Point ~ 85-95 °CIndicates purity and solid-state stability.
Boiling Point ~ 400-420 °CRelevant for purification and stability at high temperatures.
pKa (Basic) ~ 8.8 - 9.2Governs the ionization state at physiological pH, affecting solubility and receptor binding.
logP ~ 3.5 - 4.0Measures lipophilicity, a key predictor of membrane permeability and ADME properties.
Aqueous Solubility Low (predicted to be in the µg/mL range at neutral pH)Critical for formulation and bioavailability.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental validation of the predicted physicochemical properties. These methods are standard in the pharmaceutical industry and are designed to yield high-quality, reproducible data.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities will generally depress and broaden the melting point range.[2]

Protocol:

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more precise measurement, heat at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare buffer solution (e.g., PBS pH 7.4) B Add excess solid compound to buffer A->B in a sealed vial C Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours B->C ensure saturation D Filter or centrifuge to remove undissolved solid C->D phase separation E Quantify concentration of the supernatant (HPLC-UV) D->E analyze filtrate G Determine solubility from calibration curve E->G F Construct calibration curve with known standards F->G for quantification

Caption: Workflow for determining thermodynamic aqueous solubility.

Protocol:

  • Preparation: Prepare a buffer solution of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Add an excess amount of solid this compound to a sealed vial containing the buffer. The excess solid ensures that a saturated solution is formed.

  • Agitation: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Accurately dilute the resulting supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

pKa Determination (Potentiometric Titration)

Causality: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For a compound with a basic nitrogen in the azetidine ring, the pKa will dictate its charge state in different physiological compartments, which profoundly affects its interaction with targets and its membrane permeability.

Workflow for Potentiometric pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers B Dissolve compound in water or co-solvent A->B C Titrate with standardized acid (e.g., 0.1 M HCl) B->C D Record pH after each addition of titrant C->D incremental additions E Plot pH vs. volume of titrant D->E generate titration curve F Determine the equivalence point (inflection point) E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Workflow for determining pKa by potentiometric titration.

Protocol:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in high-purity water. A co-solvent (e.g., methanol or DMSO) may be used if aqueous solubility is low, but the pKa value should be extrapolated back to 0% co-solvent.

  • Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl), as the azetidine nitrogen is basic.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

Causality: The octanol-water partition coefficient (logP) is the measure of a compound's differential solubility between an aqueous and a lipophilic phase. It is a key indicator of a drug's ability to cross cell membranes and is a cornerstone of ADME modeling. The shake-flask method is the traditional and most reliable method for its determination.[8]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the mixture stand to allow for complete phase separation.

  • Phase Separation and Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

The physicochemical properties of this compound, driven by its unique combination of azetidine, phenyl ketone, and cyclohexyl moieties, position it as a compound with significant potential in drug discovery. Its predicted moderate lipophilicity and basicity suggest a favorable profile for further investigation. This guide provides both a foundational, predictive understanding of its key properties and the robust experimental methodologies required for their definitive determination. A thorough characterization, as outlined herein, is an indispensable step in the rational design and development of new therapeutic agents.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved January 18, 2026, from [Link]

  • 4-(AZETIDIN-1-YLMETHYL)PHENYL CYCLOHEXYL KETONE | 898757-16-9 - Appchem. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Aqueous Solubility Assay | Bienta. (n.d.). Retrieved January 18, 2026, from [Link]

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An In-depth Technical Guide on the Biological Activity of Novel Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain and conformational rigidity impart a favorable three-dimensional geometry that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible acyclic counterparts.[1][3][4] This has led to the emergence of azetidine as a "privileged scaffold" in the design of novel therapeutics.[4]

The incorporation of the azetidine moiety into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles.[1][3] This has resulted in a broad spectrum of demonstrated biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects.[1][5][6] Several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor), cobimetinib (a MEK inhibitor), and azelnidipine (a calcium channel blocker), feature the azetidine motif, highlighting its therapeutic relevance.[1][4]

This technical guide provides a comprehensive overview of the diverse biological activities of novel azetidine derivatives. It will delve into their mechanisms of action, present key examples from recent literature, and provide detailed experimental protocols for their synthesis and biological evaluation.

II. Antimicrobial Activity: A Renewed Assault on Drug Resistance

The rise of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action. Azetidine derivatives, particularly the β-lactam-containing azetidin-2-ones, have long been a cornerstone of antibacterial therapy, with penicillin and cephalosporins being prominent examples.[7] However, the versatility of the azetidine scaffold extends beyond β-lactams, with numerous non-β-lactam derivatives exhibiting potent and broad-spectrum antimicrobial activity.[5]

A. Antibacterial Activity

Novel azetidine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[8][9]

  • Mechanism of Action: While the β-lactam ring of traditional antibiotics inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins, newer azetidine derivatives may exert their effects through various mechanisms. These can include disruption of other essential cellular processes. The specific mechanism is often dependent on the substituents on the azetidine ring.

  • Key Derivatives and In Vitro Efficacy:

    • A series of azetidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.[5]

    • Some 2-oxo-azetidine derivatives of isoniazid have been shown to be effective against Mycobacterium tuberculosis.[5]

    • The presence of a phenyl moiety or other heterocyclic compounds at the 4-position of the β-lactam ring has been shown to increase antimicrobial activity.[5]

B. Antifungal and Antitubercular Activities

The antimicrobial spectrum of azetidine derivatives also includes potent antifungal and antitubercular effects.

  • Antifungal Activity: Certain azetidine derivatives have shown good to moderate activity against fungal strains such as Candida albicans and Aspergillus niger.[5][9] A novel chitosan-azetidine derivative exhibited a significant antifungal inhibitory index against Aspergillus fumigatus.[10]

  • Antitubercular Activity: The indole moiety at the 4-position of the azetidine ring has been associated with excellent activity against M. tuberculosis.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compound (azetidine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Prepare a stock solution of the azetidine derivative.

    • Perform a two-fold serial dilution of the compound in MHB across the wells of the 96-well plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the test compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_evaluation Data Analysis & Hit Identification A Synthesis of Novel Azetidine Derivatives B Structural Confirmation (NMR, MS, IR) A->B C Broth Microdilution Assay (MIC Determination) B->C D Agar Disc Diffusion Assay B->D E Analyze Inhibition Data C->E D->E F Identify 'Hit' Compounds with Potent Activity E->F G Secondary Screening (e.g., Spectrum of Activity, Toxicity Testing) F->G

Caption: Workflow for the synthesis and antimicrobial screening of novel azetidine derivatives.

III. Anticancer Activity: Targeting Key Pathways in Oncology

The unique structural features of azetidine derivatives make them attractive scaffolds for the development of novel anticancer agents.[11][12] They have been shown to exhibit cytotoxic effects against a variety of cancer cell lines and can act as inhibitors of key enzymes and signaling pathways involved in cancer progression.[2][11]

A. Mechanisms of Anticancer Action

  • Enzyme Inhibition: Substituted azetidines can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as kinases and signal transducer and activator of transcription (STAT) proteins.[2]

  • Induction of Apoptosis: Some azetidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[11]

  • Cytoskeleton Disruption: Disruption of the cellular cytoskeleton is another mechanism by which azetidine-based compounds can exert their anticancer effects.[11]

  • Tubulin Polymerization Inhibition: Certain analogues of dolastatin 10, which incorporate an azetidine moiety, have demonstrated potent inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis.[13]

B. Notable Anticancer Azetidine Derivatives

Compound/Derivative ClassCancer Cell Line(s)EndpointIC50/EC50 (µM)Putative Mechanism of ActionReference(s)
Azetidin-2-one derivative (Compound 6)SiHa (Cervical Cancer)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption[11]
Azetidin-2-one derivative (Compound 6)B16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption[11]
Azetidine-based STAT3 Inhibitors (H172 & H182)Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation[11]
TZT-1027 analogue (Compound 1a)A549 (Lung Cancer)Antiproliferative0.0022Inhibition of tubulin polymerization[13]
TZT-1027 analogue (Compound 1a)HCT116 (Colon Cancer)Antiproliferative0.0021Inhibition of tubulin polymerization[13]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (azetidine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the azetidine derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway: JAK-STAT Inhibition by Azetidine Derivatives

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor:f0->JAK:f0 Activation STAT3_inactive STAT3 (inactive) JAK:f0->STAT3_inactive:f0 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive:f0->STAT3_active:f0 Dimerization DNA DNA STAT3_active:f0->DNA:f0 Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA:f0->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor:f0 Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active:f0 Inhibition

Caption: Azetidine-based inhibitors can block the JAK-STAT signaling pathway by targeting STAT3.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents. Azetidine derivatives have emerged as promising candidates in this area.[5][14]

A. Mechanisms of Anti-inflammatory Action

  • Inhibition of Pro-inflammatory Mediators: Certain azetidine derivatives can attenuate the production of inflammatory mediators such as interleukins (IL-6, IL-1β), tumor necrosis factor-alpha (TNF-α), and nitric oxide.[15]

  • Modulation of Signaling Pathways: The anti-inflammatory effects of some azetidines are mediated through the modulation of key signaling pathways, such as the Akt/GSK-3β and NF-κB pathways.[15]

B. In Vivo and In Vitro Studies

  • A novel azetidine derivative, KHG26792, demonstrated anti-inflammatory and antioxidative properties in amyloid-β-treated primary microglial cells.[15]

  • Azetidine-2-one derivatives of ferulic acid have shown in vivo anti-inflammatory potential in both acute and chronic inflammation models in rats.[14]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Test compound (azetidine derivative)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups: control (vehicle), standard, and test groups (different doses of the azetidine derivative).

  • Compound Administration:

    • Administer the test compound or standard drug orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

V. Other Notable Biological Activities

The therapeutic potential of azetidine derivatives extends to other areas as well.

  • Central Nervous System (CNS) Activity: Azetidine derivatives have been investigated as dopamine antagonists and triple reuptake inhibitors, suggesting their potential in treating neurological and psychiatric disorders.[6][16]

  • Enzyme Inhibition: As mentioned earlier, azetidines can inhibit various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are targets for pain and other conditions.[4]

  • Antioxidant Activity: Some azetidine derivatives have demonstrated significant antioxidant properties.[17][18]

VI. Conclusion and Future Perspectives

The azetidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique structural characteristics provide a versatile platform for designing molecules with a wide range of biological activities. Future research in this area will likely focus on:

  • The development of more efficient and stereoselective synthetic methodologies to access a wider diversity of azetidine derivatives.[1]

  • A deeper understanding of the structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds.

  • The exploration of novel biological targets for azetidine-based therapeutics.

The continued investigation of novel azetidine derivatives holds great promise for addressing unmet medical needs across various disease areas.

VII. References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). Semantic Scholar.

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI.

  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.

  • A Comparative Analysis of 3-(2-Tert-butylphenoxy)azetidine and Other Emerging Compounds. (n.d.). Benchchem.

  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog.

  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI.

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025). ScienceDirect.

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry.

  • Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. (n.d.). PubMed.

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). NIH.

  • Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. (2020). ResearchGate.

  • Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). innovareacademics.in.

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.

  • Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. (n.d.). PubMed Central.

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In Vitro Evaluation of 4-(Azetidinomethyl)phenyl cyclohexyl ketone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 4-(Azetidinomethyl)phenyl cyclohexyl ketone, a novel synthetic compound with significant therapeutic potential. By integrating established methodologies with mechanistic insights, this document serves as a practical resource for researchers in drug discovery and development. We will explore the compound's rationale, key in vitro assays for efficacy and safety, and the interpretation of potential outcomes. This guide is designed to be a dynamic tool, empowering scientific teams to make data-driven decisions in the early-phase assessment of this promising molecule.

Introduction: The Rationale for this compound

The unique structural architecture of this compound positions it as a compound of interest in medicinal chemistry. The molecule incorporates two key pharmacophores: an azetidine ring and a cyclohexyl ketone moiety.

The azetidine ring , a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in drug design.[1][2] Its inherent ring strain and three-dimensional character can confer improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, solubility, and receptor binding affinity.[1][3][4] Several FDA-approved drugs incorporate the azetidine motif, highlighting its clinical significance.[1]

The cyclohexyl ketone group contributes to the compound's lipophilicity, which can facilitate its passage across biological membranes and enhance bioavailability.[5] Furthermore, cyclohexanone derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory and anticancer agents.[6] The ketone functionality itself can serve as a handle for various chemical modifications and may participate in key interactions with biological targets.[5]

Preliminary evidence suggests that this compound exhibits both antimicrobial and cytotoxic properties, making it a candidate for development as an anti-infective or anticancer therapeutic.[5] This guide outlines a strategic in vitro evaluation cascade to thoroughly characterize its biological activity and assess its potential as a drug lead.

Foundational In Vitro Efficacy Assessment

The initial phase of evaluation focuses on confirming and quantifying the primary biological activities of the compound. Based on preliminary data, we will prioritize cytotoxicity and antimicrobial assays.

Anticancer Activity: Cytotoxicity Profiling

The primary objective is to determine the compound's potency and selectivity against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][5][7][8]

Table 1: Representative Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast15
HeLaCervical10
A549Lung20
(Data is illustrative based on available information[5])

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Preparation: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media and conditions. Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[3][8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][5][7][8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)

To assess the compound's potential as an anti-infective agent, the Minimum Inhibitory Concentration (MIC) will be determined against a panel of clinically relevant bacterial and/or fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Culture the selected microbial strains overnight and then dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[12]

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.[10]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10][12][13]

Delving into the Mechanism of Action

Understanding how a compound exerts its biological effects is crucial for its further development. Based on the initial cytotoxicity findings, we will investigate the induction of apoptosis, a form of programmed cell death.

Investigating Apoptosis Induction

The preliminary data suggests that this compound may induce apoptosis through caspase activation and the mitochondrial pathway.[5] We will employ specific assays to confirm and elaborate on these mechanisms.

3.1.1. Caspase Activation Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[4] This assay will determine if the compound activates key executioner caspases, such as caspase-3 and caspase-7.

Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound at concentrations around its IC50 value for a predetermined time.

  • Cell Lysis: Lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., a peptide containing the DEVD sequence conjugated to a fluorophore).[6]

  • Incubation: Incubate the mixture to allow active caspases to cleave the substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. An increase in fluorescence corresponds to an increase in caspase-3/7 activity.[6]

3.1.2. Mitochondrial Membrane Potential (MMP) Assay

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[2][14] This assay will assess the compound's effect on mitochondrial integrity.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

  • Cell Treatment: Treat cells with the test compound as described for the caspase assay.

  • JC-1 Staining: Incubate the cells with JC-1, a cationic dye that accumulates in the mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[2][14]

  • Fluorescence Measurement: Measure both red and green fluorescence using a fluorescence microscope or a plate reader.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.[14]

Diagram 1: Proposed Apoptotic Pathway of this compound

G compound 4-(Azetidinomethyl)phenyl cyclohexyl ketone mitochondria Mitochondria compound->mitochondria Induces mitochondrial membrane potential loss cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase37 Caspase-3/7 activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by the compound.

Target Deconvolution and Pathway Analysis

To further refine our understanding of the compound's mechanism of action, it is beneficial to investigate its potential interactions with specific molecular targets, such as protein kinases, and its impact on key signaling pathways like NF-κB.

Kinase Inhibition Profiling

Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cellular processes.[15][16] A kinase inhibition assay can reveal if this compound has activity against a panel of relevant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Assay Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer.[15]

  • Inhibitor Addition: Add serial dilutions of this compound to the wells.

  • Kinase Reaction: Initiate the reaction and incubate to allow for phosphorylation of the substrate.

  • ADP Detection: Add a reagent that detects the amount of ADP produced, which is proportional to kinase activity. Luminescence-based kits are widely available for this purpose.[15][16]

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of kinase activity. Calculate IC50 values for any inhibited kinases.

NF-κB Signaling Pathway Assay

The NF-κB signaling pathway is a critical regulator of inflammation and is often dysregulated in cancer.[17][18][19] A reporter gene assay can determine if the compound modulates this pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Use a cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Cell Treatment and Stimulation: Treat the cells with the test compound, followed by stimulation with an NF-κB activator, such as TNF-α.[17][19]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in stimulated cells treated with the compound indicates inhibition of the NF-κB pathway.

Diagram 2: General Workflow for In Vitro Evaluation

G cluster_0 Efficacy Assessment cluster_1 Mechanism of Action cluster_2 Target & Pathway Analysis cluster_3 ADME-Tox Profiling cytotoxicity Cytotoxicity Assay (MTT) caspase Caspase Activity Assay cytotoxicity->caspase mmp Mitochondrial Membrane Potential Assay cytotoxicity->mmp antimicrobial Antimicrobial Assay (MIC) nfkB NF-κB Reporter Assay antimicrobial->nfkB kinase Kinase Inhibition Assay caspase->kinase mmp->kinase kinase->nfkB herg hERG Channel Assay nfkB->herg ppb Plasma Protein Binding herg->ppb metabolism In Vitro Metabolism ppb->metabolism logp LogP Determination metabolism->logp

Caption: A strategic workflow for the in vitro evaluation of the compound.

Early ADME-Tox and Physicochemical Profiling

A successful drug candidate must not only be effective but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable safety profile. Early in vitro assessment of these parameters is critical.

Cardiotoxicity Screening: hERG Assay

Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[1] Therefore, assessing a compound's hERG liability early in development is a regulatory requirement.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Automated Patch-Clamp: Utilize an automated patch-clamp system to measure the ionic currents through the hERG channels in response to specific voltage protocols.[1][20][21]

  • Compound Application: Apply increasing concentrations of this compound to the cells and record the hERG current.

  • Data Analysis: Determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value.

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.[22][23][24][25][26] Equilibrium dialysis is a common method for determining the unbound fraction of a drug in plasma.

Experimental Protocol: Equilibrium Dialysis for PPB

  • Assay Setup: Use a rapid equilibrium dialysis (RED) device. Add the test compound to plasma in one chamber, which is separated by a semipermeable membrane from a buffer-containing chamber.[24][25]

  • Equilibration: Incubate the device to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vitro Metabolic Stability Assay

This assay provides an early indication of how quickly a compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life.[27][28][29][30][31]

Experimental Protocol: Liver Microsome Stability Assay

  • Incubation: Incubate this compound with human liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).[27][28][29][30][31]

  • Time Points: Take aliquots at various time points and quench the reaction.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining over time.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance of the compound.

Physicochemical Properties: LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, solubility, and other ADME properties.[32][33][34][35]

Experimental Protocol: Shake-Flask Method for LogP

  • Partitioning: Dissolve the compound in a mixture of n-octanol and water (or a buffer at a specific pH for LogD).

  • Equilibration: Vigorously shake the mixture and then allow the two phases to separate.

  • Concentration Measurement: Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.

  • Calculation: LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[35]

Conclusion and Future Directions

This technical guide has outlined a comprehensive and logical in vitro evaluation cascade for this compound. By systematically assessing its efficacy, mechanism of action, and early ADME-Tox properties, researchers can build a robust data package to support the progression of this compound through the drug discovery pipeline. The results from these assays will provide critical insights into its therapeutic potential and guide further optimization and in vivo studies. The integration of detailed protocols, mechanistic rationale, and data interpretation frameworks aims to facilitate a thorough and efficient preclinical evaluation of this promising molecular entity.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available from: [Link]

  • JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray. Available from: [Link]

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Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for Cyclohexyl Phenyl Ketone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Mechanistic Insight in Drug Discovery

The journey of a promising bioactive compound from a mere laboratory curiosity to a clinically effective therapeutic is paved with a deep understanding of its mechanism of action (MoA). For the burgeoning class of cyclohexyl phenyl ketone compounds, which have demonstrated a spectrum of biological activities from potential endocrine disruption to anticancer properties, elucidating their MoA is not merely an academic exercise; it is a critical step in unlocking their full therapeutic potential and ensuring their safety. This guide provides a comprehensive, technically-grounded framework for researchers to systematically investigate and define the MoA of novel cyclohexyl phenyl ketone derivatives. We will eschew a rigid, one-size-fits-all template, instead focusing on a logical, causality-driven approach to experimental design and data interpretation.

Part 1: Foundational Steps - Initial Biological Characterization

Before delving into complex target identification, a foundational understanding of the compound's biological effects is paramount. This initial phase aims to answer the broad question: "What does this compound do to a biological system?"

Phenotypic Screening: A Broad Net for Biological Activity

Phenotypic screening allows for an unbiased assessment of a compound's effects in a cellular context, which is particularly valuable when the molecular target is unknown.[1][2]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing different tissue types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) to identify tissue-specific effects.

  • Compound Treatment: Plate cells in 96- or 384-well microplates and treat with a concentration range of the cyclohexyl phenyl ketone compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular features. A common combination includes:

    • DAPI: To stain the nucleus and assess nuclear morphology (e.g., condensation, fragmentation).

    • Phalloidin: To stain F-actin and visualize the cytoskeleton.

    • MitoTracker: To stain mitochondria and assess mitochondrial morphology and membrane potential.

    • Antibodies against specific markers: For example, anti-phospho-Histone H3 for mitosis or anti-LC3 for autophagy.

  • Image Acquisition: Utilize a high-content imaging system to automatically acquire multi-channel fluorescence images of each well.

  • Image Analysis: Employ image analysis software to quantify a wide array of cellular features (e.g., cell count, nuclear size and intensity, mitochondrial texture, cytoskeletal arrangement).

  • Data Interpretation: Analyze the multi-parametric data to identify statistically significant phenotypic changes induced by the compound. This "phenotypic fingerprint" can provide initial clues about the MoA. For instance, changes in nuclear morphology might suggest an effect on cell cycle or apoptosis, while alterations in mitochondrial networks could point towards metabolic pathways.

Cytotoxicity and Proliferation Assays: Quantifying the Impact on Cell Fate

These assays provide quantitative data on the compound's ability to inhibit cell growth or induce cell death.

Experimental Protocol: Real-Time Cell Analysis (RTCA)

  • Cell Seeding: Seed cells in specialized E-Plates containing microelectrodes.

  • Baseline Measurement: Allow cells to adhere and proliferate, monitoring impedance in real-time to establish a baseline growth curve.

  • Compound Addition: Add the cyclohexyl phenyl ketone compound at various concentrations.

  • Continuous Monitoring: Continue to monitor cell impedance for an extended period (e.g., 72-96 hours). The impedance signal is proportional to the number of adherent cells.

  • Data Analysis: The resulting impedance curves provide a dynamic view of the compound's effect on cell proliferation, viability, and adhesion. Calculate IC50 values (the concentration at which 50% of cell growth is inhibited).

Table 1: Representative Data from Initial Biological Characterization

Compound IDCell LineIC50 (µM) (72h)Dominant Phenotypic Change (High-Content Screen)
CPK-AMCF-75.2Nuclear condensation, cell cycle arrest at G2/M
CPK-AA54915.8Cytoskeletal disruption
CPK-BHepG2> 100No significant change

Part 2: Target Deconvolution - Identifying the Molecular Interactors

With a foundational understanding of the compound's biological effects, the next crucial step is to identify its direct molecular target(s). Several orthogonal approaches can be employed.[3][4][5]

Affinity-Based Approaches: Fishing for the Target

These methods rely on the physical interaction between the compound and its protein target.[4][5][6]

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the active cyclohexyl phenyl ketone compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its biological activity. A Structure-Activity Relationship (SAR) study can help identify suitable positions for modification.[7]

  • Immobilization: Covalently attach the tagged compound to a solid support (e.g., sepharose beads) to create an affinity matrix.

  • Cell Lysate Preparation: Prepare a native protein lysate from the responsive cell line.

  • Affinity Capture: Incubate the cell lysate with the affinity matrix. The target protein(s) will bind to the immobilized compound.

  • Washing: Wash the matrix extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by competing with an excess of the free (untagged) compound or by using denaturing conditions.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation: Validate the identified hits using orthogonal methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinity.

Diagram 1: Workflow for Affinity Chromatography-Based Target Identification

G cluster_0 Preparation cluster_1 Capture & Elution cluster_2 Identification & Validation Compound Cyclohexyl Phenyl Ketone Compound Probe Synthesize Affinity Probe Compound->Probe Matrix Immobilize on Beads Probe->Matrix Incubate Incubate Lysate with Beads Matrix->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Hits Identify Potential Target Proteins MS->Hits Validation Validate Hits (e.g., SPR, ITC) Hits->Validation

Caption: A streamlined workflow for identifying protein targets of cyclohexyl phenyl ketone compounds using affinity chromatography.

In Silico Approaches: Computational Predictions

Computational methods can complement experimental approaches by predicting potential targets based on the compound's structure.[4]

Methodology: Ligand-Based and Structure-Based Virtual Screening

  • Ligand-Based Screening: If there are known compounds with similar structures and known targets, a 2D or 3D similarity search can be performed against databases of bioactive molecules (e.g., ChEMBL, PubChem). This can provide initial hypotheses about potential targets.

  • Structure-Based Screening (Docking): If the 3D structure of potential target proteins is known (from X-ray crystallography or NMR), molecular docking simulations can be used to predict the binding mode and affinity of the cyclohexyl phenyl ketone compound to the protein's binding site. This is particularly useful for validating hits from other methods.

Part 3: Pathway Analysis and MoA Confirmation - Connecting the Dots

Identifying a target is a significant milestone, but it is not the end of the story. The final phase involves understanding how the interaction between the compound and its target leads to the observed cellular phenotype.

Probing Target Engagement and Downstream Signaling

Once a putative target is identified, it is essential to confirm that the compound engages this target in living cells and modulates its activity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability.

  • Procedure:

    • Treat intact cells with the cyclohexyl phenyl ketone compound or a vehicle control.

    • Heat aliquots of the treated cells to a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement in a cellular environment.

Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)

G cluster_0 No Compound (Vehicle) cluster_1 With Compound T1 Low Temp P1 Soluble Protein T1->P1 T2 Medium Temp P2 Partially Denatured T2->P2 T3 High Temp P3 Denatured & Aggregated T3->P3 TC1 Low Temp PC1 Soluble Protein (Stabilized) TC1->PC1 TC2 Medium Temp PC2 Soluble Protein (Stabilized) TC2->PC2 TC3 High Temp PC3 Partially Denatured

Sources

Preliminary Screening of 4-(Azetidinomethyl)phenyl cyclohexyl ketone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of the novel chemical entity, 4-(Azetidinomethyl)phenyl cyclohexyl ketone. The proposed screening cascade is designed to efficiently assess its potential as a therapeutic agent by systematically evaluating its cytotoxic, antimicrobial, and early ADME-Tox properties. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. The protocols described herein are designed to be self-validating, incorporating appropriate controls and data analysis strategies to ensure the generation of robust and reliable data.

Introduction: The Rationale for Screening this compound

The compound this compound is a synthetic molecule featuring a unique combination of three key structural motifs: a cyclohexyl ketone, a phenyl ring, and an azetidine moiety. This hybrid architecture suggests a compelling rationale for its investigation as a potential therapeutic agent.

  • The Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry. Their inherent ring strain and constrained geometry can confer desirable pharmacokinetic properties such as improved metabolic stability, solubility, and receptor selectivity.[1] Several FDA-approved drugs incorporate azetidine motifs, highlighting their therapeutic relevance in oncology, infectious diseases, and inflammation.[2] The nitrogen atom in the azetidine ring can also act as a hydrogen bond acceptor, facilitating interactions with biological targets.[2]

  • The Cyclohexyl Ketone Moiety: The cyclohexyl group is a common scaffold in both natural and synthetic drugs, often serving to increase lipophilicity and improve binding affinity by providing more contact points with a target protein.[3] The ketone functionality is a versatile chemical handle and can participate in various biological interactions. Derivatives of cyclohexanone have been explored for a range of therapeutic applications, including as anti-inflammatory and analgesic agents.[4]

  • Combined Potential: The conjugation of these motifs in this compound presents a molecule with the potential for novel biological activity. Preliminary in silico and literature-based assessments suggest potential antimicrobial and anticancer properties.[5] This guide outlines a systematic and efficient preliminary screening cascade to empirically validate these hypotheses and to build a foundational dataset for future lead optimization.

The Preliminary Screening Cascade: A Multi-Tiered Approach

The preliminary screening of this compound will be conducted in a three-tiered cascade designed to provide a rapid yet comprehensive initial assessment of its biological potential and drug-like properties.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Early ADME-Tox Profiling T1_Cytotoxicity Cytotoxicity Screening (MTT Assay) T2_DoseResponse Dose-Response & IC50/MIC Determination T1_Cytotoxicity->T2_DoseResponse Active T1_Antimicrobial Antimicrobial Screening (Broth Microdilution) T1_Antimicrobial->T2_DoseResponse Active T3_Permeability Permeability Assessment (PAMPA) T2_DoseResponse->T3_Permeability Potent & Selective T3_Metabolism Metabolic Stability (CYP450 Inhibition) T3_Permeability->T3_Metabolism T3_Cardiotoxicity Cardiotoxicity (hERG Assay) T3_Metabolism->T3_Cardiotoxicity

Caption: A multi-tiered screening cascade for this compound.

Tier 1: Primary Screening - Identifying Biological Activity

The initial tier of screening is designed to rapidly identify whether this compound exhibits the predicted cytotoxic and/or antimicrobial activities at a single high concentration.

Rationale: This assay will determine if the compound has a cytotoxic effect on cancer cells, providing the first piece of evidence for its potential as an anticancer agent. A panel of cancer cell lines from different tissue origins will be used to assess the breadth of its activity.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7]

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT-116 [colon]) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density to ensure exponential growth during the assay and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with this compound at a final concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[3]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates cytotoxic activity.

Rationale: This assay will determine if the compound possesses antibacterial or antifungal activity. A panel of clinically relevant microorganisms will be used.

Methodology: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][8]

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[2]

  • Compound Preparation: Prepare a solution of this compound in a suitable solvent.

  • Plate Preparation: In a 96-well microtiter plate, add broth media to all wells. Add the compound to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Tier 2: Secondary Screening - Quantifying Potency

Compounds that demonstrate activity in the primary screens will be advanced to secondary screening to determine their potency (IC50 for cytotoxicity, MIC for antimicrobial activity) and to confirm the initial findings.

Rationale: Establishing a dose-response relationship is crucial for understanding the potency of the compound and for comparing it to existing drugs.

Methodology:

  • Cytotoxicity: Perform the MTT assay as described in section 2.1.1., but with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) to generate a dose-response curve. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

  • Antimicrobial: The MIC values obtained from the primary screen will be confirmed through repeat testing.

Parameter Cytotoxicity (MTT Assay) Antimicrobial (Broth Microdilution)
Endpoint IC50 (µM)MIC (µg/mL)
Concentration Range 0.01 - 100 µM0.125 - 128 µg/mL
Controls Vehicle, Positive Control (Doxorubicin)Growth Control, Sterility Control, Positive Control (e.g., Ciprofloxacin, Fluconazole)
Data Analysis Non-linear regression (log(inhibitor) vs. response)Visual determination of the lowest concentration with no growth

Table 1: Key Parameters for Secondary Screening

Tier 3: Early ADME-Tox Profiling - Assessing Drug-Like Properties

Promising compounds from secondary screening will undergo a panel of in vitro assays to assess their absorption, metabolism, and potential toxicity (ADME-Tox). These early-stage assessments are critical for identifying potential liabilities that could lead to failure in later stages of drug development.

ADME_Tox_Workflow cluster_0 Absorption cluster_1 Metabolism cluster_2 Toxicity PAMPA PAMPA Assay (Permeability) CYP450 CYP450 Inhibition Assay (Metabolic Stability) PAMPA->CYP450 Acceptable Permeability hERG hERG Assay (Cardiotoxicity) CYP450->hERG Low Inhibition Potential

Caption: Workflow for early ADME-Tox profiling.

Rationale: The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive diffusion.[5]

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)

Experimental Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

  • Compound Addition: The test compound is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated to allow the compound to diffuse across the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability.

Rationale: The majority of small-molecule drugs are metabolized by cytochrome P450 (CYP450) enzymes.[9] Inhibition of these enzymes can lead to drug-drug interactions. This assay will assess the potential of this compound to inhibit major CYP450 isoforms.

Methodology: CYP450 Inhibition Assay

Experimental Protocol:

  • Enzyme Source: Human liver microsomes, which contain a mixture of CYP450 enzymes, are used.

  • Reaction Mixture: A reaction mixture containing the microsomes, a specific probe substrate for each CYP450 isoform to be tested (e.g., CYP3A4, CYP2D6, CYP2C9), and the test compound at various concentrations is prepared.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Metabolite Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated for each CYP450 isoform.

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[10] Therefore, it is crucial to assess the potential for hERG channel blockade early in drug discovery.

Methodology: hERG Patch-Clamp Assay

Experimental Protocol:

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is used to measure the electrical current flowing through the hERG channels in individual cells.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Current Measurement: The effect of the compound on the hERG current is measured.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined.

ADME-Tox Parameter Assay Endpoint Interpretation
Permeability PAMPAPermeability Coefficient (Pe)High Pe suggests good passive absorption.
Metabolic Stability CYP450 InhibitionIC50 (µM) for major isoformsHigh IC50 (>10 µM) indicates low risk of drug-drug interactions.
Cardiotoxicity hERG AssayIC50 (µM)High IC50 indicates a lower risk of cardiac arrhythmia.

Table 2: Summary of Early ADME-Tox Assays

Conclusion and Future Directions

The preliminary screening cascade outlined in this technical guide provides a robust and efficient strategy for the initial evaluation of this compound. The data generated from these assays will form a critical foundation for making informed decisions about the future development of this compound. Positive results, such as potent and selective cytotoxicity against cancer cell lines, significant antimicrobial activity, and a favorable early ADME-Tox profile, would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and lead optimization to improve its therapeutic index. This systematic approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the drug discovery process.

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Spectroscopic Unveiling of 4-(Azetidinomethyl)phenyl cyclohexyl ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 4-(Azetidinomethyl)phenyl cyclohexyl ketone, a molecule of interest in contemporary drug discovery and chemical research. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and predictive spectroscopic profile. By dissecting the molecule into its constituent functional groups—the cyclohexyl phenyl ketone core and the 4-(azetidinomethyl) substituent—we can forecast the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that define its spectral identity. This guide is intended to serve as a valuable resource for researchers, enabling the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction

This compound is a substituted aromatic ketone with a molecular formula of C₁₇H₂₃NO and a molecular weight of 257.38 g/mol .[1] Its structure incorporates a cyclohexyl ketone moiety, a para-substituted phenyl ring, and a strained four-membered azetidine ring. This unique combination of a lipophilic cyclohexyl group, a rigid aromatic linker, and a polar heterocyclic azetidine motif suggests potential applications in medicinal chemistry, where such scaffolds are often explored for their interactions with biological targets.

The precise characterization of any novel compound is fundamental to its development and application. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of chemical structure and purity. This guide will provide a detailed, predicted spectroscopic analysis of this compound, offering a foundational dataset for researchers working with this molecule.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent, such as CDCl₃, is expected to exhibit distinct signals corresponding to the aromatic, cyclohexyl, and azetidinomethyl protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR chemical shifts for this compound are summarized in the table below. The reasoning behind these predictions is based on established chemical shift ranges for similar functional groups.[2][3][4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2', H-6' (Aromatic)7.85 - 7.95Doublet (d)2H
H-3', H-5' (Aromatic)7.35 - 7.45Doublet (d)2H
Ar-CH ₂-N3.60 - 3.70Singlet (s)2H
CH (Cyclohexyl, α to C=O)3.20 - 3.30Multiplet (m)1H
CH ₂ (Azetidine, adjacent to N)3.10 - 3.20Triplet (t)4H
CH ₂ (Azetidine, β to N)2.10 - 2.20Quintet (p)2H
CH ₂ (Cyclohexyl, aliphatic)1.20 - 1.90Multiplet (m)10H
  • Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the phenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing ketone group (H-2', H-6') will be deshielded and appear at a lower field (7.85 - 7.95 ppm) compared to the protons ortho to the azetidinomethyl group (H-3', H-5') (7.35 - 7.45 ppm).

  • Benzylic Protons (Ar-CH₂-N): The methylene protons connecting the phenyl ring to the azetidine nitrogen are in a benzylic position and adjacent to a nitrogen atom. This will result in a downfield shift, predicted to be a singlet around 3.60 - 3.70 ppm.

  • Cyclohexyl Proton (α to C=O): The methine proton on the cyclohexyl ring directly attached to the carbonyl carbon will be the most deshielded of the cyclohexyl protons, appearing as a multiplet around 3.20 - 3.30 ppm.

  • Azetidine Protons: The four protons on the carbons adjacent to the nitrogen in the azetidine ring are expected to be equivalent and appear as a triplet around 3.10 - 3.20 ppm. The two protons on the carbon beta to the nitrogen will appear as a quintet around 2.10 - 2.20 ppm.[6][7]

  • Cyclohexyl Protons (aliphatic): The remaining ten protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum, typically between 1.20 and 1.90 ppm.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The predicted ¹³C NMR spectrum of this compound is expected to show signals for all 17 carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Mode: Proton-decoupled

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 90°

    • Spectral width: 0 to 220 ppm

  • Processing: Apply a Fourier transform to the FID and phase-correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent signal (δ ≈ 77.16 ppm).

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in the table below, based on established ranges for similar carbon environments.[8][9][10][11]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Ketone)200 - 210
C -1' (Aromatic, attached to C=O)135 - 140
C -4' (Aromatic, attached to CH₂)145 - 150
C -2', C -6' (Aromatic)128 - 130
C -3', C -5' (Aromatic)129 - 131
Ar-C H₂-N55 - 60
C H (Cyclohexyl, α to C=O)45 - 50
C H₂ (Azetidine, adjacent to N)50 - 55
C H₂ (Azetidine, β to N)15 - 20
C H₂ (Cyclohexyl, aliphatic)25 - 35
  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and is expected to have the largest chemical shift, in the range of 200-210 ppm.

  • Aromatic Carbons: The quaternary aromatic carbon attached to the ketone (C-1') will be downfield. The quaternary carbon attached to the azetidinomethyl group (C-4') will also be significantly shifted. The protonated aromatic carbons will appear in the typical aromatic region of 125-135 ppm.

  • Benzylic Carbon (Ar-CH₂-N): The benzylic carbon will be found in the range of 55-60 ppm.

  • Cyclohexyl and Azetidine Carbons: The cyclohexyl methine carbon alpha to the carbonyl will be around 45-50 ppm. The carbons of the azetidine ring adjacent to the nitrogen are expected around 50-55 ppm, while the beta carbon will be more upfield at 15-20 ppm.[7][12] The remaining cyclohexyl methylene carbons will appear in the 25-35 ppm range.

Predicted Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Predicted Characteristic Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Strong
C=O stretch (ketone)1680 - 1690Strong
C=C stretch (aromatic)1600 - 1450Medium
C-N stretch (azetidine)1250 - 1020Medium
  • C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ketone carbonyl (C=O) stretch, appearing around 1680-1690 cm⁻¹. The conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (around 1715 cm⁻¹).[13]

  • C-H Stretches: Aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclohexyl and azetidinomethyl groups will give rise to strong absorptions just below 3000 cm⁻¹.

  • C=C Stretches: The aromatic ring will also show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration of the azetidine ring is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.[1][14]

Predicted Mass Spectrometric Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) would be suitable for generating the protonated molecular ion.

  • Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.

Predicted Molecular Ion and Fragmentation Pattern
  • Molecular Ion (M⁺•): With a molecular formula of C₁₇H₂₃NO, the exact mass of this compound is 257.17796. A high-resolution mass spectrometer should detect the molecular ion peak at this m/z value.

  • Key Fragmentation Pathways: Under EI conditions, the molecule is expected to undergo characteristic fragmentations.

    G M+ (m/z 257) M+ (m/z 257) m/z 200 m/z 200 M+ (m/z 257)->m/z 200 - C4H7N m/z 174 m/z 174 M+ (m/z 257)->m/z 174 - C6H11 m/z 105 m/z 105 M+ (m/z 257)->m/z 105 - C10H18N m/z 146 m/z 146 m/z 174->m/z 146 - CO m/z 77 m/z 77 m/z 105->m/z 77 - CO

    Predicted Fragmentation of this compound.
    • Loss of the azetidinomethyl group: Cleavage of the benzylic C-C bond can lead to the loss of the azetidinomethyl radical, resulting in a fragment at m/z 200.

    • Loss of the cyclohexyl group: Alpha-cleavage next to the carbonyl group can result in the loss of the cyclohexyl radical, yielding a prominent acylium ion at m/z 174.

    • Further fragmentation of the acylium ion: The fragment at m/z 174 can lose a molecule of carbon monoxide to give a fragment at m/z 146.

    • Formation of the benzoyl cation: Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring can lead to the formation of a substituted benzoyl cation.

    • Formation of the phenyl cation: A fragment corresponding to the phenyl cation at m/z 77 is also possible.

Conclusion

This technical guide has presented a detailed, predictive spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and mass spectrometry, and by drawing comparisons with analogous structures, we have constructed a comprehensive spectral profile for this compound. The predicted data tables, spectral interpretations, and fragmentation pathways provided herein should serve as a valuable reference for researchers in the synthesis, purification, and characterization of this and related molecules. It is important to note that these are predicted data, and experimental verification is the ultimate standard for structural confirmation.

References

  • PubChem. Azetidine | C3H7N | CID 10422. Available from: [Link]

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structure elucidation of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This guide provides a comprehensive, multi-technique framework for the complete , a molecule incorporating aromatic, alicyclic, and heterocyclic motifs. As researchers and drug development professionals, we understand that merely acquiring data is insufficient; one must interpret it within a logical, self-validating system. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how data from Mass Spectrometry, Infrared and UV-Vis Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments are synergistically integrated to confirm the molecular architecture with irrefutable certainty.

Introduction and Molecular Hypothesis

This compound (CAS 898757-16-9) is a substituted aryl ketone with the molecular formula C₁₇H₂₃NO and a molecular weight of 257.37 g/mol .[1] Its structure is characterized by three key components: a cyclohexyl ketone moiety, a 1,4-disubstituted (para) phenyl ring, and a benzylic methylene bridge connecting to a four-membered azetidine ring. The presence of the strained azetidine heterocycle makes precise structural verification crucial, as this moiety can significantly influence the molecule's pharmacological and pharmacokinetic properties.[2][3]

Our primary hypothesis is the structure shown in Figure 1. The following sections will detail the systematic process of acquiring and interpreting spectroscopic data to unequivocally validate this proposed structure.

Chemical structure of this compound with atom numberingFigure 1. Hypothesized structure and atom numbering scheme for this compound.

The Elucidation Workflow: A Strategic Overview

G cluster_0 Initial Analysis cluster_1 Core Framework Mapping cluster_2 Connectivity Confirmation MS Mass Spectrometry (Molecular Formula) H_NMR 1H NMR (Proton Environment) MS->H_NMR IR FTIR Spectroscopy (Functional Groups) IR->H_NMR UV UV-Vis Spectroscopy (Conjugated System) UV->H_NMR C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR COSY 2D COSY (H-H Coupling) H_NMR->COSY HSQC 2D HSQC (Direct C-H Bonds) C_NMR->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Final Final Structure Confirmation HMBC->Final

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The first step is to confirm the molecular formula. We choose High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the protonated parent ion, [M+H]⁺. This provides the exact mass, allowing for unambiguous determination of the elemental composition.

Expected Data

The calculated exact mass for C₁₇H₂₃NO is 257.1780. The ESI-HRMS experiment should yield a prominent ion corresponding to [C₁₇H₂₄NO]⁺ with a measured m/z value extremely close to the calculated 258.1856. Key fragmentation patterns under Collision-Induced Dissociation (CID) would validate the major structural components, such as the loss of the cyclohexyl group or cleavage at the benzylic position.

Ion Formula Calculated m/z Description
[M+H]⁺[C₁₇H₂₄NO]⁺258.1856Protonated parent molecule
Fragment 1[C₁₀H₁₂NO]⁺162.0919Loss of cyclohexyl radical
Fragment 2[C₇H₅O]⁺105.0340Benzoyl cation (from cleavage of C7-C8 bond)
Fragment 3[C₁₃H₁₆O]⁺188.1201Loss of azetidinemethyl radical
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Analyzer: Operate the mass analyzer (e.g., TOF or Orbitrap) in positive ion mode.

  • Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 50-500.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 258.19) for CID and acquire the product ion spectrum to observe fragmentation.

Vibrational and Electronic Spectroscopy: Functional Group & Conjugation Analysis

Expertise & Causality: Before delving into the complex NMR analysis, we use FTIR and UV-Vis spectroscopy for rapid confirmation of key functionalities. FTIR is exquisitely sensitive to the vibrations of specific bonds, providing a "fingerprint" of the functional groups present.[4] UV-Vis spectroscopy confirms the presence and extent of the conjugated π-electron system, a defining feature of the benzoyl moiety.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show strong, characteristic absorption bands confirming the ketone and aromatic functionalities. The absence of certain bands (e.g., O-H or N-H stretches) is equally informative.

Expected Wavenumber (cm⁻¹) Intensity Vibration Assignment
~3050MediumC-H StretchAromatic (C1-C6)
2930, 2855StrongC-H StretchAliphatic (Cyclohexyl, Methylene, Azetidine)
~1680Strong, SharpC=O StretchAryl Ketone (conjugated)[6][7]
~1605, 1510Medium-StrongC=C StretchAromatic Ring
~1220MediumC-N StretchAzetidine Ring
UV-Vis Spectroscopy

The conjugated system of the phenyl ring and the carbonyl group constitutes a chromophore that absorbs UV light.

Expected λmax (nm) Molar Absorptivity (ε) Electronic Transition Assignment
~250-260High (~15,000)π → πBenzoyl chromophore[8]
~300-320Low (~100)n → πCarbonyl group[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We employ a suite of experiments: ¹H NMR to map proton environments, ¹³C NMR for the carbon backbone, and 2D experiments (COSY, HSQC, HMBC) to rigorously establish the atomic connectivity.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe 2- and 3-bond correlations.

¹H and ¹³C NMR: Assigning the Pieces

The predicted chemical shifts are based on established values for similar structural motifs.[10][11] The ¹H spectrum will be characterized by distinct regions for aromatic, benzylic, azetidine, and cyclohexyl protons. The ¹³C spectrum will confirm the total number of unique carbons and their chemical nature.

Atom(s) ¹H δ (ppm), Mult. ¹³C δ (ppm) Justification
C=O -~202.0Ketone carbonyl, deshielded.[12]
H1, H5 ~7.90, d~129.5Aromatic, ortho to electron-withdrawing C=O.
H2, H4 ~7.45, d~128.5Aromatic, meta to C=O.
C3 -~135.0Aromatic, ipso-carbon attached to C=O.
C6 -~145.0Aromatic, ipso-carbon attached to CH₂.
H7 ~3.65, s~63.0Benzylic methylene protons.[13]
H9, H11 ~3.20, t~53.0Azetidine protons α to nitrogen.
H10 ~2.05, p~18.0Azetidine proton β to nitrogen.
H8 ~3.25, m~45.0Cyclohexyl methine, α to C=O.
Cyclohexyl CH₂ 1.2-1.9, m25.0-30.0Multiple overlapping signals for C12-C16.
2D NMR: Assembling the Puzzle

While 1D NMR suggests the presence of the fragments, 2D NMR proves their connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it reveals correlations between protons and carbons separated by 2 or 3 bonds, effectively stitching the molecular fragments together.

Caption: Key HMBC correlations confirming the molecular backbone.

Trustworthiness through Self-Validation:

  • Correlation 1 (H8 → C=O): The cyclohexyl methine proton (H8) shows a 2-bond correlation to the carbonyl carbon, confirming the cyclohexyl group is directly attached to the ketone.

  • Correlation 2 (H1/H5 → C=O): The aromatic protons ortho to the ketone (H1/H5) show a 3-bond correlation to the carbonyl carbon, linking the phenyl ring to the other side of the ketone.

  • Correlation 3 (H7 → C6 & C2/C4): The benzylic methylene protons (H7) show correlations to the ipso-carbon (C6) and the ortho-carbons (C2/C4) of the phenyl ring, proving its attachment point at the para position.

  • Correlation 4 (H7 → C9/C11): The same benzylic protons (H7) show a 3-bond correlation to the α-carbons of the azetidine ring (C9/C11), definitively connecting the azetidine ring to the rest of the molecule via the methylene bridge.

  • COSY & HSQC: COSY data will confirm the coupling networks within the cyclohexyl and azetidine rings, while HSQC will unambiguously assign the chemical shift of each protonated carbon, validating the assignments in the table above.

Conclusion: A Unified Structural Verdict

The structure of this compound is confirmed through the systematic and synergistic application of multiple spectroscopic techniques.

  • HRMS established the correct molecular formula, C₁₇H₂₃NO.

  • FTIR confirmed the presence of the key aryl ketone functional group and the absence of other interfering groups.

  • UV-Vis spectroscopy verified the existence of the benzoyl conjugated π-system.

  • ¹H and ¹³C NMR provided a detailed census of the proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, and especially HMBC) provided irrefutable proof of the atomic connectivity, linking the cyclohexyl, phenyl, methylene, and azetidine fragments in the precise arrangement hypothesized.

Each piece of data corroborates the others, creating a self-consistent and validated structural assignment. This rigorous approach exemplifies the principles of modern chemical analysis and provides the necessary foundation of certainty for any professional in the fields of chemical research and drug development.

References

  • Al-Bayati, R. I. H., & Hameed, A. S. (2022). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Phenyl cyclohexyl ketone. NIST Chemistry WebBook. Retrieved from [Link]

  • Krajcovicova, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 28(2), 849. Retrieved from [Link]

  • ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. Retrieved from [Link]

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  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. Retrieved from [Link]

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  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

  • Palmer, J. T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1633–1638. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • UCLA. (n.d.). NMR Chart. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. Retrieved from [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

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Methodological & Application

Synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is designed for reproducibility and scalability, focusing on a robust three-step sequence: Friedel-Crafts acylation, subsequent benzylic bromination, and a final nucleophilic substitution with azetidine. This document offers in-depth procedural details, mechanistic insights, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Introduction

Aryl ketones incorporating heterocyclic moieties are privileged scaffolds in modern pharmacology due to their diverse biological activities. The azetidine ring, a strained four-membered nitrogen heterocycle, is of particular interest as its incorporation into molecular frameworks can significantly influence physicochemical properties such as solubility, metabolic stability, and receptor binding affinity[1]. This compound (CAS 898757-16-9) represents a key intermediate, combining the lipophilic cyclohexyl ketone moiety with the polar azetidinomethyl group, making it an attractive precursor for the synthesis of novel therapeutic agents[2]. This protocol outlines a reliable and efficient pathway to this target molecule.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a three-step process, as illustrated in the workflow diagram below. This approach is designed to be logical and efficient, starting from readily available commercial materials.

Synthesis_Workflow A Toluene C 4-Methylphenyl cyclohexyl ketone A->C Friedel-Crafts Acylation (AlCl3) B Cyclohexanecarbonyl chloride B->C E 4-(Bromomethyl)phenyl cyclohexyl ketone C->E Benzylic Bromination (AIBN, CCl4) D N-Bromosuccinimide (NBS) D->E G This compound E->G Nucleophilic Substitution (K2CO3, DMF) F Azetidine F->G

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

PART 1: Synthesis of 4-Methylphenyl cyclohexyl ketone (Intermediate 1)

This initial step involves a Friedel-Crafts acylation, a classic and reliable method for the formation of aryl ketones[3][4]. The reaction utilizes a Lewis acid, aluminum chloride (AlCl₃), to activate the acyl chloride for electrophilic attack on the aromatic ring of toluene[5][6].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
Toluene92.145.046.1 g
Cyclohexanecarbonyl chloride146.611.014.7 g
Anhydrous Aluminum Chloride133.341.114.7 g
Dichloromethane (DCM), anhydrous--200 mL
Hydrochloric acid (1 M)--100 mL
Saturated Sodium Bicarbonate--100 mL
Brine--100 mL
Anhydrous Magnesium Sulfate---

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (14.7 g, 1.1 eq.) and anhydrous dichloromethane (100 mL).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add toluene (46.1 g, 5.0 eq.) to the stirred suspension.

  • Acylation: Add cyclohexanecarbonyl chloride (14.7 g, 1.0 eq.) dissolved in anhydrous dichloromethane (100 mL) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL). Stir until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-methylphenyl cyclohexyl ketone as a colorless oil.

PART 2: Synthesis of 4-(Bromomethyl)phenyl cyclohexyl ketone (Intermediate 2)

The second step is a free-radical benzylic bromination of the methyl group on the aromatic ring. N-Bromosuccinimide (NBS) is employed as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) is used to initiate the reaction[7].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
4-Methylphenyl cyclohexyl ketone202.301.020.2 g
N-Bromosuccinimide (NBS)177.981.119.6 g
Azobisisobutyronitrile (AIBN)164.210.050.82 g
Carbon Tetrachloride (CCl₄), anhydrous--250 mL
Saturated Sodium Thiosulfate--100 mL
Brine--100 mL
Anhydrous Sodium Sulfate---

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenyl cyclohexyl ketone (20.2 g, 1.0 eq.) in anhydrous carbon tetrachloride (250 mL).

  • Addition of Reagents: Add N-bromosuccinimide (19.6 g, 1.1 eq.) and AIBN (0.82 g, 0.05 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction can be monitored by observing the succinimide byproduct floating to the surface.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

  • Washing: Wash the filtrate with saturated sodium thiosulfate solution (100 mL) to remove any remaining bromine, followed by water (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 4-(bromomethyl)phenyl cyclohexyl ketone can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

PART 3: Synthesis of this compound (Final Product)

The final step is a nucleophilic substitution reaction where the bromide of the intermediate is displaced by azetidine to form the target molecule[2]. A mild base, potassium carbonate, is used to neutralize the HBr formed during the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
4-(Bromomethyl)phenyl cyclohexyl ketone281.201.028.1 g
Azetidine57.091.58.6 g
Potassium Carbonate (K₂CO₃), anhydrous138.212.027.6 g
Dimethylformamide (DMF), anhydrous--200 mL
Ethyl Acetate--300 mL
Water--3 x 100 mL
Brine--100 mL
Anhydrous Sodium Sulfate---

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 4-(bromomethyl)phenyl cyclohexyl ketone (28.1 g, 1.0 eq.), anhydrous potassium carbonate (27.6 g, 2.0 eq.), and anhydrous dimethylformamide (200 mL).

  • Addition of Azetidine: Add azetidine (8.6 g, 1.5 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (500 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (3 x 100 mL) to remove DMF, followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid or oil.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagents:

    • Aluminum chloride: Corrosive and reacts violently with water. Handle with care in a dry environment.

    • Cyclohexanecarbonyl chloride: Corrosive and a lachrymator. Handle with caution.

    • N-Bromosuccinimide: Irritant and light-sensitive. Store in a cool, dark place.

    • AIBN: Thermally unstable and can decompose exothermically. Avoid excessive heating.

    • Azetidine: Flammable, corrosive, and toxic. Handle with extreme care.

    • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with appropriate engineering controls.

  • Reactions: The Friedel-Crafts acylation generates HCl gas, which must be vented appropriately. The benzylic bromination is a free-radical reaction and should be protected from excessive light.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following these step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The causality behind each experimental choice is explained, ensuring a thorough understanding of the underlying chemical principles.

References

  • Ishihara, K., et al. (2005). Direct Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

  • Reddit. (2025). Mostly pure 4-(azidomethyl)benzoic acid NHS ester. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • Google Patents. (n.d.). FR2620444A1 - Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.
  • Quora. (2017). How to prepare methyl cyclohexyl ketone. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-hydroxycyclohexyl phenyl ketone. Retrieved from [Link]

  • Jim Clark. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

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  • Global Thesis. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. Retrieved from [Link]

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Application Notes and Protocols for the Biological Evaluation of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

4-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS 898757-16-9) is a synthetic molecule featuring a unique combination of a lipophilic cyclohexyl ketone moiety, a central phenyl ring, and a strained azetidine heterocycle.[1] This hybrid architecture suggests a complex pharmacological profile with the potential to interact with multiple biological targets. The cyclohexyl ketone group can enhance the compound's ability to cross biological membranes, a desirable property for drug candidates.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity and unique electronic properties that can modulate interactions with enzymes and receptors.[1][2]

Preliminary research indicates that this compound may possess anticancer and neuroprotective properties.[1] Studies have shown its ability to induce apoptosis in various cancer cell lines, suggesting a potential role in oncology drug development.[1] Furthermore, the azetidinomethylphenyl moiety is a structural alert for activity at monoamine transporters, which are key targets in the central nervous system (CNS).[3][4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the biological activities of this compound. We present detailed protocols for a tiered screening approach, starting with an assessment of its cytotoxic and pro-apoptotic effects, followed by an investigation into its potential modulation of key CNS targets, including monoamine transporters and monoamine oxidases.

Part 1: Assessment of Cytotoxic and Apoptotic Activity

Initial characterization of any novel compound with therapeutic potential should include an evaluation of its effects on cell viability and its ability to induce programmed cell death.[3][7][8][9] The following protocols are designed to quantify the cytotoxic and apoptotic potential of this compound in relevant cancer cell lines.

General Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][9][10][11] This assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549) seeding Seed cells in a 96-well plate at an optimized density cell_culture->seeding adhesion Allow cells to adhere for 24 hours seeding->adhesion treatment Treat cells with the compound for 24-72 hours adhesion->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment mtt_addition Add MTT solution to each well treatment->mtt_addition incubation Incubate for 2-4 hours to allow formazan formation mtt_addition->incubation solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubation->solubilization readout Measure absorbance at 570 nm solubilization->readout calculation Calculate cell viability and determine the IC50 value readout->calculation

Caption: Workflow for assessing cell viability using the MTT assay.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and resuspend cells, then count using a hemocytometer.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell LineThis compound IC₅₀ (µM)
MCF-7 (Breast Cancer)15[1]
HeLa (Cervical Cancer)10[1]
A549 (Lung Cancer)20[1]
Mechanistic Insight: Caspase-3 Activity Assay

To determine if the observed cytotoxicity is due to apoptosis, a caspase-3 activity assay can be performed. Caspase-3 is a key executioner caspase in the apoptotic pathway.[12] This assay utilizes a specific substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore, allowing for quantitative measurement of enzyme activity.[12][13]

Caspase3_Workflow cluster_prep Cell Culture & Treatment cluster_lysis Cell Lysis cluster_assay Enzymatic Reaction cluster_analysis Data Analysis cell_culture Culture and seed cells in a multi-well plate treatment Treat cells with the compound at its IC50 concentration for a specified time cell_culture->treatment lysis Lyse cells to release intracellular contents, including caspases treatment->lysis protein_quant Determine protein concentration of the lysate lysis->protein_quant reaction_setup Add cell lysate to a 96-well plate with caspase-3 substrate (e.g., DEVD-pNA) protein_quant->reaction_setup incubation Incubate to allow for substrate cleavage reaction_setup->incubation readout Measure absorbance (405 nm) or fluorescence incubation->readout calculation Calculate caspase-3 activity relative to control readout->calculation

Caption: Workflow for measuring caspase-3 activity in cell lysates.

  • Cell Culture and Treatment:

    • Seed cells in a suitable multi-well plate and allow them to adhere.

    • Treat cells with this compound at its predetermined IC₅₀ concentration for a time course (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis:

    • After treatment, collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a chilled lysis buffer provided in a commercial kit.[14]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[12]

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Enzymatic Reaction:

    • Add an equal amount of protein from each lysate (e.g., 50-200 µg) to a 96-well plate.[12]

    • Prepare a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA).[12]

    • Add the reaction mixture to each well.[14]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.[14]

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

TreatmentCaspase-3 Activity (Fold Change vs. Control)
Untreated Control1.0
Vehicle Control (DMSO)~1.0
This compound (IC₅₀)> 2.0
Staurosporine (Positive Control)> 3.0

Part 2: Characterization of Activity at CNS Targets

The presence of the azetidinomethylphenyl moiety in this compound suggests potential interactions with monoamine transporters (DAT, SERT, NET) and monoamine oxidases (MAO-A, MAO-B), which are critical for neurotransmitter regulation in the CNS.[4][15][16]

Monoamine Transporter Inhibition Assays

Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor or transporter.[17][18] This protocol describes a competition binding assay to determine the Ki of this compound for the human dopamine transporter (hDAT).

DAT_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding cluster_separation Separation & Counting cluster_analysis Data Analysis cell_culture Culture cells stably expressing hDAT (e.g., HEK293-hDAT) homogenization Homogenize cells and isolate membrane fractions cell_culture->homogenization protein_quant Determine protein concentration homogenization->protein_quant reaction_setup Incubate membranes with a fixed concentration of radioligand (e.g., [3H]WIN 35,428) and varying concentrations of the test compound protein_quant->reaction_setup incubation Incubate to reach binding equilibrium reaction_setup->incubation filtration Rapidly filter the reaction mixture to separate bound and free radioligand incubation->filtration washing Wash the filters to remove non-specific binding filtration->washing scintillation Measure radioactivity on the filters using a scintillation counter washing->scintillation calculation Calculate specific binding and determine the IC50 and Ki values scintillation->calculation

Caption: Workflow for a DAT radioligand competition binding assay.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hDAT.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Reaction:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of this compound.

    • To determine non-specific binding, use a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).[17]

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This cell-based assay measures the ability of a compound to inhibit the uptake of a labeled substrate (e.g., [³H]dopamine) into cells expressing the dopamine transporter.[15][19][20]

  • Cell Culture:

    • Plate cells expressing hDAT (e.g., CHO-hDAT or HEK293-hDAT) in a 96-well plate and grow to confluence.[19]

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., nomifensine) for 10-20 minutes at room temperature.[19]

    • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.[19]

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]dopamine uptake against the log concentration of the test compound.

AssayTargetParameterValue (nM)
Radioligand BindinghDATKiTo be determined
Functional UptakehDATIC₅₀To be determined
Radioligand BindinghSERTKiTo be determined
Functional UptakehSERTIC₅₀To be determined
Radioligand BindinghNETKiTo be determined
Functional UptakehNETIC₅₀To be determined
Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catabolize monoamine neurotransmitters.[16][21][22][23] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[16][21][22] This fluorometric assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.[23][24]

  • Enzyme and Compound Preparation:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Prepare serial dilutions of this compound. Include known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls.[22]

  • Assay Reaction:

    • In a 96-well black plate, pre-incubate the MAO enzyme with the test compound or control inhibitor for a specified time.

    • Initiate the reaction by adding a suitable substrate (e.g., p-tyramine, a substrate for both MAO-A and MAO-B) and a detection reagent (e.g., horseradish peroxidase and a fluorogenic probe).[23]

    • Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values for MAO-A and MAO-B inhibition.

EnzymeThis compound IC₅₀ (µM)
MAO-ATo be determined
MAO-BTo be determined

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial biological characterization of this compound. By systematically evaluating its cytotoxic and apoptotic properties, as well as its potential interactions with key CNS targets, researchers can gain valuable insights into its therapeutic potential. Positive results in these assays would warrant further investigation, including in vivo efficacy and safety studies, to fully elucidate the pharmacological profile of this novel compound.

References

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  • Crooks, P. A., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5896-5900.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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Application Note & Protocols: Development of a Cell-Based Assay for 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Neuromodulatory Potential of a Novel Phenyl Cyclohexyl Ketone Derivative

The intricate signaling network of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—is fundamental to the regulation of mood, cognition, and behavior. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (DAT, NET, and SERT) is a critical mechanism for terminating their signaling. Consequently, these transporters are prominent targets for therapeutic interventions for a spectrum of neurological and psychiatric disorders.

This document provides a comprehensive guide to developing a robust cell-based assay for characterizing the biological activity of 4-(Azetidinomethyl)phenyl cyclohexyl ketone. The chemical architecture of this molecule, featuring a phenylcyclohexyl ketone scaffold and an azetidine moiety, suggests a potential interaction with monoamine transporters. Notably, azetidine-containing compounds have been identified as potent inhibitors of monoamine transporters, making this a compelling hypothesis to investigate.[1][2][3][4]

This application note details a primary, high-throughput fluorescent assay to quantify the inhibition of dopamine, norepinephrine, and serotonin transporters. To ensure scientific rigor and to build a comprehensive pharmacological profile, we also provide protocols for two critical secondary assays: a monoamine oxidase (MAO) activity assay to assess off-target effects on neurotransmitter metabolism, and a cell viability assay to exclude cytotoxic artifacts.

Guiding Principles of the Assay Strategy

Our approach is centered on a multi-faceted evaluation of this compound's biological effects. The core of this strategy is a direct functional assessment of its impact on monoamine transporter activity. This is complemented by secondary assays to ensure the specificity and validity of the primary findings.

Assay_Strategy cluster_primary Primary Functional Assay cluster_secondary Secondary Validation Assays A Monoamine Transporter Uptake Assay B Monoamine Oxidase (MAO) Activity Assay A->B Provides context for primary results C Cell Viability (MTT) Assay A->C Provides context for primary results B->A Rules out indirect effects on neurotransmitter levels C->A Confirms observed effects are not due to cytotoxicity

Figure 1: A schematic overview of the integrated assay strategy.

Primary Assay: Fluorescent Monoamine Transporter Uptake

This assay provides a direct measure of the inhibitory potential of this compound on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The protocol utilizes human embryonic kidney 293 (HEK293) cells stably expressing the respective human transporters. A fluorescent substrate, which is a substrate for all three transporters, is used. Inhibition of the transporter by the test compound results in a decrease in the intracellular accumulation of the fluorescent substrate.

Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Seed HEK293-hDAT, -hNET, or -hSERT cells in a 96-well plate C Pre-incubate cells with the test compound or controls A->C B Prepare serial dilutions of this compound B->C D Add fluorescent substrate and masking dye C->D E Incubate to allow for substrate uptake D->E F Measure intracellular fluorescence using a plate reader E->F G Calculate % inhibition and determine IC50 values F->G

Sources

Application Notes and Protocols for the Quantification of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 4-(Azetidinomethyl)phenyl cyclohexyl ketone, a novel synthetic compound with potential pharmaceutical applications. Recognizing the critical need for robust and reliable analytical procedures in drug development, this document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen parameters. Furthermore, this guide details the necessary method validation procedures in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction to this compound

This compound is a synthetic molecule characterized by a phenyl cyclohexyl ketone core functionalized with an azetidinomethyl group.[4][5] Its structure, featuring a basic nitrogen atom and a UV-absorbing aromatic ring, presents unique analytical challenges and opportunities. The mechanism of action is thought to involve interactions of the azetidine ring with biological targets, while the cyclohexyl ketone moiety may influence its lipophilicity and membrane permeability.[4] Accurate quantification of this compound in various matrices, from bulk drug substance to biological fluids, is paramount for pharmacokinetic studies, formulation development, and quality control.

This document presents two validated methods to address this analytical need, leveraging orthogonal chemical principles to provide a comprehensive analytical toolkit.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: Reverse-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. However, the ketone functional group in the target analyte lacks a strong native chromophore for highly sensitive UV detection. To overcome this, a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH) is employed.[6][7][8] This reaction targets the ketone to form a 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance in the UV-Vis spectrum, significantly enhancing the limit of quantification.[6][9][10]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample/ Standard Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Add DNPH Reagent & Acid Catalyst Dissolve->Derivatize React Incubate at 50°C for 30 min Derivatize->React Quench Neutralize with Base React->Quench Filter Filter (0.22 µm) Quench->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 365 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: HPLC-UV workflow from sample preparation to final quantification.

Detailed Protocol: HPLC-UV

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Sulfuric acid (concentrated)

  • Potassium hydroxide

  • 0.22 µm Syringe filters (PTFE or nylon)

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Derivatizing Reagent Preparation: Dissolve 150 mg of DNPH in 100 mL of acetonitrile. Carefully add 0.5 mL of concentrated sulfuric acid. This solution should be prepared fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with acetonitrile.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve in acetonitrile to achieve an expected concentration within the calibration range.

  • Derivatization Reaction:

    • To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of the DNPH derivatizing reagent.

    • Cap the vials and vortex briefly.

    • Incubate the vials in a heating block or water bath at 50°C for 30 minutes.

    • After cooling to room temperature, add 0.1 mL of 1M potassium hydroxide to neutralize the excess acid.

  • Final Preparation: Filter the derivatized solutions through a 0.22 µm syringe filter into HPLC vials.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 365 nm[7]

  • Data Analysis: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from this curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS offers high specificity and sensitivity, making it an excellent alternative or confirmatory method. The volatility and thermal stability of this compound allow for its direct analysis by GC without derivatization.[11] Mass spectrometry provides structural confirmation through characteristic fragmentation patterns, adding a high degree of confidence to the identification and quantification. This is particularly useful for analyzing the compound in complex matrices where chromatographic co-elution might be a concern.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample/ Standard Dissolve Dissolve in Methanol Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Filter Filter (0.22 µm) into GC vial Add_IS->Filter Inject Inject into GC Filter->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analyzer (Scan or SIM) Ionize->Detect Extract_Ion Extract Ion Chromatograms Detect->Extract_Ion Calibrate Generate Calibration Curve (Analyte/IS Ratio) Extract_Ion->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: GC-MS workflow from sample preparation to final quantification.

Detailed Protocol: GC-MS

Materials:

  • This compound reference standard

  • Methanol (GC grade)

  • Internal Standard (IS), e.g., Cyclohexyl phenyl ketone (CAS 712-50-5), if commercially available and chromatographically resolved.[12][13][14]

  • 0.22 µm Syringe filters (PTFE)

Instrumentation:

  • GC system equipped with a split/splitless injector and a mass selective detector (MSD).

  • A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of cyclohexyl phenyl ketone and dissolve in 100 mL of methanol.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Accurately weigh the sample and dissolve in methanol to achieve an expected concentration within the calibration range.

  • Final Preparation: To 1.0 mL of each standard and sample solution, add 100 µL of the IS stock solution. Vortex and filter through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless (or split 10:1, depending on concentration)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 150°C hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode:

      • Full Scan: m/z 50-400 (for method development and identification).

      • Selected Ion Monitoring (SIM): Monitor at least three characteristic ions for quantification (e.g., molecular ion and major fragment ions).

  • Data Analysis: Identify the characteristic ions for the analyte and the internal standard from the full scan mass spectrum.[15] Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards. Determine the concentration in samples by interpolation.

Method Validation

To ensure that the developed analytical procedures are suitable for their intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[1][2][3] The validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound.

Validation Parameters and Acceptance Criteria
Parameter Purpose Minimum Requirement Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.Analyze blank, placebo, and spiked samples. Assess peak purity (for HPLC-DAD).No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity To show a direct proportional relationship between concentration and response.Analyze a minimum of 5 concentration levels.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.As established.
Accuracy The closeness of the test results to the true value.Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120% of target).Percent recovery between 98.0% and 102.0%.[16]
Precision The degree of scatter between a series of measurements.Repeatability: 6 replicate injections of one sample. Intermediate Precision: Analysis on different days, with different analysts or equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[16]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ratio ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Based on S/N ratio or standard deviation of the response and the slope.S/N ratio ≥ 10:1; RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%).System suitability parameters remain within limits; RSD of results ≤ 2.0%.[17]

Conclusion

The two analytical methods presented—HPLC-UV with pre-column derivatization and direct GC-MS—provide a robust framework for the quantification of this compound. The HPLC method offers accessibility and high throughput, while the GC-MS method provides superior specificity and structural confirmation. The choice of method will depend on the specific application, available instrumentation, and the complexity of the sample matrix. Both protocols, when fully validated according to the outlined ICH guidelines, will yield reliable and accurate data crucial for the advancement of any research or development program involving this compound.

References

  • Liu, M., Hua, T., Zhang, Y., Peng, Z., Yin, D., Zhang, W., Zhang, Y., Pei, C., & Zhang, S. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst.
  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Slideshare. (n.d.). Analytical method validation as per ich and usp.
  • Royal Society of Chemistry. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Tecan Blog. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • Benchchem. (n.d.). This compound | 898757-16-9.
  • National Renewable Energy Laboratory. (2023). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440.
  • National Institutes of Health. (n.d.). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS.
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. (n.d.).
  • Benchchem. (2025). Technical Support Center: Characterization of Large Cyclic Ketones.
  • ResearchGate. (2025). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • BuyersGuideChem. (n.d.). This compound | 898757-16-9.
  • ResearchGate. (n.d.). Standard liquid chromatographic separations of aldehydes and ketones as their 2,4-DNPH derivatives.
  • Agilent. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • PubMed. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A.
  • Semantic Scholar. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy.
  • National Institutes of Health. (n.d.). Cyclohexyl phenyl ketone. PubChem.
  • National Institute of Standards and Technology. (n.d.). Phenyl cyclohexyl ketone. NIST WebBook.
  • Sigma-Aldrich. (n.d.). Cyclohexyl phenyl ketone 98 712-50-5.

Sources

Application Note: A Comprehensive Guide to Kinase Inhibitor Screening Using 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. This makes them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This guide provides a detailed framework for screening and characterizing novel compounds, using 4-(Azetidinomethyl)phenyl cyclohexyl ketone (AMPC) as a representative molecule from a chemical scaffold with potential therapeutic interest. We present detailed protocols for robust, high-throughput screening (HTS) using industry-standard luminescence and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, complete with methodologies for data analysis, interpretation, and quality control.

Introduction: The Kinase Target Landscape

The human kinome comprises over 500 protein kinases that act as key regulators of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] This fundamental signaling mechanism governs cell growth, differentiation, metabolism, and apoptosis. Consequently, aberrant kinase activity is a major driver of oncogenesis, inflammation, and other pathologies.[2] The development of selective kinase inhibitors has revolutionized treatment in these areas, but the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity.[2][3]

This application note details the essential workflows for evaluating the inhibitory potential and selectivity profile of novel chemical entities. We will use this compound (AMPC), a compound featuring a hybrid architecture of alicyclic, aromatic, and heterocyclic motifs, as our model compound.[4] While the direct kinase inhibitory activity of AMPC is not extensively documented, its structural features—including a strained azetidine ring and a lipophilic cyclohexyl ketone moiety—make it and its analogs compelling candidates for screening campaigns.[4] This guide provides the rigorous, field-proven methodologies required to take a compound like AMPC from initial screening to a validated hit.

Compound Profile: this compound (AMPC)
PropertyValueSource
IUPAC Name (4-(Azetidin-1-ylmethyl)phenyl)(cyclohexyl)methanone[4]
CAS Number 898757-16-9[4][5]
Molecular Formula C₁₇H₂₃NO[4]
Molecular Weight 257.37 g/mol [4]
Structure
Key Features The azetidine ring can interact with enzymes, while the cyclohexyl ketone enhances lipophilicity for better membrane passage.[4]

Principles of Modern Kinase Screening Assays

To robustly assess a compound's inhibitory activity, it is crucial to employ assays that are sensitive, reproducible, and amenable to high-throughput formats. We will focus on two "gold standard" homogeneous (no-wash) assay technologies.

  • Luminescence-Based Assays (ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back into ATP, which is used by a luciferase to generate a light signal. The amount of light produced is directly proportional to kinase activity.[6][7] Therefore, an inhibitor will cause a decrease in the luminescent signal.[8]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology, exemplified by LanthaScreen™, uses a long-lifetime terbium (Tb) fluorescent donor conjugated to an antibody that recognizes a phosphorylated substrate. The substrate itself is labeled with a fluorescein (or similar) acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. The ratio of acceptor to donor emission is the TR-FRET signal, which is directly proportional to kinase activity.[9]

Experimental Protocols

The following protocols are designed for a 384-well plate format, which is standard for HTS campaigns. All liquid handling should be performed with calibrated single and multichannel pipettes or automated liquid handlers.

Protocol 1: Luminescence-Based Kinase Activity/Inhibition Assay (ADP-Glo™)

This protocol outlines the steps for determining the IC₅₀ value of AMPC against a target kinase.

A. Materials and Reagents

ReagentSupplierPurpose
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent, Kinase Detection Reagent, buffers
Recombinant Kinase (e.g., ABL1)Reaction Biology, PromegaEnzyme target
Kinase Substrate (e.g., ABLtide)VariesSubstrate for phosphorylation
ATP, Ultra-PureVariesPhosphate donor
This compound (AMPC)BenchChemTest compound
StaurosporineVariesPositive control inhibitor
DMSO, AnhydrousVariesCompound solvent
384-well, low-volume, white platesCorning, GreinerAssay plates for luminescence

B. Step-by-Step Methodology

  • Compound Plating:

    • Prepare a 10 mM stock solution of AMPC in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series of AMPC in DMSO in a 96-well source plate. Include DMSO-only (vehicle control) and 100 µM Staurosporine (positive control) wells.

    • Transfer 100 nL of each compound concentration from the source plate to the 384-well assay plate in quadruplicate using an acoustic dispenser or pin tool. The final in-assay DMSO concentration should be ≤1%.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer. The final concentration of the kinase should be optimized to produce a signal within the linear range of the assay.[7]

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate containing the pre-spotted compounds.

    • Mix by shaking the plate for 30 seconds.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution. The concentration should ideally be at the Kₘ‚ₐₜₚ of the kinase to accurately reflect inhibitor potency.[10]

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction (final volume = 10 µL).

    • Seal the plate and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a compatible plate reader (e.g., BMG CLARIOstar, PerkinElmer EnVision).

Protocol 2: TR-FRET Kinase Inhibition Assay (LanthaScreen™)

This protocol serves as an orthogonal method to confirm hits from the primary screen.

A. Materials and Reagents

ReagentSupplierPurpose
LanthaScreen™ Tb-anti-pSubstrate AbThermo Fisher ScientificDonor-labeled detection antibody
Fluorescein-labeled substrateThermo Fisher ScientificAcceptor-labeled substrate
Recombinant KinaseThermo Fisher ScientificEnzyme target
ATP, Ultra-PureVariesPhosphate donor
AMPC and ControlsAs aboveTest and control compounds
TR-FRET Dilution BufferThermo Fisher ScientificAssay buffer
EDTA, 0.5 MVariesStop reagent
384-well, low-volume, black platesCorning, GreinerAssay plates for fluorescence

B. Step-by-Step Methodology

  • Compound Plating: Follow the same procedure as described in Protocol 1, Step 1, using a black 384-well plate.

  • Kinase Reaction:

    • Prepare a 4X Kinase solution in 1X Kinase Reaction Buffer.

    • Prepare a 4X Substrate/ATP solution in 1X Kinase Reaction Buffer.

    • Add 2.5 µL of the 4X Kinase solution to each well.

    • Add 2.5 µL of the 4X Substrate/ATP solution to initiate the reaction (final volume = 5 µL).

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes.[11]

  • Detection:

    • Prepare a 2X Detection Mix containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction by chelating Mg²⁺.[11]

    • Add 5 µL of the 2X Detection Mix to each well (final volume = 10 µL).

    • Seal the plate, centrifuge, and incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader. Set the excitation to 340 nm and read emissions at two wavelengths: 520 nm (fluorescein acceptor) and 495 nm (terbium donor).

    • The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated for each well.

Data Analysis and Interpretation

Rigorous data analysis is essential for confident hit identification.

A. Calculation of Percent Inhibition

For each compound concentration, the percent inhibition is calculated relative to the on-plate controls:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Signal_Compound: Signal from a well with the test compound.

  • Signal_Max: Average signal from vehicle (DMSO) control wells (0% inhibition).

  • Signal_Min: Average signal from positive control (Staurosporine) wells (100% inhibition).

B. IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a four-parameter logistic regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism.[12]

  • The IC₅₀ is derived directly from this curve fit.

Hypothetical IC₅₀ Curve for AMPC: (This would be a graph generated from the data in the table below)

log[AMPC] (M)% Inhibition
-8.05.2
-7.511.8
-7.025.4
-6.548.9
-6.075.1
-5.592.3
-5.098.1

From this hypothetical data, the calculated IC₅₀ would be approximately 320 nM .

C. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[13][14] It measures the separation between the high and low signal controls.

Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

  • Mean_Max/Min: Mean signal of the maximum (vehicle) and minimum (positive control) signals.

  • SD_Max/Min: Standard deviation of the maximum and minimum signals.

Interpretation of Z'-Factor Values: [15]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

A successful screening campaign must consistently yield Z' values above 0.5.[14]

Visualization of Workflows and Pathways

Diagrams help clarify complex processes and relationships.

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: A representative kinase signaling pathway (MAPK cascade).

G cluster_workflow Kinase Inhibitor Screening Workflow Compound Prep Compound Prep Primary Screen Primary Screen Compound Prep->Primary Screen Single Concentration Hit Identification Hit Identification Primary Screen->Hit Identification % Inhibition > 50% Dose-Response (IC50) Dose-Response (IC50) Hit Identification->Dose-Response (IC50) Orthogonal Assay Orthogonal Assay Dose-Response (IC50)->Orthogonal Assay Potent IC50 Selectivity Profiling Selectivity Profiling Orthogonal Assay->Selectivity Profiling Confirmed Activity Validated Hit Validated Hit Selectivity Profiling->Validated Hit

Caption: General experimental workflow for kinase inhibitor screening.

G action action start Primary Hit (>50% Inhibition) ic50 IC50 < 1µM? start->ic50 orthogonal Active in Orthogonal Assay? ic50->orthogonal Yes deprioritize Deprioritize or Resynthesize Analogs ic50->deprioritize No selective Selective? (>100-fold vs. panel) orthogonal->selective Yes orthogonal->deprioritize No lead_candidate Advance to Cellular Assays & Lead Op selective->lead_candidate Yes selective->deprioritize No (Consider as Pan-Kinase Inhibitor)

Caption: Decision-making flowchart for hit validation and progression.

Selectivity Profiling

A crucial step in characterization is to determine the inhibitor's selectivity.[16] This is achieved by screening the compound against a broad panel of kinases representing different families of the kinome.[17] The goal is to find compounds that are highly potent against the intended target while being inactive or significantly less potent against off-targets, which can cause toxicity.

Hypothetical Selectivity Profile for AMPC (IC₅₀ in nM)

Kinase TargetKinase FamilyAMPC IC₅₀ (nM)Staurosporine IC₅₀ (nM)
ABL1 Tyrosine Kinase320 6
SRC Tyrosine Kinase1,5008
VEGFR2 Tyrosine Kinase8,90015
PKCα Ser/Thr Kinase>10,0002
CDK2 Ser/Thr Kinase4,5005
PI3Kα Lipid Kinase>10,000120

Interpretation: The hypothetical data suggests that AMPC is a moderately potent inhibitor of ABL1 with some selectivity over other kinases in the panel. It is ~5-fold selective for ABL1 over SRC and >25-fold selective over VEGFR2. Its weak activity against PKCα and PI3Kα indicates a favorable selectivity profile away from these common off-targets. This profile would warrant further investigation into this chemical series for ABL1-targeted therapies.

Conclusion

This application note provides a comprehensive and robust framework for the initial screening and characterization of potential kinase inhibitors, using this compound as a model compound. By employing validated, high-throughput assay technologies like ADP-Glo™ and LanthaScreen™, researchers can generate high-quality, reproducible data. Adherence to rigorous data analysis practices, including IC₅₀ determination and Z'-factor quality assessment, is paramount for the confident identification of true hits. Subsequent selectivity profiling is essential to understand a compound's specificity and potential for further development. The methodologies outlined herein provide a clear path from a novel compound to a validated hit, forming a critical foundation for any successful kinase-focused drug discovery program.

References

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  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

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  • Assay Quality Control. Z-Factor Calculator. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical biochemistry, 429(1), 22-31. [Link]

  • The Bumbling Biochemist (YouTube). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • AACR. IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. International Journal of Molecular Sciences, 22(16), 8785. [Link]

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Application Notes and Protocol: Dissolving 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

4-(Azetidinomethyl)phenyl cyclohexyl ketone is a compound of interest in medicinal chemistry and drug discovery, characterized by its hybrid structure combining alicyclic, aromatic, and heterocyclic elements.[1] The molecule, with a CAS Number of 898757-16-9 and a molecular formula of C₁₇H₂₃NO, possesses a cyclohexyl ketone group that enhances lipophilicity and an azetidine ring that can modulate interactions with biological targets.[1] Proper dissolution is the foundational step for any downstream experiment, including biological assays, pharmacokinetic studies, and formulation development. This document provides a detailed protocol for dissolving this compound, emphasizing the rationale behind solvent selection and handling procedures to ensure experimental reproducibility and safety.

Physicochemical Properties and Solubility Profile

A comprehensive understanding of the physicochemical properties of this compound is crucial for developing an effective dissolution protocol.

PropertyValue/InformationSource
CAS Number 898757-16-9[1][2]
Molecular Formula C₁₇H₂₃NO[1]
Molecular Weight 257.37 g/mol [1]
IUPAC Name 4-(Azetidin-1-ylmethyl)phenylmethanone[1]
Predicted Solubility The lipophilic cyclohexyl group suggests solubility in nonpolar organic solvents, while the polar ketone and nitrogen-containing azetidine ring may allow for solubility in polar organic solvents.[1] Water solubility is expected to be low.[3]

Solvent Selection Rationale

The selection of an appropriate solvent is a critical decision that can impact the integrity of the compound and the outcome of the experiment.[4][5] The goal is to achieve complete dissolution without causing degradation or unwanted chemical reactions.[5]

Based on the structure of this compound, the following solvents are recommended for initial testing:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing stock solutions for biological assays.

  • Ethanol (EtOH): A polar protic solvent that is less toxic than many other organic solvents and is often used in formulations.

  • Methanol (MeOH): Similar to ethanol, it is a polar protic solvent that can be effective for dissolving polar compounds.

  • Acetonitrile (ACN): A polar aprotic solvent commonly used in chromatography and as a reaction solvent.

  • Dichloromethane (DCM) and Chloroform: Nonpolar organic solvents that are likely to be effective given the compound's lipophilic character. However, their use in biological systems is limited due to toxicity.

Safety Precautions and Handling

When working with a novel or uncharacterized compound, it is imperative to treat it as potentially hazardous.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[7]

  • Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name, concentration, solvent, and date of preparation.[8][9]

  • Material Safety Data Sheet (MSDS)/Safety Data Sheet (SDS): If available, review the SDS for specific handling and disposal information. For unknown compounds, handle with the utmost care.[7]

Protocol for Determining Solubility and Preparing a Stock Solution

This protocol outlines a systematic approach to determine the solubility of this compound in a chosen solvent and to prepare a concentrated stock solution.

Part 1: Qualitative Solubility Assessment
  • Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1-5 mg) into several labeled microcentrifuge tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., DMSO, Ethanol, Methanol) in small, incremental volumes (e.g., 100 µL).

  • Dissolution: After each addition, vortex the tube for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particulate matter. Continue adding solvent incrementally until the compound is fully dissolved. Record the approximate concentration at which dissolution occurs.

Part 2: Preparation of a Concentrated Stock Solution (Example using DMSO)
  • Weighing: Accurately weigh a desired amount of this compound (e.g., 10 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 10 mg sample (MW = 257.37 g/mol ), to make a 10 mM stock solution, you would add 3.885 mL of DMSO. Calculation: (0.010 g / 257.37 g/mol ) / 0.010 mol/L = 0.003885 L = 3.885 mL

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial and vortex thoroughly. Gentle warming in a water bath (37°C) or sonication may be used to aid dissolution if necessary. Visually confirm that all solid material has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Workflow and Decision Making

The following diagram illustrates the workflow for selecting a solvent and preparing a solution for experimental use.

DissolutionWorkflow cluster_prep Preparation & Safety cluster_solubility Solubility Testing cluster_stock Stock Solution Preparation A Weigh Compound B Review Safety Precautions (PPE, Fume Hood) A->B C Select Potential Solvents (e.g., DMSO, EtOH) B->C D Perform Qualitative Solubility Test C->D E Is Compound Soluble? D->E E->C No, Try Another Solvent F Calculate Volume for Target Concentration E->F Yes G Add Solvent and Mix (Vortex/Sonicate) F->G H Visually Confirm Complete Dissolution G->H I Aliquot and Store at -20°C or -80°C H->I J Downstream Application (e.g., Cell-based Assay) I->J Proceed to Experiment

Caption: Workflow for dissolving this compound.

Considerations for Downstream Applications

The choice of solvent can significantly affect the outcome of biological experiments.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v).

  • Solvent Compatibility: Ensure the chosen solvent is compatible with all components of the assay, including plasticware and detection reagents.

  • Aqueous Buffers: For many biological assays, the stock solution will be diluted into an aqueous buffer. It is important to check for precipitation of the compound upon dilution. If precipitation occurs, a lower stock concentration or the inclusion of a co-solvent or surfactant may be necessary.

Conclusion

This protocol provides a comprehensive guide for the dissolution of this compound. By systematically evaluating solubility and adhering to best practices for handling and storage, researchers can ensure the preparation of reliable and reproducible solutions for their experiments. The key to success is a thorough understanding of the compound's properties and careful consideration of the requirements of the downstream application.

References

  • Purdue University Environmental Health and Safety. Unknown Chemicals. Available from: [Link]

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Application Notes and Protocols for the Synthesis of Cyclohexyl Phenyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclohexyl Phenyl Ketone Scaffolds

Cyclohexyl phenyl ketone and its derivatives represent a critical class of chemical intermediates with broad applications in medicinal chemistry and materials science. Their unique structural motif, combining a flexible cycloaliphatic ring with a rigid aromatic system, imparts desirable physicochemical properties to larger molecules. Notably, these ketones are key precursors for the synthesis of important compounds like 1-hydroxycyclohexyl phenyl ketone, a widely used photoinitiator in UV curing applications.[1][2] In the pharmaceutical industry, the cyclohexyl phenyl ketone scaffold is a building block for the development of novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic routes to access these valuable compounds, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of cyclohexyl phenyl ketone derivatives can be accomplished through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This document will detail three principal methods: the classical Friedel-Crafts acylation, the versatile Grignard reaction, and the two-step oxidation of cyclohexylphenylmethanol. Furthermore, we will touch upon modern and more environmentally benign alternatives.

Synthesis_Overview cluster_methods Synthetic Strategies Friedel_Crafts Friedel-Crafts Acylation Target_Ketone Cyclohexyl Phenyl Ketone Derivatives Friedel_Crafts->Target_Ketone Direct Acylation Grignard Grignard Reaction Grignard->Target_Ketone Nucleophilic Addition Oxidation Oxidation of Alcohol Oxidation->Target_Ketone Two-Step Sequence Modern_Methods Modern & Greener Methods Modern_Methods->Target_Ketone Advanced Catalysis

Caption: Overview of synthetic strategies for cyclohexyl phenyl ketone derivatives.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a common industrial method for preparing aryl ketones.[1][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with an acylating agent, typically cyclohexanecarbonyl chloride, in the presence of a strong Lewis acid catalyst.

Causality Behind Experimental Choices:

  • Acylating Agent: Cyclohexanecarbonyl chloride is the preferred acylating agent due to its reactivity. It is often prepared from cyclohexanecarboxylic acid and a chlorinating agent like thionyl chloride or phosphorus trichloride.[2][4]

  • Lewis Acid Catalyst: Aluminum trichloride (AlCl₃) is the most common Lewis acid for this transformation. Its role is to activate the acyl chloride by forming a highly electrophilic acylium ion.[5][6] A stoichiometric amount of the catalyst is required because both the acyl chloride and the resulting ketone product form complexes with AlCl₃, effectively sequestering the catalyst.[3][7]

  • Solvent: Anhydrous, non-reactive solvents such as dichloromethane (DCM) or carbon disulfide are used to prevent the deactivation of the Lewis acid catalyst by water.

  • Work-up: The reaction is quenched with a protic source, typically dilute acid, to decompose the aluminum chloride-ketone complex and protonate the intermediate to yield the final product.[7]

Experimental Protocol: Synthesis of Cyclohexyl Phenyl Ketone via Friedel-Crafts Acylation

Step 1: Preparation of Cyclohexanecarbonyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours. The evolution of SO₂ and HCl gas will be observed.

  • After the reaction is complete (as monitored by the cessation of gas evolution), allow the mixture to cool to room temperature.

  • Distill the crude product under reduced pressure to obtain pure cyclohexanecarbonyl chloride.

Step 2: Friedel-Crafts Acylation

  • In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum trichloride (1.1 eq) and anhydrous benzene (serving as both reactant and solvent).

  • Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Slowly add a solution of cyclohexanecarbonyl chloride (1.0 eq) in anhydrous benzene dropwise from the dropping funnel. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum complex.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield pure cyclohexyl phenyl ketone.

Method 2: Grignard Reaction

The Grignard reaction offers a versatile and powerful method for the formation of carbon-carbon bonds. For the synthesis of cyclohexyl phenyl ketone, two main variations are employed: the reaction of a cyclohexyl Grignard reagent with either benzonitrile or benzaldehyde, followed by oxidation.

Causality Behind Experimental Choices:

  • Grignard Reagent: Cyclohexylmagnesium bromide is prepared from cyclohexyl bromide and magnesium turnings in an anhydrous ether solvent like THF or diethyl ether. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water.

  • Electrophile:

    • Benzonitrile: Reacting the Grignard reagent with benzonitrile initially forms an imine intermediate after acidic work-up, which is then hydrolyzed to the ketone. This is a direct route to the ketone.

    • Benzaldehyde: The reaction with benzaldehyde yields cyclohexylphenylmethanol, a secondary alcohol. This alcohol must then be oxidized in a subsequent step to afford the desired ketone.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they stabilize the Grignard reagent.

Experimental Protocol: Synthesis of Cyclohexyl Phenyl Ketone via Grignard Reaction with Benzonitrile

  • Preparation of Cyclohexylmagnesium Bromide: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of cyclohexyl bromide (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Benzonitrile: Cool the Grignard solution to 0 °C.

  • Slowly add a solution of benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Quench the reaction by carefully adding it to a stirred mixture of crushed ice and dilute sulfuric acid.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • After removal of the solvent, the crude product is purified by column chromatography or vacuum distillation.

Method 3: Oxidation of Cyclohexylphenylmethanol

This two-step approach first constructs the carbon skeleton to form the secondary alcohol, cyclohexylphenylmethanol, which is then oxidized to the ketone. This method is particularly useful when benzaldehyde is a more readily available starting material than benzonitrile.

Causality Behind Experimental Choices:

  • Synthesis of Cyclohexylphenylmethanol: This is typically achieved via the Grignard reaction between cyclohexylmagnesium bromide and benzaldehyde, as described in the previous section.

  • Oxidizing Agent: The choice of oxidizing agent is critical to achieve a high yield of the ketone without over-oxidation or side reactions.

    • Pyridinium Chlorochromate (PCC): A mild and selective oxidizing agent that is effective for converting secondary alcohols to ketones.[8] The reaction is typically carried out in an anhydrous solvent like dichloromethane.

    • Jones Reagent (Chromic Acid): A stronger oxidizing agent prepared from chromium trioxide, sulfuric acid, and acetone. While effective, it is highly corrosive and generates chromium waste, making it less environmentally friendly.[8]

Experimental Protocol: Oxidation of Cyclohexylphenylmethanol using PCC

  • In a round-bottom flask, dissolve cyclohexylphenylmethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford pure cyclohexyl phenyl ketone.

Comparative Summary of Synthetic Methods

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Friedel-Crafts Acylation Benzene, Cyclohexanecarbonyl chloride, AlCl₃Anhydrous, 0 °C to RTHigh yielding, Scalable, Industrially established[1]Stoichiometric Lewis acid required, Generates hazardous waste,[1] Limited functional group tolerance
Grignard Reaction (Benzonitrile) Cyclohexyl bromide, Mg, BenzonitrileAnhydrous, Ethereal solventGood yields, VersatileRequires strictly anhydrous conditions, Grignard reagent is highly reactive
Oxidation of Alcohol Cyclohexylphenylmethanol, PCC or Jones ReagentAnhydrous (PCC), Acetone (Jones)Mild conditions (PCC), High selectivityTwo-step process, Use of toxic chromium reagents[8]

Modern and Greener Synthetic Alternatives

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies.

  • Catalytic Decarboxylation: A one-step synthesis of cyclohexyl phenyl ketone from benzoic acid and cyclohexanecarboxylic acid using a manganese oxide catalyst has been reported.[1] This method avoids the use of halogenated intermediates and strong Lewis acids, making it a more environmentally friendly option. The proposed mechanism involves the formation of a mixed manganese carboxylate followed by thermal decomposition.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: While not directly reported for cyclohexyl phenyl ketone, modern cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions provide powerful tools for the synthesis of aryl ketones in general.[9][10][11] These reactions offer high functional group tolerance and often proceed under mild conditions. For instance, a palladium-catalyzed coupling of a cyclohexyl-organometallic reagent with a benzoyl derivative could be a potential route.

  • Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control.[12][13][14] The synthesis of various ketones has been successfully demonstrated using flow chemistry, which can be particularly beneficial for exothermic reactions or when handling hazardous reagents.[12][15]

Greener_Synthesis Starting_Materials Benzoic Acid + Cyclohexanecarboxylic Acid Catalyst MnO Catalyst Starting_Materials->Catalyst Decarboxylative Coupling Product Cyclohexyl Phenyl Ketone Catalyst->Product Byproducts CO₂ + H₂O Catalyst->Byproducts

Caption: A greener synthesis route via catalytic decarboxylation.

Safety Precautions

  • Friedel-Crafts Acylation: Aluminum trichloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. The work-up procedure involving quenching with acid is highly exothermic and should be performed with caution.

  • Grignard Reaction: Grignard reagents are pyrophoric and react violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Oxidizing Agents: Chromium-based reagents like PCC and Jones reagent are toxic and carcinogenic. Handle with extreme care and dispose of chromium waste according to institutional guidelines.

Conclusion

The synthesis of cyclohexyl phenyl ketone derivatives can be achieved through a variety of well-established and emerging methods. While the Friedel-Crafts acylation remains a prevalent industrial process, its environmental drawbacks have spurred the development of greener alternatives. The Grignard reaction and subsequent oxidation of the corresponding alcohol provide reliable laboratory-scale syntheses with good yields. For researchers at the forefront of chemical synthesis, exploring modern catalytic methods and flow chemistry presents exciting opportunities for developing more efficient, selective, and sustainable routes to these valuable chemical entities.

References

  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents.
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  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel.ProQuest.
  • Multi-step Continuous Flow Synthesis of β/γ-Substituted Ketones.Zenodo.
  • Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies.MDPI.
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  • Sequential Sonogashira coupling/ADH ketone reduction.
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application of Friedel-Crafts reaction in 4-(Azetidinomethyl)phenyl cyclohexyl ketone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone via Friedel-Crafts Acylation

Abstract

This application note provides a comprehensive technical guide for the synthesis of this compound, a molecule of significant interest in medicinal chemistry. Aryl ketones are pivotal intermediates in drug manufacturing, and the incorporation of an azetidine motif can confer desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The synthesis of this target molecule presents a classic challenge in electrophilic aromatic substitution: the incompatibility of a basic amine functionality with the Lewis acid catalyst required for the Friedel-Crafts reaction.[3] This guide details a robust, three-step synthetic strategy that circumvents this issue through the use of a protecting group. We present the underlying mechanistic principles, detailed experimental protocols for protection, Friedel-Crafts acylation, and deprotection, and expert insights into optimizing the reaction. This document is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.

Part I: The Synthetic Imperative and the Azetidine Challenge

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for forming C-C bonds on aromatic rings.[4][5] The reaction typically involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce an aryl ketone.[6][7]

A significant limitation of this reaction arises when the aromatic substrate contains a basic functional group, such as an amine. The lone pair of electrons on the nitrogen atom of the azetidine ring is nucleophilic and basic, causing it to readily coordinate with the electron-deficient Lewis acid catalyst (e.g., AlCl₃).[3] This acid-base reaction forms a stable complex, which has two primary detrimental effects:

  • Catalyst Deactivation: The Lewis acid is sequestered by the amine, rendering it unavailable to activate the acylating agent (cyclohexanecarbonyl chloride), thereby halting the desired reaction.[3]

  • Ring Deactivation: The formation of the positively charged nitrogen complex acts as a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.

Therefore, a direct Friedel-Crafts acylation on (azetidinomethyl)benzene is not feasible. The solution lies in temporarily masking the reactivity of the azetidine nitrogen using a protecting group. The ideal protecting group should be easy to install, stable under the Friedel-Crafts reaction conditions, and readily removable under mild conditions that do not affect the final product structure.[8] The tert-butyloxycarbonyl (Boc) group is an excellent candidate, as it converts the basic amine into a non-nucleophilic carbamate, which is stable to the Lewis acidic conditions of the reaction but can be easily cleaved with a Brønsted acid.[8][9]

Part II: A Three-Step Strategic Workflow

Our synthetic approach is a logical sequence designed to manage the reactivity of the azetidine moiety while efficiently constructing the target ketone. The workflow is visualized below.

G cluster_0 Step 1: Protection cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Deprotection start Start: (Azetidinomethyl)benzene prot Protect Azetidine Nitrogen Reagent: Boc Anhydride (Boc₂O) Product: tert-butyl 1-(benzyl)azetidine-1-carboxylate start->prot fc Friedel-Crafts Acylation Reagents: Cyclohexanecarbonyl Chloride, AlCl₃ Product: Protected Ketone prot->fc deprot Remove Boc Group Reagent: Trifluoroacetic Acid (TFA) Product: Final Product fc->deprot final Target: 4-(Azetidinomethyl)phenyl cyclohexyl ketone deprot->final

Caption: Overall synthetic workflow for the target molecule.

Part III: Mechanistic Insights of the Core Reaction

The key transformation in this synthesis is the Friedel-Crafts acylation. The reaction proceeds through the generation of a highly electrophilic acylium ion.

  • Activation of the Acyl Chloride: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of cyclohexanecarbonyl chloride. This polarization weakens the C-Cl bond.

  • Formation of the Acylium Ion: The weakened C-Cl bond cleaves to form a resonance-stabilized acylium ion and the AlCl₄⁻ anion.[5][10] This acylium ion is the active electrophile. Unlike the carbocations in Friedel-Crafts alkylations, acylium ions do not undergo rearrangement, leading to a predictable product.[5][6]

  • Electrophilic Aromatic Substitution: The π-electron system of the protected benzene derivative attacks the electrophilic carbon of the acylium ion, forming a new C-C bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: The AlCl₄⁻ anion acts as a base, abstracting a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[4]

However, the product ketone is also a Lewis base and forms a stable complex with AlCl₃. For this reason, a stoichiometric amount, or even a slight excess, of the Lewis acid is required.[4] This complex is subsequently hydrolyzed during the aqueous workup to release the final ketone product.

G cluster_mechanism Friedel-Crafts Acylation Mechanism acyl_chloride Cyclohexanecarbonyl Chloride acylium Acylium Ion (Electrophile) acyl_chloride->acylium + AlCl₃ lewis_acid AlCl₃ sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex Attack by Aromatic Ring aromatic Protected (Azetidinomethyl)benzene aromatic->sigma_complex product_complex Ketone-AlCl₃ Complex sigma_complex->product_complex - H⁺ (Re-aromatization) final_ketone Protected Ketone (Post-Workup) product_complex->final_ketone Aqueous Workup

Caption: The mechanism of the Friedel-Crafts acylation step.

Part IV: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous reagents and solvents are critical for the success of the Friedel-Crafts reaction. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

Protocol 1: Protection of (Azetidinomethyl)benzene

Objective: To synthesize tert-butyl 1-(benzyl)azetidine-1-carboxylate.

Reagent/MaterialM.W.QuantityMoles (mmol)Eq.
(Azetidinomethyl)benzene147.225.0 g33.961.0
Di-tert-butyl dicarbonate (Boc₂O)218.258.1 g37.351.1
Sodium Bicarbonate (NaHCO₃)84.014.3 g51.01.5
Tetrahydrofuran (THF)-50 mL--
Water-50 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve (Azetidinomethyl)benzene in 50 mL of THF.

  • Add a solution of sodium bicarbonate in 50 mL of water to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with stirring.

  • Dissolve the Di-tert-butyl dicarbonate in a minimal amount of THF and add it dropwise to the reaction mixture over 20 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically of high purity and can be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation

Objective: To synthesize tert-butyl 1-((4-(cyclohexanecarbonyl)phenyl)methyl)azetidine-1-carboxylate.

Reagent/MaterialM.W.QuantityMoles (mmol)Eq.
Protected Amine (from Protocol 1)247.357.0 g28.31.0
Aluminum Chloride (Anhydrous)133.344.5 g33.91.2
Cyclohexanecarbonyl chloride146.614.5 g (4.1 mL)30.71.08
Dichloromethane (DCM, Anhydrous)-100 mL--

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (AlCl₃) and 50 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of cyclohexanecarbonyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature below 5 °C.

  • Prepare a solution of the protected amine (from Protocol 1) in 30 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 20 mL of concentrated HCl. Stir until all solids dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected ketone.

Protocol 3: Deprotection of the Azetidine

Objective: To synthesize the final product, this compound.

Reagent/MaterialM.W.QuantityMoles (mmol)Eq.
Protected Ketone (from Protocol 2)357.495.0 g13.991.0
Trifluoroacetic Acid (TFA)114.0215 mL--
Dichloromethane (DCM)-30 mL--

Procedure:

  • In a 100 mL round-bottom flask, dissolve the protected ketone in 30 mL of DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash carefully with a saturated solution of NaHCO₃ until the aqueous layer is basic (to neutralize the TFA).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary to achieve high purity.

Part V: Expected Results and Data Summary

The following table summarizes the expected outcomes for the synthetic sequence. Yields are based on typical results for analogous reactions in the literature.

StepProductExpected Yield (%)Purity (Typical)Analytical Method
1. Protectiontert-butyl 1-(benzyl)azetidine-1-carboxylate90-98%>95%¹H NMR, LC-MS
2. Acylationtert-butyl 1-((4-(cyclohexanecarbonyl)phenyl)methyl)azetidine-1-carboxylate65-80%>90% (post-chromatography)¹H NMR, ¹³C NMR, LC-MS
3. DeprotectionThis compound85-95%>98% (post-purification)¹H NMR, ¹³C NMR, HRMS

Part VI: Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Friedel-Crafts acylation step is extremely sensitive to moisture, which will hydrolyze the acyl chloride and deactivate the AlCl₃ catalyst. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The initial formation of the acylium ion complex is exothermic. Maintaining a low temperature (0-5 °C) during the addition of reagents is crucial to prevent side reactions.

  • Stoichiometry of AlCl₃: As the ketone product complexes with AlCl₃, a stoichiometric amount is necessary.[4] Using less than one equivalent will result in incomplete conversion. A slight excess (1.1-1.2 eq.) is recommended to account for any minor deactivation.

  • Incomplete Deprotection: If TLC indicates incomplete removal of the Boc group, extend the reaction time with TFA or add a slightly larger volume of acid.

  • Workup Caution: The quenching of the Friedel-Crafts reaction mixture with ice/HCl is highly exothermic and releases HCl gas. This step must be performed slowly and in a well-ventilated fume hood.

References

  • Wikipedia contributors. (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-lewis-acid-catalysts-in-friedel-crafts-reactions-selectivity-and-performance/]
  • Saskia, O. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Saskoer.ca. [URL: https://saskoer.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [URL: https://www.birmingham.ac.uk/research/activity/chemistry/index.aspx]
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Tim the Tutor. (2022, November 21). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide [Video]. YouTube. [URL: https://www.youtube.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38179247/]
  • ResearchGate. (n.d.). Selected azetidine-containing spirocyclic pharmaceuticals. [URL: https://www.researchgate.net/figure/a-Selected-azetidine-containing-spirocyclic-pharmaceuticals-b-Previous-work-i_fig1_344558550]
  • PubMed. (2021). Azetidines of pharmacological interest. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34184365/]
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. [URL: https://www.benchchem.
  • ACS Publications. (n.d.). Phosphoryl as a novel amino protecting group for Friedel-Crafts acylation of N-[2-(3,4-dialkoxyphenyl)ethyl]glycine. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo061266b]
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02509h]
  • Samoghimi, S. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. [URL: https://www.
  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/06/07/protecting-groups-for-amines/]
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-protection-deprotection.html]

Sources

purification of 4-(Azetidinomethyl)phenyl cyclohexyl ketone by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Purification of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Authored by: Senior Application Scientist, Chromatography Division

Introduction

In the landscape of modern drug discovery and development, the isolation and purification of novel chemical entities are paramount to ensuring the safety, efficacy, and integrity of potential therapeutic agents. This compound is a compound of interest for its unique structural motifs, combining a strained azetidine ring, a central phenyl ketone core, and a bulky cyclohexyl group. The presence of the basic azetidine nitrogen presents a specific challenge and opportunity in chromatographic purification.

This comprehensive application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective purification of this compound. We will delve into the rationale behind method development, offering robust, step-by-step protocols for both preparative scale flash chromatography and high-purity preparative High-Performance Liquid Chromatography (HPLC). The principles and techniques discussed herein are grounded in established chromatographic theory and are designed to be broadly applicable to other basic compounds encountered in pharmaceutical research.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule's properties. The structure of this compound dictates its behavior in a chromatographic system.

Key Structural Features:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle. This group imparts basicity to the molecule. The pKa of the conjugate acid of azetidine is approximately 11.29, making it a strong base that will be protonated under acidic or neutral pH conditions.

  • Phenyl Cyclohexyl Ketone Core: This large, predominantly non-polar moiety provides significant hydrophobicity. The ketone group offers a site for hydrogen bonding, while the aromatic ring can participate in π-π interactions.

These features create a molecule with moderate polarity and a distinct basic character, which must be managed to achieve optimal separation.

PropertyEstimated Value / CharacteristicImplication for Chromatography
Molecular Weight ~271.4 g/mol Standard for small molecule purification.
Polarity ModerateAmenable to both normal-phase and reversed-phase chromatography.
Basicity (pKa) ~11 (Estimated for azetidine moiety)Prone to strong interaction with acidic silica. Requires mobile phase modifiers (e.g., triethylamine) in normal-phase or pH control in reversed-phase to ensure good peak shape.
Solubility Soluble in DCM, EtOAc, MeOH, ACNProvides flexibility in sample preparation and mobile phase selection.
UV Absorbance Strong absorbance due to the phenyl ketone chromophoreEnables easy detection using UV-Vis detectors, which are common in HPLC systems.

Purification Strategy Workflow

The choice of chromatographic technique depends on the scale of the purification and the required final purity. A typical workflow involves an initial bulk purification via flash chromatography followed by a final polishing step using preparative HPLC if higher purity is required.

Purification Workflow cluster_0 Purification Scale & Purity Goal Crude_Product Crude Product (>100 mg, <90% purity) Decision Purity Goal? Crude_Product->Decision Assess Scale & Purity High_Purity Final Product (>98% purity) Flash_Chrom Protocol 1: Preparative Flash Chromatography Decision->Flash_Chrom Bulk Purification (>95% Purity) Prep_HPLC Protocol 2: Reversed-Phase Prep HPLC Decision->Prep_HPLC High Purity (>99% Purity) Flash_Chrom->High_Purity Optional Polishing Step Prep_HPLC->High_Purity

Caption: Workflow for selecting the appropriate purification method.

Protocol 1: Preparative Purification by Normal-Phase Flash Chromatography

Flash chromatography is the workhorse for routine purification of organic compounds, suitable for separating gram-scale quantities of material. The primary challenge with this compound is its basicity, which can lead to severe peak tailing on standard, slightly acidic silica gel.

Causality of Experimental Choices
  • Stationary Phase: Standard silica gel (SiO₂) is used for its cost-effectiveness and versatility.

  • Mobile Phase Modifier: The addition of a small amount of a basic modifier, such as triethylamine (TEA), is critical. TEA competes with the basic analyte for binding to the acidic silanol groups on the silica surface, preventing strong, non-specific adsorption and ensuring a symmetrical peak shape.

Analyte-Silica Interaction cluster_0 Without Basic Modifier cluster_1 With Triethylamine (TEA) Modifier Silanol Si-OH (Acidic Site) Analyte_Protonated Analyte-NH+ (Protonated) Analyte_Protonated->Silanol Strong Ionic Interaction (Causes Tailing) Silanol_Blocked Si-O-  ...HNEt3+ Analyte_Neutral Analyte-N (Neutral) Analyte_Neutral->Silanol_Blocked Weak Interaction (Good Elution) TEA Et3N (TEA) Silanol_2 Si-OH TEA->Silanol_2 Neutralizes Acidic Site

Caption: Effect of a basic modifier in normal-phase chromatography.

Step-by-Step Protocol
  • TLC Method Development:

    • Prepare stock solutions of your crude material in a suitable solvent (e.g., Dichloromethane (DCM)).

    • Spot the solution on silica gel TLC plates.

    • Develop the plates in various solvent systems. The goal is to find a system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4 for good separation on a column.

    • Crucially, add 0.5-1% triethylamine to each eluent system.

Eluent System (v/v/v)PolarityComments
Hexanes / Ethyl Acetate / TEALow to MediumA standard starting point for many compounds.
Dichloromethane / Methanol / TEAMedium to HighEffective for more polar compounds. A 98:1.5:0.5 mixture is a good initial condition.
Toluene / Acetone / TEAMediumOffers different selectivity compared to ester- or alcohol-based systems.
  • Column Packing:

    • Select a column size appropriate for your sample amount (typically a 20:1 to 50:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5:1 Hexanes/EtOAc/TEA).

    • Pour the slurry into the column and use air pressure to pack it firmly and evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the mobile phase.

    • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample, evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, move from 5% EtOAc in hexanes to 20% EtOAc in hexanes.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.

Protocol 2: High-Purity Purification by Reversed-Phase HPLC

For applications requiring very high purity (>99%), such as for reference standards or final drug substance candidates, preparative reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

Causality of Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) bonded silica column is the most widely used and versatile reversed-phase packing. Its long alkyl chains provide strong hydrophobic retention for the non-polar parts of the analyte.

  • Mobile Phase pH: Controlling the mobile phase pH is the most critical parameter for purifying basic compounds like our target molecule.

    • High pH (e.g., pH 10): At a high pH, the azetidine nitrogen is in its neutral, unprotonated form. This minimizes ionic interactions with any residual silanols on the stationary phase, leading to excellent peak symmetry and predictable retention based on hydrophobicity. This is often the preferred approach.

    • Low pH (e.g., pH 2-3): At a low pH, the nitrogen is fully protonated. This can also lead to good peak shapes, but retention may be very long or unpredictable depending on the column chemistry.

Reversed-Phase Principle Analyte Analyte in Polar Mobile Phase (Water/Acetonitrile) Stationary_Phase Non-Polar C18 Stationary Phase Analyte->Stationary_Phase Hydrophobic Interactions (Retention) Elution Eluted Analyte Stationary_Phase->Elution Increased Organic Solvent (Elution)

Caption: Principle of analyte retention in reversed-phase HPLC.

Step-by-Step Protocol
  • Analytical Method Development:

    • Dissolve a small amount of the partially purified material in the mobile phase.

    • Using an analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), inject the sample.

    • Screen different mobile phase conditions to find the optimal separation. A good starting point is a gradient from 10% to 90% organic modifier over 15-20 minutes.

    • Detector: Use a UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm, determined by a UV scan).

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Comments
10 mM Ammonium Bicarbonate, pH 10AcetonitrileRecommended. Excellent for basic compounds, provides good peak shape. Volatile and compatible with mass spectrometry.
0.1% Formic Acid in WaterAcetonitrileCommon low-pH system. Can be effective but may lead to longer retention.
10 mM Ammonium Acetate, pH ~7MethanolA neutral pH option. Methanol offers different selectivity than acetonitrile.
  • Scaling to Preparative HPLC:

    • Once an optimal analytical separation is achieved, scale the method to a preparative column. The column size will depend on the amount of material to be purified (e.g., 21.2 x 250 mm for 50-200 mg injections).

    • Adjust the flow rate and gradient time proportionally to the column volume to maintain the separation.

    • Calculate the appropriate injection volume and concentration to avoid overloading the column.

  • Purification Run:

    • Equilibrate the preparative column with the starting mobile phase conditions.

    • Dissolve the sample in a solvent compatible with the mobile phase (ideally the mobile phase itself) and inject it onto the column.

    • Run the preparative gradient and collect fractions based on the UV chromatogram.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (acetonitrile or methanol) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid. If a non-volatile buffer was used, a further desalting step may be required.

Conclusion

The successful purification of this compound is readily achievable through a systematic, property-driven approach to chromatography. For bulk purification, normal-phase flash chromatography on silica gel is effective, provided that a basic modifier like triethylamine is included in the eluent to mitigate peak tailing. For achieving the highest levels of purity required in later-stage drug development, reversed-phase HPLC using a C18 column with a high-pH mobile phase is the recommended strategy. This approach neutralizes the basic azetidine moiety, leading to excellent peak shapes and robust, reproducible separations. By understanding the fundamental interactions between the analyte, stationary phase, and mobile phase, researchers can confidently develop efficient purification protocols for this and other challenging basic compounds.

References

  • U.S.
  • "Chiral Purification of Volatile Flavors and Fragrances by SFC," Waters Corporation. [Link]

  • "Resources on 3+ component chromatography solvent systems?," Reddit r/Chempros. [Link]

  • "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries," ACS Medicinal Chemistry Letters. [Link]

  • "Normal-phase vs. Reversed-phase Chromatography," Phenomenex. [Link]

  • "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background," LCGC Europe. [Link]

  • "Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver," PubMed. [Link]

  • "Steps involved in HPLC Method Development," Asian Journal of Pharmaceutical Research. [Link]

  • "Reversed-phase chromatography," Wikipedia. [Link]

  • "Development of a Chiral Supercritical Fluid Chrom

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Overview of Synthetic Strategies

The synthesis of this compound primarily involves the formation of a C-N bond between the azetidine ring and the phenyl cyclohexyl ketone backbone. Two principal retrosynthetic disconnections are most viable:

  • Reductive Amination: This is a one-pot reaction between 4-formylphenyl cyclohexyl ketone and azetidine, mediated by a selective reducing agent. It is often preferred for its operational simplicity and atom economy.

  • N-Alkylation: This two-step approach involves the synthesis of a 4-(halomethyl)phenyl cyclohexyl ketone intermediate, followed by nucleophilic substitution with azetidine. While longer, it can sometimes offer better control and higher yields if the reductive amination proves problematic.

This guide will focus on the Reductive Amination pathway, as it represents a more streamlined approach, and we will troubleshoot the common issues encountered during its execution.

Troubleshooting Guide: Reductive Amination

The direct reductive amination proceeds via the formation of an iminium ion intermediate from the reaction of 4-formylphenyl cyclohexyl ketone and azetidine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its mildness and excellent selectivity for iminium ions over ketones.[1][2][3]

Workflow Diagram: Troubleshooting Reductive Amination

G Start Low Yield or Incomplete Reaction Check_SM Verify Starting Material Purity (Aldehyde & Azetidine) Start->Check_SM Check_Reagent Assess Reducing Agent (NaBH(OAc)₃) Quality and Stoichiometry Start->Check_Reagent Check_Conditions Evaluate Reaction Conditions (Solvent, Temp, Time, pH) Start->Check_Conditions Impure_SM Solution: Re-purify Aldehyde (e.g., column, recrystallization). Use fresh Azetidine. Check_SM->Impure_SM Impurity Detected Degraded_Reagent Solution: Use fresh, anhydrous NaBH(OAc)₃. Ensure 1.2-1.5 equivalents. Check_Reagent->Degraded_Reagent Degraded or Insufficient Optimize_Solvent Solution: Switch to anhydrous DCE or THF. Avoid MeOH. Check_Conditions->Optimize_Solvent Suboptimal Solvent Optimize_pH Solution: Add catalytic acetic acid (0.1-0.2 eq) to promote iminium formation. Check_Conditions->Optimize_pH Inefficient Iminium Formation

Caption: Troubleshooting decision tree for low yield issues.

Question & Answer Troubleshooting Guide

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 4-formylphenyl cyclohexyl ketone. What is the likely cause?

A1: This is a classic symptom of inefficient iminium ion formation or a deactivated reducing agent.

  • Causality: The reaction proceeds in two main steps: (1) formation of an iminium ion from the aldehyde and azetidine, and (2) reduction of this ion by NaBH(OAc)₃. If the first step is slow or does not proceed, the reducing agent will not be consumed, and the starting aldehyde will remain.

  • Troubleshooting Steps:

    • Assess the Reducing Agent: Sodium triacetoxyborohydride is highly moisture-sensitive.[2] If it has been improperly stored, its reducing power will be diminished. Always use a fresh bottle or a properly stored (desiccated, inert atmosphere) batch. Ensure you are using at least 1.2-1.5 equivalents relative to the aldehyde.

    • Catalyze Iminium Formation: The formation of the iminium ion is often the rate-limiting step and can be acid-catalyzed. Adding a catalytic amount of acetic acid (e.g., 5-10 mol%) can significantly accelerate this step.[3]

    • Check Azetidine Source: Azetidine can be volatile and hygroscopic. If using azetidine hydrochloride, ensure an appropriate amount of a non-nucleophilic base (like triethylamine or diisopropylethylamine, 1.1 equivalents) is added to liberate the free base in situ.

Q2: I'm observing a major side product with a mass corresponding to the alcohol (4-(hydroxymethyl)phenyl cyclohexyl ketone). Why is this happening?

A2: This indicates that the reducing agent is reducing the starting aldehyde directly, rather than the desired iminium intermediate.

  • Causality: While NaBH(OAc)₃ is selective for imines/iminium ions, it can reduce aldehydes, albeit at a slower rate. This side reaction becomes competitive if the concentration of the iminium ion is too low.

  • Troubleshooting Steps:

    • Order of Addition: A robust procedure involves pre-stirring the aldehyde, azetidine, and any acid catalyst in the solvent (e.g., Dichloromethane or 1,2-Dichloroethane) for 30-60 minutes at room temperature before adding the NaBH(OAc)₃.[2] This allows for the buildup of the iminium intermediate, ensuring it is the primary substrate for the reducing agent.

    • Solvent Choice: Ensure you are using an aprotic solvent like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF).[1][2] Protic solvents like methanol are not compatible with NaBH(OAc)₃ and can lead to undesired reductions and reagent decomposition.[1][2]

Q3: The reaction seems to work, but I'm struggling to purify the final product. Column chromatography on silica gel gives poor recovery and significant streaking.

A3: The basic nature of the azetidine nitrogen is the primary cause of purification difficulties on acidic silica gel.

  • Causality: The lone pair on the nitrogen atom of your product interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding, tailing of the product peak, and poor separation.[4]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (TEA) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.[4]

    • Use a Different Stationary Phase: Consider using an amine-functionalized or "basic" silica gel for chromatography.[4] These specialized stationary phases are designed for the purification of basic compounds and often provide superior results without the need for mobile phase modifiers.[4]

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl).[5] Your amine product will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 2M NaOH) and re-extracted with the organic solvent to recover the purified free-base product. This removes non-basic impurities.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent and temperature for this reaction? A: The preferred solvent is 1,2-dichloroethane (DCE) as it is aprotic and effectively solubilizes the reagents.[3] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also suitable alternatives.[2] The reaction is typically run at room temperature (20-25 °C) and monitored to completion, which usually takes 4-24 hours.

Q: Can I use a different reducing agent like sodium borohydride (NaBH₄)? A: It is not recommended for a one-pot procedure. Sodium borohydride is a less selective reagent and will rapidly reduce the starting aldehyde, leading to the formation of the corresponding alcohol as the major product.[1] If you must use NaBH₄, you would need to first form the imine and isolate it before proceeding with the reduction step.

Q: My starting material is 4-(bromomethyl)phenyl cyclohexyl ketone. Can I use this? A: Yes, but you would be performing an N-alkylation reaction, not a reductive amination. You would react the 4-(bromomethyl)phenyl cyclohexyl ketone with azetidine in the presence of a non-nucleophilic base like potassium carbonate or triethylamine in a polar aprotic solvent such as DMF or acetonitrile.[6] A common issue with this route is over-alkylation, leading to the formation of a quaternary azetidinium salt.

Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For TLC, use a mobile phase that gives good separation of the starting aldehyde and the product (e.g., 90:10:1 Hexanes:Ethyl Acetate:Triethylamine). The starting aldehyde is UV-active, and the product can be visualized with a permanganate stain. LC-MS is definitive, as you can track the disappearance of the starting material mass and the appearance of the product mass.

Optimized Experimental Protocol (Reductive Amination)

This protocol is a robust starting point for the synthesis.

Materials:
  • 4-formylphenyl cyclohexyl ketone (1.0 eq)

  • Azetidine (1.2 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylphenyl cyclohexyl ketone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.1 M solution.

  • Add azetidine (1.2-1.5 eq) to the solution. If using azetidine hydrochloride, add triethylamine (1.1 eq) first.

  • (Optional) Add glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to pre-form the iminium intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-18 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and dilute with additional organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient containing 1% triethylamine.

Data Summary Table
ParameterConditionExpected OutcomeRationale
Reducing Agent NaBH(OAc)₃High yield of amineSelective for iminium ion over aldehyde/ketone.[3]
NaBH₄High yield of alcoholNon-selective, reduces aldehyde faster than imine forms.[1]
Solvent DCE / DCMClean reactionAprotic, prevents reagent decomposition.[2]
MethanolLow yield, side productsReacts with NaBH(OAc)₃.[1][2]
Catalyst Acetic Acid (0.1 eq)Faster reaction rateCatalyzes the formation of the rate-limiting iminium ion.[3]
Purification Silica + 1% TEASharp peaks, good recoveryNeutralizes acidic silanol groups, preventing product binding.[4]

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]

  • Diva-Portal.org. (2021, June 17). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • PeerJ. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • Unacademy. (n.d.). Methods of Preparation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-hydroxycyclohexyl phenyl ketone. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 15. Reductive amination of the ketone precursors to a) the.... Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone. As a valued member of the scientific community, you are likely undertaking this synthesis as a crucial step in your research pipeline. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the potential challenges of this multi-step synthesis, ensuring a successful and efficient outcome.

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of a suitable aromatic precursor to generate a ketone intermediate. This is followed by the introduction of the azetidinomethyl group via nucleophilic substitution. This guide is structured to address potential issues in each of these critical stages.

Part 1: Friedel-Crafts Acylation for the Synthesis of the Ketone Intermediate

The initial and crucial step in this synthesis is the formation of the cyclohexyl phenyl ketone backbone. This is most commonly achieved through a Friedel-Crafts acylation reaction. A likely precursor for the final product is 4-(bromomethyl)phenyl cyclohexyl ketone, which can be synthesized via the Friedel-Crafts acylation of 4-bromotoluene with cyclohexanecarbonyl chloride.

Troubleshooting the Friedel-Crafts Acylation

Question 1: I am observing a low yield of my desired 4-substituted cyclohexyl phenyl ketone. What are the potential causes and how can I improve it?

Answer:

Low yields in Friedel-Crafts acylation can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the reaction will react with and deactivate the catalyst, significantly reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and high-purity, freshly opened or properly stored anhydrous AlCl₃.

  • Inadequate Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid not only catalyzes the reaction but also complexes with the product ketone.[3] This means that a stoichiometric amount of the catalyst is often required.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent (cyclohexanecarbonyl chloride). A slight excess can help to drive the reaction to completion.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products.

    • Solution: Friedel-Crafts acylations are often started at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then gradually warmed to room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as 4-bromotoluene or cyclohexanecarbonyl chloride, can interfere with the reaction.

    • Solution: Use freshly distilled or purified starting materials. Cyclohexanecarbonyl chloride can be synthesized from cyclohexanecarboxylic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Question 2: My TLC analysis shows multiple spots, indicating the formation of isomers. How can I improve the regioselectivity of the acylation?

Answer:

The directing effect of the substituent on the aromatic ring governs the position of acylation. For a starting material like 4-bromotoluene, the bromine is an ortho-, para-director, and the methyl group is also an ortho-, para-director. While the para-position to the methyl group is blocked, you may still see a mixture of products due to acylation at the positions ortho to the methyl and bromine groups.

  • Steric Hindrance: The bulky cyclohexanecarbonyl group will preferentially add to the less sterically hindered position. In the case of 4-bromotoluene, acylation is expected to occur predominantly at the position para to the bromine and ortho to the methyl group.

    • Solution: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) at lower temperatures can sometimes enhance selectivity by favoring the formation of the sterically less hindered product.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers.

    • Solution: Running the reaction at a lower temperature for a longer period can improve the regioselectivity.

Illustrative Workflow for Friedel-Crafts Acylation

Friedel-Crafts Acylation Workflow reagents Anhydrous AlCl3 4-Bromotoluene Cyclohexanecarbonyl Chloride Anhydrous Solvent (e.g., DCM) reaction Reaction Setup (Inert atmosphere, 0°C to RT) reagents->reaction Slow Addition workup Quenching (Ice/HCl) Extraction reaction->workup After reaction completion (TLC) purification Column Chromatography or Recrystallization workup->purification product 4-(bromomethyl)phenyl cyclohexyl ketone purification->product

Caption: A general workflow for the Friedel-Crafts acylation step.

Part 2: Nucleophilic Substitution with Azetidine

The second step involves the reaction of the bromomethyl intermediate with azetidine to form the final product. This is a nucleophilic substitution reaction, likely proceeding through an SN2 mechanism.

Troubleshooting the Azetidination Reaction

Question 3: The reaction to form this compound is sluggish and gives a low yield. What could be the issue?

Answer:

Incomplete reaction is a common problem in this step and can be attributed to several factors:

  • Insufficient Reactivity of the Electrophile: While benzyl bromides are generally reactive, the presence of the electron-withdrawing ketone group can slightly reduce the reactivity of the benzylic position.

    • Solution: Ensure the reaction is performed at an elevated temperature, as suggested by literature for similar syntheses (e.g., in DMF at elevated temperatures).[1]

  • Base Strength and Solubility: A base, such as potassium carbonate (K₂CO₃), is typically used to neutralize the HBr formed during the reaction.[1] If the base is not strong enough or is not soluble in the reaction medium, the reaction can stall.

    • Solution: Use a suitable base like K₂CO₃ or a stronger, non-nucleophilic base. Ensure the solvent can at least partially dissolve the base or that the reaction is vigorously stirred to ensure good contact between the reactants. The use of a phase-transfer catalyst could also be beneficial.

  • Azetidine Volatility and Purity: Azetidine is a volatile and hygroscopic liquid. Improper handling can lead to loss of reagent or introduction of water, which can affect the reaction.

    • Solution: Use freshly opened or properly stored azetidine. Handle it in a fume hood and keep the container tightly sealed. Using a slight excess of azetidine can help to compensate for any loss due to volatility.

Question 4: I am observing a significant amount of a polar, water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I avoid this?

Answer:

The formation of a quaternary azetidinium salt is a common side reaction when a secondary amine like azetidine reacts with a benzyl halide. This occurs when the product, this compound, which is a tertiary amine, reacts with another molecule of the starting 4-(bromomethyl)phenyl cyclohexyl ketone.

  • Control of Stoichiometry: Using a large excess of the benzyl bromide starting material will favor the formation of the quaternary salt.

    • Solution: Use a slight excess of azetidine relative to the 4-(bromomethyl)phenyl cyclohexyl ketone. This will ensure that the benzyl bromide is consumed before it can react with the product. A molar ratio of 1:1.2 to 1:1.5 (benzyl bromide to azetidine) is a good starting point.

  • Slow Addition: Adding the benzyl bromide slowly to a solution of azetidine and the base can help to maintain a low concentration of the electrophile, thus minimizing the reaction with the product.

    • Solution: Prepare a solution of azetidine and the base in the chosen solvent, and then add a solution of the 4-(bromomethyl)phenyl cyclohexyl ketone dropwise over a period of time.

Illustrative Mechanism: Azetidination and Side Reaction

Azetidination Mechanism cluster_main Desired SN2 Reaction cluster_side Quaternary Salt Formation (Side Reaction) A Azetidine C [Transition State] A->C Nucleophilic Attack B 4-(bromomethyl)phenyl cyclohexyl ketone B->C D 4-(Azetidinomethyl)phenyl cyclohexyl ketone C->D Bromide leaves E Product (Tertiary Amine) G [Transition State] E->G Nucleophilic Attack F Starting Material (Benzyl Bromide) F->G H Quaternary Azetidinium Salt G->H Bromide leaves

Caption: The desired SN2 reaction and the competing side reaction leading to a quaternary salt.

Part 3: Purification and Characterization

Question 5: I am having difficulty purifying the final product, this compound. What are the recommended methods?

Answer:

The purification of the final product can be challenging due to the presence of unreacted starting materials, the quaternary salt byproduct, and other impurities.

  • Initial Workup: After the reaction is complete, a standard aqueous workup is necessary.

    • Procedure: Cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Removal of Quaternary Salt: The quaternary ammonium salt is highly polar and water-soluble.

    • Solution: The aqueous workup should effectively remove the majority of the quaternary salt. If it persists, washing the organic layer with dilute acid (e.g., 1M HCl) can help to protonate the desired product and any remaining tertiary amine impurities, potentially aiding in their separation from less polar byproducts. Subsequent neutralization and re-extraction would then be required.

  • Column Chromatography: This is the most effective method for purifying the final product from closely related impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to first elute the less polar starting material and then the more polar product. The highly polar quaternary salt will remain on the column. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent the product from streaking on the silica gel.

Data Presentation

Table 1: Recommended Reaction Conditions

ParameterFriedel-Crafts AcylationAzetidination Reaction
Catalyst/Base Anhydrous AlCl₃ (1.1-1.3 eq)K₂CO₃ (1.5-2.0 eq)
Solvent Anhydrous DCM, CS₂, or nitrobenzeneDMF, acetonitrile, or THF
Temperature 0 °C to RT (or gentle heating)Room temperature to 80 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)
Monitoring TLC (e.g., 9:1 Hexanes:Ethyl Acetate)TLC (e.g., 7:3 Hexanes:Ethyl Acetate with 1% Et₃N)

Table 2: Expected Spectroscopic Data for a Similar Structure (Cyclohexyl Phenyl Ketone)

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, δ) ~7.9 (m, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~3.2 (m, 1H, CH-CO), 1.2-2.0 (m, 10H, cyclohexyl)
¹³C NMR (CDCl₃, δ) ~204 (C=O), ~137 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~45 (CH-CO), ~29 (cyclohexyl-CH₂), ~26 (cyclohexyl-CH₂)
Mass Spectrum (EI) m/z 188 (M⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)

Note: The spectroscopic data for the final product, this compound, will show additional signals corresponding to the azetidinomethyl group. Specifically, a singlet for the benzylic CH₂ protons around 3.5-4.0 ppm and signals for the azetidine ring protons in the ¹H NMR spectrum.

Safety Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle in a fume hood, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][2][4]

  • Azetidine: A flammable, corrosive, and toxic liquid. It can cause severe skin burns and eye damage.[3] Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE.

  • Friedel-Crafts Reaction: The reaction can be highly exothermic and may release HCl gas. Ensure proper temperature control and perform the reaction in a fume hood.

By carefully considering these troubleshooting points and adhering to safe laboratory practices, you will be well-equipped to successfully synthesize this compound for your research endeavors.

References

  • Chalmers University of Technology. Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. Available from: [Link]

  • PubChem. Cyclohexyl phenyl ketone. Available from: [Link]

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common side reactions in the preparation of azetidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of azetidine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with the preparation of these strained four-membered heterocycles. Due to their inherent ring strain, azetidines present a distinct set of synthetic hurdles, from competing side reactions to purification difficulties.[1][2]

This document provides field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to explain the causality behind common experimental issues and offer robust, actionable protocols to enhance the success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific, practical problems you may encounter during the synthesis and handling of azetidine compounds.

Q1: My reaction is yielding a sticky, insoluble material, and I'm recovering very little of my desired azetidine. What's happening?

Symptom: Formation of a viscous oil, gum, or insoluble solid, often accompanied by a significant loss of the desired product.

Probable Cause: You are likely observing oligomerization or polymerization of your azetidine monomer. The high ring strain (approx. 25.4 kcal/mol) makes azetidines susceptible to ring-opening polymerization (ROP).[1] This can be initiated by cationic or anionic species, including trace acid or base, or even by elevated temperatures.[3][4][5][6][7] Unsubstituted or N-alkylated azetidines are particularly prone to this side reaction.[5]

Proposed Solutions & Protocols:

  • Control Reaction Temperature: Polymerization is often kinetically driven. Running the reaction at the lowest effective temperature can significantly minimize this side reaction. If the desired reaction is an intramolecular cyclization, lowering the temperature will favor it over intermolecular polymerization.

  • Maintain High Dilution: Use a larger volume of solvent than you typically would for a similar reaction. High dilution conditions (e.g., 0.01-0.05 M) favor intramolecular cyclization over intermolecular polymerization. For critical cyclization steps, consider using syringe pump addition of the substrate over several hours to maintain pseudo-high dilution.

  • Employ Bulky N-Protecting Groups: A sterically demanding group on the azetidine nitrogen (e.g., tert-butoxycarbonyl (Boc), trityl, or a bulky sulfonyl group) can physically hinder the intermolecular nucleophilic attack required for polymerization.[8]

  • Ensure Neutral pH During Workup and Purification: Avoid strong acids or bases during extraction and chromatography. If an acidic workup is necessary, perform it quickly at low temperatures and immediately neutralize the solution. When performing chromatography, consider pre-treating the silica gel with a base like triethylamine (by flushing the column with a solvent system containing 1-2% Et₃N) to neutralize acidic sites.

Q2: I'm trying to form an azetidine via intramolecular cyclization of a γ-amino alcohol derivative, but my main product is the five-membered pyrrolidine. How can I favor the four-membered ring?

Symptom: The major isolated product is the thermodynamically more stable five-membered pyrrolidine instead of the kinetically favored four-membered azetidine.

Probable Cause: The formation of a five-membered ring is generally thermodynamically favored over a four-membered ring.[9] While the 4-exo-tet cyclization to form the azetidine is kinetically favored under Baldwin's rules, harsh reaction conditions (e.g., high temperatures, prolonged reaction times) can allow for equilibration to the more stable pyrrolidine product, or promote a competing 5-endo-tet cyclization pathway.

Proposed Solutions & Protocols:

  • Choice of Leaving Group: Use a highly reactive leaving group (e.g., triflate or tosylate) to accelerate the rate of the desired 4-exo-tet cyclization, allowing the reaction to be run at lower temperatures and for shorter durations.

  • Base Selection: A strong, non-nucleophilic base (e.g., NaH, KHMDS) can rapidly and irreversibly deprotonate the amine, promoting a swift cyclization that favors the kinetic product.

  • Temperature Control: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature, and only heat if necessary. High temperatures provide the energy needed to overcome the barrier to the thermodynamic product.[9]

Diagram: Competing Cyclization Pathways

G cluster_0 Reaction Conditions cluster_1 Kinetic Control cluster_2 Thermodynamic Control Substrate γ-Amino Substrate (with leaving group LG) Azetidine Azetidine Substrate->Azetidine Kinetic Pathway (Favored) Pyrrolidine Pyrrolidine Substrate->Pyrrolidine Thermodynamic Pathway LowTemp Low Temperature Short Reaction Time Good Leaving Group LowTemp->Azetidine HighTemp High Temperature Prolonged Reaction HighTemp->Pyrrolidine

Caption: Kinetic vs. Thermodynamic control in azetidine synthesis.

Q3: My azetidine product decomposes during subsequent reaction steps, especially under acidic conditions or with certain nucleophiles. How can I prevent ring-opening?

Symptom: Low yield or complete loss of the azetidine core during post-synthesis functionalization (e.g., deprotection, acylation).

Probable Cause: The azetidine ring is susceptible to nucleophilic ring-opening, a reaction that is often catalyzed by Brønsted or Lewis acids.[10][11][12] Protonation of the ring nitrogen makes the ring carbons highly electrophilic and vulnerable to attack by nucleophiles, which can even be the solvent or counter-ions.

Proposed Solutions & Protocols:

  • Acid-Free Deprotection: If removing an acid-labile protecting group (e.g., Boc), use milder conditions or consider alternative protecting groups. For Boc removal, instead of neat TFA, try 10-20% TFA in DCM at 0 °C and monitor carefully, quenching as soon as the reaction is complete.

  • Scavenge In-Situ Generated Acid: During reactions that produce acid, such as acylation with an acyl chloride, include a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric excess to act as an acid scavenger.[10]

  • Low-Temperature Reactions: Perform subsequent transformations at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[10]

  • Avoid Strong Lewis Acids: Be cautious with Lewis acid catalysts. If a Lewis acid is required, use the mildest one possible at the lowest effective catalytic loading.

Diagram: Troubleshooting Workflow for Product Instability

G Start Azetidine Product Decomposes Condition Under what conditions? Start->Condition Acidic Acidic Conditions (Deprotection, etc.) Condition->Acidic Acid-catalyzed Nucleophilic Nucleophilic Attack (e.g., Acylation) Condition->Nucleophilic Other Sol_Acid Use Milder Acid (e.g., 10% TFA in DCM) Monitor Closely & Quench Acidic->Sol_Acid Sol_Nuc Add Acid Scavenger (e.g., DIPEA) Run at Low Temp (-78°C) Nucleophilic->Sol_Nuc Outcome Stable Azetidine Sol_Acid->Outcome Sol_Nuc->Outcome

Caption: Decision workflow for stabilizing azetidine products.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of azetidines so much more challenging than that of pyrrolidines or piperidines?

The primary challenge lies in the thermodynamics of ring formation. The construction of a four-membered ring is both enthalpically and entropically disfavored.[2]

  • Enthalpic Barrier (Ring Strain): Azetidines possess significant ring strain (~25 kcal/mol), which is much higher than that of pyrrolidines (~6 kcal/mol) or piperidines (~0 kcal/mol).[1][2] This means the final product is at a much higher energy level than the acyclic precursor, making the ring-closing reaction energetically "uphill."

  • Entropic Barrier: While less of a factor than for larger rings, the entropic cost of constraining the acyclic precursor into a four-membered ring is still significant. The combination of these factors makes the activation energy for cyclization high and often leads to competing pathways like intermolecular reactions (polymerization) or formation of more stable rings (pyrrolidines).[2][9]

Q2: What are the most common synthetic routes to azetidines, and what is the single biggest pitfall for each?
Synthetic RouteBrief DescriptionCommon Pitfall & Mitigation
Intramolecular Cyclization An amine on a four-carbon chain attacks an electrophilic carbon (e.g., bearing a halide or sulfonate ester) to close the ring.[9]Pitfall: Formation of the thermodynamic pyrrolidine byproduct. Mitigation: Use a highly reactive leaving group and a strong, non-nucleophilic base at low temperatures to favor the kinetic azetidine product.[9]
Reduction of β-Lactams The carbonyl of an azetidin-2-one (β-lactam) is reduced to a methylene group.Pitfall: Over-reduction or reductive ring-opening. Mitigation: Use chemoselective reducing agents like DIBAL-H or chloroalanes, as stronger reagents like LiAlH₄ can cause ring cleavage.[2][11]
[2+2] Photocycloaddition An excited-state imine reacts with an alkene (Aza Paternò-Büchi reaction) to directly form the azetidine ring.[13][14]Pitfall: Low yields and poor selectivity due to competing photochemical decay pathways.[14][15] Mitigation: Use modern visible-light photocatalysis methods, which operate under milder conditions and can offer superior control and functional group tolerance.[13][14]
Strain-Release Functionalization Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) react with nucleophiles to open into functionalized azetidines.[1][16]Pitfall: Limited availability of substituted ABB precursors. Mitigation: This is an evolving area; the strategy is best for accessing specific substitution patterns from available starting materials.
Q3: How do I choose the right N-protecting group for my azetidine synthesis and subsequent reactions?

The choice of the nitrogen protecting group is critical as it influences the stability of the ring, the regioselectivity of other reactions, and the deprotection conditions.[8]

Protecting GroupKey Features & Use CasesDeprotection ConditionsConsiderations
Boc (tert-butoxycarbonyl) Provides good stability and activates the C2 position for lithiation.[8] Widely used due to its reliability.Acidic (TFA, HCl).Deprotection can cause ring-opening if not performed under mild, controlled conditions.[10]
Cbz (Benzyloxycarbonyl) Orthogonal to acid-labile (Boc) and base-labile groups. Excellent for late-stage N-functionalization after deprotection.[17][18]Hydrogenolysis (Pd/C, H₂).Not suitable for molecules with other reducible functional groups (alkenes, alkynes, etc.).
Sulfonyl (Ts, Ns) Highly activating and electron-withdrawing, providing stability. Can be necessary for certain cyclization strategies.Reductive cleavage (e.g., SmI₂, Mg/MeOH). Ns (nosyl) is often easier to remove than Ts (tosyl).Can be difficult to remove. The strongly electron-withdrawing nature alters the reactivity of the azetidine.
Trityl (Tr) Very bulky, providing excellent steric hindrance against polymerization.Acidic (mild).The bulk can sometimes hinder desired reactions at adjacent positions.

References

  • Garessi, F., et al. (2015). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ACS Chemical Neuroscience. [Link]

  • Hill, L. C., et al. (2018). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry. [Link]

  • Top, A., & Hoogenboom, R. (2016). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]

  • Saha, D., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. [Link]

  • Princeton University. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University Research. [Link]

  • Baran, P. S., et al. (2015). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Chen, X., et al. (2018). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Isom, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Isom, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]

  • Wang, X., et al. (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]

  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. [Link]

  • Chinese Journal of Organic Chemistry. (2017). Synthesis of Azetidines. SIOC. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]

  • Organic Syntheses. azetidine. Organic Syntheses. [Link]

  • Petrone, D. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Library of Medicine. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]

  • National Center for Biotechnology Information. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. PubMed Central. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

  • Gini, A., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. [Link]

  • ResearchGate. (2020). Methods for the synthesis of azetidines. ResearchGate. [Link]

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Technical Support Center: Synthesis and Purification of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone. As a molecule of interest in pharmaceutical research, achieving high purity is critical for reliable downstream applications and biological testing. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during its synthesis and purification.

Troubleshooting Guide: Enhancing the Purity of Your Product

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Question 1: My final product purity is consistently low after the reaction of 4-(bromomethyl)phenyl cyclohexyl ketone with azetidine. What are the likely impurities and how can I minimize them?

Answer:

Low purity in this nucleophilic substitution reaction can stem from several sources. The primary culprits are typically unreacted starting materials, side products from competing reactions, and degradation of the product or starting materials.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction between 4-(bromomethyl)phenyl cyclohexyl ketone and azetidine may not have gone to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[1] An appropriately chosen solvent system (e.g., ethyl acetate/hexanes) should show the disappearance of the starting material spot and the appearance of the product spot. If the reaction stalls, consider increasing the reaction time or temperature, or adding a slight excess of azetidine.[2]

  • Presence of Side-Products: A common side-product is the corresponding alcohol, 4-(hydroxymethyl)phenyl cyclohexyl ketone, formed by hydrolysis of the bromomethyl intermediate. Another possibility is the formation of a dimer where two molecules of the bromomethyl ketone react with a single azetidine molecule.

    • Solution: Ensure anhydrous (dry) reaction conditions to minimize hydrolysis.[3] Using a non-polar aprotic solvent like Dimethylformamide (DMF) can be beneficial.[2] To avoid dimerization, a slow, controlled addition of the 4-(bromomethyl)phenyl cyclohexyl ketone to a solution of azetidine may be advantageous.

  • Degradation: The azetidine ring is strained and can be susceptible to opening under harsh conditions.

    • Solution: Maintain careful temperature control throughout the reaction. Avoid excessive heating, as this can lead to decomposition.

Question 2: I am observing an oily product that is difficult to crystallize. What is causing this "oiling out" and how can I obtain a solid product?

Answer:

"Oiling out," where the product separates as a liquid rather than a solid, is a common issue in crystallization and is often indicative of impurities that depress the melting point of the desired compound.[4]

Potential Causes and Solutions:

  • High Impurity Levels: The presence of unreacted starting materials or side-products can significantly lower the melting point of your product.

    • Solution: Before attempting crystallization, it is crucial to perform a preliminary purification. An acid-base extraction is highly recommended to remove any unreacted 4-(bromomethyl)phenyl cyclohexyl ketone and other non-basic impurities. Following this, column chromatography can be employed to isolate the desired product from closely related impurities.

  • Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for your compound. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

    • Solution: Experiment with a range of solvents and solvent mixtures. For a molecule with both a polar amine and a relatively non-polar ketone moiety, a mixed solvent system like ethanol/water or acetone/hexanes could be effective.[6]

  • Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil rather than slow crystal growth.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: A multi-step purification strategy is generally the most effective. Start with an acid-base extraction to separate the basic product from non-basic impurities. This is followed by either recrystallization or column chromatography for final purification. The choice between recrystallization and chromatography depends on the nature and quantity of the remaining impurities.

Q2: Can I use column chromatography to purify my product? What stationary and mobile phases are recommended?

A2: Yes, column chromatography is a very effective purification technique for this compound.[7] Given the basic nature of the azetidine nitrogen, it is advisable to use a deactivated stationary phase to prevent streaking and product loss on the column.

  • Stationary Phase: Silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) is a good choice to neutralize the acidic silanol groups.[8]

  • Mobile Phase: A gradient elution with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane is recommended. A typical starting point would be a low percentage of the polar solvent, gradually increasing the polarity to elute the product.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.[9]

  • Melting Point: A sharp melting point that is consistent with the literature value suggests high purity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic this compound from non-basic impurities.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl and shake vigorously. Allow the layers to separate. The protonated amine product will move to the aqueous layer.[10][11]

  • Drain the lower organic layer and set it aside.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Carefully add 1 M NaOH to the aqueous layer until the pH is basic (pH > 10), which will deprotonate the amine and cause the product to precipitate or form an organic layer.

  • Extract the product back into a fresh portion of the organic solvent. Repeat this extraction twice.

  • Combine the organic extracts and wash with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol is for the final purification of the product after initial workup.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, acetone/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the solid.

  • If using a solvent pair, slowly add the less soluble solvent (the "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy.

  • Add a few drops of the more soluble solvent to redissolve the cloudiness.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data and Workflow Visualization

Table 1: Recommended Solvent Systems for Chromatography

Impurity TypeStationary PhaseMobile Phase (Gradient)
Non-polar impuritiesSilica Gel0-20% Ethyl Acetate in Hexanes
Polar, non-basic impuritiesSilica Gel20-50% Ethyl Acetate in Hexanes
Product Elution Silica Gel (+1% Et₃N) 50-80% Ethyl Acetate in Hexanes
Highly polar impuritiesSilica Gel80-100% Ethyl Acetate

Diagram 1: Purification Workflow Decision Tree

This diagram illustrates a logical workflow for the purification of this compound.

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base tlc_analysis TLC Analysis of Purity acid_base->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization High Purity & Crystalline column_chrom Column Chromatography tlc_analysis->column_chrom Multiple Spots or Oily final_product Pure Product recrystallization->final_product column_chrom->final_product

A decision tree for selecting the appropriate purification method.

References

  • LookChem. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

  • McDaniel, K. F., & Earp, L. R. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • Reddit. (2021, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Moghimi, S. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Retrieved from [Link]

  • Google Patents. (n.d.). FR2620444A1 - Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.
  • PubChem. (n.d.). Cyclohexyl phenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-hydroxycyclohexyl phenyl ketone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl benzyl ketone. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2166584A - Purification of ketones.
  • Reddit. (n.d.). Common ways to lose product and reduce yield?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2013, February 3). What would be the quickest and simplest way to test the purity of a compound after synthesis?. Retrieved from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Reddit. (n.d.). Amine workup. r/Chempros. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. Retrieved from [Link]

  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with Cyclohexyl Phenyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexyl phenyl ketone derivatives. The unique structure of these compounds, featuring a polar ketone group and non-polar cyclohexyl and phenyl rings, presents significant solubility challenges, particularly in aqueous media.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclohexyl phenyl ketone derivative insoluble in my aqueous buffer?

A1: Cyclohexyl phenyl ketone and its derivatives are characterized by a hydrophobic structure due to the bulky cyclohexyl and phenyl groups.[1] While the ketone's carbonyl group can interact with polar solvents, the large non-polar surface area dominates, leading to very low solubility in water and aqueous buffers.[1] These compounds are generally much more soluble in organic solvents like DMSO, DMF, ethanol, or toluene.[1][2]

Q2: I've dissolved my compound in DMSO first, but it precipitates when I add it to my aqueous medium. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (like DMSO) is not high enough in the final aqueous solution to keep the hydrophobic compound dissolved. To resolve this, you can either increase the final concentration of the co-solvent, if your experimental system allows, or explore other solubilization techniques detailed in this guide, such as using cyclodextrins or adjusting the pH.

Q3: Can I just heat the solution to dissolve my compound?

A3: Gently heating the solution can increase the solubility of many compounds, including cyclohexyl phenyl ketone derivatives, by providing the energy needed to overcome the crystal lattice forces.[1] However, this is often a temporary solution. The compound may precipitate out as the solution cools to room or physiological temperatures. This method is best used for preparing stock solutions in organic solvents but is generally not suitable for maintaining solubility in final aqueous experimental setups.

Q4: Are there any simple additives I can use to improve solubility?

A4: Yes, several excipients can enhance solubility. Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) are often the first choice.[3][4][5] For compounds with ionizable groups, adjusting the pH can be highly effective.[3][4][6] Another powerful technique is the use of cyclodextrins, which can encapsulate the hydrophobic molecule.[7][8]

In-Depth Troubleshooting Guides

When basic methods are insufficient, a systematic approach is required to tackle significant solubility problems. Below are detailed guides on several advanced techniques.

Co-Solvency: Optimizing Your Solvent System

Co-solvency is a primary strategy to increase the solubility of poorly water-soluble compounds.[5][9] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic molecules.[]

Mechanism of Action: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6][9] They disrupt the hydrogen-bonding network of water, creating a microenvironment that is less polar and more capable of solvating the non-polar cyclohexyl and phenyl moieties of your compound.[]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)[3]

  • Glycerin[]

Troubleshooting Workflow for Co-Solvent Selection

This workflow helps you systematically identify an effective co-solvent system.

CoSolvent_Workflow start Start: Compound Insoluble in Aqueous Buffer prep_stock Prepare concentrated stock solution (10-100 mM) in 100% DMSO or Ethanol start->prep_stock screen_solvents Screen Co-solvents: Add stock to buffer containing varying % of co-solvents (e.g., 1%, 5%, 10% final concentration) prep_stock->screen_solvents observe Observe for precipitation immediately and after 1-2 hours screen_solvents->observe no_ppt No Precipitation: System is viable. Proceed with experiment. observe->no_ppt No ppt Precipitation Occurs observe->ppt Yes increase_conc Increase co-solvent % (e.g., up to 20-30%) if experiment allows ppt->increase_conc observe2 Re-observe for precipitation increase_conc->observe2 no_ppt2 No Precipitation: System is viable. observe2->no_ppt2 No ppt2 Precipitation Persists observe2->ppt2 Yes try_other Try alternative co-solvent (e.g., PEG 400, Propylene Glycol) ppt2->try_other other_methods Consider alternative methods (pH, Cyclodextrin) ppt2->other_methods try_other->screen_solvents

Caption: Decision workflow for selecting a suitable co-solvent.

pH Adjustment for Ionizable Derivatives

If your cyclohexyl phenyl ketone derivative contains an ionizable functional group (e.g., a carboxylic acid, amine, or phenol), its solubility will be highly dependent on pH.[6][11] By converting the neutral molecule into a charged salt, you can dramatically increase its aqueous solubility.[4][9]

Mechanism of Action:

  • For Acidic Compounds (e.g., containing a -COOH group): Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a negatively charged carboxylate salt. This salt will have much greater solubility in water than the neutral acid form.

  • For Basic Compounds (e.g., containing an -NH2 group): Decreasing the pH below the compound's pKa will protonate the basic group, forming a positively charged ammonium salt. This salt is typically far more water-soluble.[9]

The "pKa rule" suggests that for effective salt formation, the difference in pKa between the base and the acid should be at least three units.[12]

Experimental Protocol: pH Modification Solubility Test
  • Determine pKa: If not known, estimate the pKa of your compound's ionizable group using software or literature values for similar structures.

  • Prepare Buffers: Make a series of buffers with pH values spanning a range around the pKa (e.g., for an acid with pKa ~4.5, prepare buffers at pH 3, 4, 5, 6, 7, and 8).

  • Add Compound: Add a small, consistent amount of your solid compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for several hours (or until equilibrium is reached).

  • Analyze: Centrifuge the samples to pellet any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot solubility (e.g., in µg/mL) versus pH to identify the optimal pH range for solubilization.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8][13] They can encapsulate poorly soluble "guest" molecules, like the non-polar part of your ketone derivative, forming a water-soluble inclusion complex.[7][8]

Mechanism of Action: The hydrophobic cyclohexyl and phenyl rings of your compound fit into the non-polar cavity of the cyclodextrin, driven by favorable hydrophobic interactions.[7][13] The hydrophilic outer surface of the cyclodextrin then interacts with water, effectively shuttling the insoluble compound into solution.[8][14]

Cyclodextrin_Mechanism cluster_0 Insoluble Compound + Cyclodextrin in Water Compound Ketone Derivative (Hydrophobic) Complex Water-Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Complexation arrow->Complex

Caption: Formation of a water-soluble inclusion complex.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Often used, but has limited water solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified version with greatly improved water solubility and lower toxicity, making it a preferred choice in many applications.

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.

Data Presentation: Solubility Enhancement with Cyclodextrins

The following table illustrates the potential increase in solubility for a model hydrophobic compound when complexed with different cyclodextrins.

Compound SystemAqueous Solubility (µg/mL)Fold Increase
Model Ketone Derivative1.5-
Model Ketone + 5% β-CD4530x
Model Ketone + 5% HP-β-CD350>230x
Model Ketone + 5% SBE-β-CD500>330x
Note: These are representative values. Actual enhancement depends on the specific compound and experimental conditions.
Other Advanced Techniques

If the above methods fail, consider these alternative strategies:

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate.[3][15][16] Techniques like micronization or nanosuspension can be employed.[3][16] While micronization improves the dissolution rate, it doesn't typically affect the equilibrium solubility.[16] Nanonization, however, can improve both.[16][17]

  • Salt Formation: For compounds with suitable ionizable groups, creating a stable crystalline salt is a robust method to improve both solubility and dissolution rate.[12][18][19][20] This is a common strategy in the pharmaceutical industry.[18][20] Anion or cation exchange reactions can be used to form new salts.[12]

  • Solid Dispersions: This involves dispersing the compound in a highly soluble carrier matrix at the molecular level.[3] Common methods include solvent evaporation, where the drug and carrier are dissolved in a common solvent that is later removed.[3]

References

  • Vertex AI Search. Cyclohexyl phenyl ketone - Solubility of Things.
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • BOC Sciences.
  • ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview.
  • OAText. (2016).
  • PubMed. (2012).
  • MDPI. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes.
  • ACS Publications. (2022).
  • MDPI. (2021).
  • ResearchGate. (2024).
  • ResearchGate. (2023).
  • OAText. (2016).
  • PMC - NIH. (2023). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character.
  • PMC - NIH. (2012). Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals.
  • Alfa Chemistry. Cyclodextrin Inclusion Complexes.
  • PMC - NIH. (2022).
  • Asian Journal of Pharmacy and Technology. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Co-solvent.com. (2025). Co-solvent: Significance and symbolism.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

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reaction condition optimization for cyclohexyl phenyl ketone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of cyclohexyl phenyl ketone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our focus is on delivering field-proven insights to overcome common experimental hurdles, ensuring the success of your synthetic endeavors. The primary synthetic route discussed is the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride, with additional guidance on alternative methods.

Section 1: Friedel-Crafts Acylation Troubleshooting

The Friedel-Crafts acylation is a robust method for the synthesis of aryl ketones, including cyclohexyl phenyl ketone.[1][2] However, its success is highly dependent on meticulous experimental technique. Below, we address common issues encountered during this synthesis.

Q1: My reaction has a very low yield or did not proceed at all. What are the likely causes?

This is one of the most frequent challenges. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any trace of water in your reagents, solvent, or glassware will deactivate it.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use freshly opened, anhydrous AlCl₃ or a freshly sublimed batch. Solvents should be rigorously dried over appropriate drying agents.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the product ketone can form a complex with the catalyst, rendering it inactive for further reaction.[5]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the cyclohexanecarbonyl chloride.[4] For some substrates, even larger excesses may be necessary.

  • Poor Quality Reagents: The purity of your starting materials is paramount.

    • Solution: Ensure your benzene is dry and free of contaminants. Cyclohexanecarbonyl chloride can degrade over time, releasing HCl. If it appears discolored or has been stored for an extended period, consider purifying it by distillation before use.

  • Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessive heat can lead to side reactions.

    • Solution: The addition of reagents is typically carried out at low temperatures (0-10°C) to control the initial exothermic reaction.[6] Subsequently, the reaction mixture may need to be heated to reflux (around 60°C for benzene) for a period to ensure completion.[7][8] Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature for your specific setup.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Product check_catalyst Verify Catalyst Activity & Stoichiometry start->check_catalyst check_reagents Assess Reagent Purity & Anhydrous Conditions check_catalyst->check_reagents If catalyst is active and in excess check_temp Optimize Reaction Temperature & Time check_reagents->check_temp If reagents are pure and dry success Improved Yield check_temp->success

Caption: A decision tree for troubleshooting low-yield reactions.

Q2: I'm observing the formation of multiple products. What is happening?

While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, the formation of byproducts can still occur.[5]

Possible Causes and Solutions:

  • Excessively High Reaction Temperature: High temperatures can promote side reactions, including the decomposition of starting materials or products.

    • Solution: Maintain a controlled temperature throughout the reaction. Use an ice bath during the addition of reagents and a temperature-controlled heating mantle for refluxing.

  • Unwanted Reactions of the Cyclohexyl Group: Although less common, rearrangement of the cyclohexyl group is a theoretical possibility under strong Lewis acid conditions, though not as prevalent as with linear alkyl groups.

  • Impure Starting Materials: Impurities in the cyclohexanecarbonyl chloride or benzene can lead to the formation of undesired products.

    • Solution: As mentioned previously, ensure the purity of your starting materials.

Q3: The reaction mixture turned dark brown or black. Should I be concerned?

A color change is expected, but a very dark or black mixture can indicate problems.

Possible Causes and Solutions:

  • Decomposition: This is often a sign of decomposition of the acyl chloride or the product, which can be caused by excessive heat or the presence of impurities.

    • Solution: Ensure the reaction temperature is not too high. If the color change is immediate upon addition of the Lewis acid, it could indicate impurities in your starting materials.

  • Charring: In extreme cases, localized overheating can cause charring of the organic material.

    • Solution: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

Section 2: Experimental Protocol and Optimization

A reliable starting point is crucial for any synthesis. The following is a general protocol for the synthesis of cyclohexyl phenyl ketone via Friedel-Crafts acylation, along with key parameters for optimization.

General Experimental Protocol
  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas).[4] Ensure the system is under an inert atmosphere (nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1-1.3 equivalents) and an anhydrous solvent such as dichloromethane or use benzene in excess.[4] Cool the mixture to 0-5°C in an ice bath.

  • Addition of Acyl Chloride: Add cyclohexanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension over 15-30 minutes, maintaining the internal temperature below 10°C.[6]

  • Addition of Benzene: If not used as the solvent, add benzene (1.0-1.2 equivalents) dropwise to the reaction mixture, keeping the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a period, then heat to reflux (approx. 60°C) for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.[7][8]

  • Work-up: Cool the reaction mixture to room temperature and then cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride-ketone complex.[3]

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers.

  • Washing: Wash the combined organic layers with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Reaction Scheme and Mechanism

reaction_mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation Cyclohexanecarbonyl chlorideAlCl3 Cyclohexanecarbonyl chlorideAlCl3 Acylium Ion Complex Acylium Ion Complex Cyclohexanecarbonyl chlorideAlCl3->Acylium Ion Complex BenzeneAcylium Ion Complex BenzeneAcylium Ion Complex Sigma Complex Sigma Complex BenzeneAcylium Ion Complex->Sigma Complex Cyclohexyl Phenyl KetoneHClAlCl3 Cyclohexyl Phenyl KetoneHClAlCl3 Sigma Complex->Cyclohexyl Phenyl KetoneHClAlCl3 Cyclohexanecarbonyl chloride Cyclohexanecarbonyl chloride Benzene Benzene

Caption: The three main stages of the Friedel-Crafts acylation mechanism.

Table 1: Optimization of Reaction Parameters
ParameterRecommended RangeRationale
Molar Ratio (Acyl Chloride:Benzene:AlCl₃) 1 : (1-excess) : (1.1-1.3)Using benzene as a solvent is common. A slight excess of AlCl₃ is needed to account for complexation with the product ketone.[4][5]
Temperature Addition at 0-10°C, then reflux at ~60°CLow temperature during addition controls the initial exotherm. Refluxing is often required for the reaction to go to completion.[6][7][8]
Reaction Time 1-4 hoursThe optimal time should be determined by monitoring the reaction's progress.
Solvent Benzene (as reactant and solvent) or an inert solvent like dichloromethane or nitrobenzeneThe choice of solvent can influence reaction rate and solubility of intermediates.
Reaction Monitoring by TLC

Thin-layer chromatography (TLC) is an effective way to monitor the progress of your reaction.[9][10]

  • Procedure: Dissolve a small aliquot of your reaction mixture in a suitable solvent. Spot this on a TLC plate alongside your starting materials (benzene and cyclohexanecarbonyl chloride).

  • Interpretation: As the reaction proceeds, you should see the spot corresponding to the limiting reactant (usually the acyl chloride) diminish, while a new, typically lower Rf spot corresponding to the more polar cyclohexyl phenyl ketone product appears and intensifies.

Section 3: Work-up and Purification

Proper work-up and purification are critical for obtaining a high-purity product.

Q4: My work-up is problematic, leading to emulsions or low recovery. What can I do?

Possible Causes and Solutions:

  • Incomplete Quenching: If the aluminum chloride complex is not fully decomposed, it can lead to issues during extraction.

    • Solution: Ensure you use a sufficient amount of ice and acid for quenching. Stir vigorously until all solids have dissolved.

  • Emulsions during Extraction: These can be common, especially if the aqueous and organic layers have similar densities.

    • Solution: Adding brine (saturated NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous layer. Gentle swirling instead of vigorous shaking during extraction can also prevent their formation.

Purification Strategy
  • Vacuum Distillation: This is often the preferred method for purifying cyclohexyl phenyl ketone on a larger scale, as it is efficient at removing non-volatile impurities.

  • Column Chromatography: For smaller scales or if distillation is not feasible, column chromatography on silica gel is an effective alternative. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Section 4: Alternative Synthetic Routes

While Friedel-Crafts acylation is common, other methods exist for the synthesis of cyclohexyl phenyl ketone.

Q5: Are there more environmentally friendly alternatives to the traditional Friedel-Crafts reaction?

Yes, concerns over the use of stoichiometric amounts of corrosive Lewis acids have driven research into alternative methods.

  • Catalytic Decarboxylation: One approach involves the reaction of benzoic acid and cyclohexanecarboxylic acid using a transition metal oxide catalyst in an autoclave.[11] This method avoids the use of aluminum chloride and toxic gases.[11]

  • Iron(III) Chloride Catalysis: Some protocols utilize iron(III) chloride, which is a less harsh Lewis acid, sometimes in ionic liquids, to promote the acylation.[1]

Q6: I am considering a Grignard synthesis. What are the potential pitfalls?

Synthesizing cyclohexyl phenyl ketone via the addition of a cyclohexylmagnesium halide to benzonitrile or a benzoyl derivative is a viable route. However, Grignard reactions require strict anhydrous conditions.

Common Issues in Grignard Synthesis:

  • Failure to Initiate: The Grignard reagent may not form if the magnesium surface is oxidized.

    • Solution: Use fresh magnesium turnings. A small crystal of iodine or gentle heating can help to initiate the reaction.[12]

  • Low Yield of Ketone: The primary product of a Grignard addition to an ester is a tertiary alcohol, as the initially formed ketone is highly reactive towards the Grignard reagent.[13][14] Using benzonitrile as the electrophile can circumvent this, as the intermediate imine is hydrolyzed to the ketone during work-up.

  • Wurtz Coupling: Homocoupling of the cyclohexyl halide to form bicyclohexyl is a common side reaction.[13]

Section 5: Safety Precautions

  • Aluminum Chloride: Anhydrous AlCl₃ is highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle it in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][15]

  • Cyclohexanecarbonyl Chloride: This is a corrosive and moisture-sensitive liquid. It should be handled in a fume hood with appropriate PPE.

  • Benzene: Benzene is a known carcinogen and is flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step should be performed slowly and in an ice bath within a fume hood.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment.
  • UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
  • Luo, S. W. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. (Master's thesis).
  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • Clark, J. (2023).
  • Reddit. (2022).
  • Clark, J. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • ResearchGate. (n.d.). Synthesis of α-hydroxycyclohexyl phenyl ketone.
  • Moghimi, A., et al. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry.
  • MCC Organic Chemistry. (n.d.).
  • Beilstein Journals. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • Guidechem. (n.d.). How to prepare 1-Hydroxycyclohexyl phenyl ketone?.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Manufacturing Excellence: The Synthesis and Quality Control of 1-Hydroxycyclohexyl Phenyl Ketone.
  • International Journal of Advanced Chemistry Research. (2021).
  • Google Patents. (n.d.).
  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II.
  • LGC Standards. (n.d.). Cyclohexyl Phenyl Ketone.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • ResearchGate. (n.d.).
  • Quora. (2017). How to prepare methyl cyclohexyl ketone.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide on α-Hydroxycyclohexyl Phenyl Ketone.
  • Google Patents. (n.d.).
  • YouTube. (2020).

Sources

Technical Support Center: Scale-Up Synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis and purification of this compound. The inherent reactivity of the strained azetidine ring, coupled with the intricacies of aromatic ketone synthesis, presents unique hurdles in achieving high-yield, reproducible, and scalable production.

This resource is structured to offer practical, field-proven insights, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

I. Synthetic Strategies and Key Considerations

The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, scale of the reaction, and the desired purity profile of the final product.

retrosynthesis cluster_route1 Route A: Friedel-Crafts Acylation cluster_route2 Route B: Nucleophilic Substitution target 4-(Azetidinomethyl)phenyl cyclohexyl ketone fc_reagents Cyclohexanecarbonyl chloride, Lewis Acid (e.g., AlCl₃) azetidine_benzene (Azetidinomethyl)benzene fc_reagents->azetidine_benzene Acylation azetidine_benzene->target ns_reagents Azetidine, Base (e.g., K₂CO₃) haloketone 4-(Halomethyl)phenyl cyclohexyl ketone ns_reagents->haloketone Substitution haloketone->target

Caption: Retrosynthetic analysis of this compound.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic route.

Route A: Friedel-Crafts Acylation

The Friedel-Crafts acylation of (azetidinomethyl)benzene with cyclohexanecarbonyl chloride presents a significant challenge due to the Lewis basicity of the azetidine nitrogen.

Q1: My Friedel-Crafts acylation is resulting in very low to no yield of the desired product. What is the likely cause?

A1: The primary culprit is catalyst deactivation. The Lewis acid catalyst (e.g., AlCl₃) required for the acylation is a strong Lewis acid. The nitrogen atom of the azetidine ring is a Lewis base and will readily form a stable complex with the catalyst.[1] This complexation effectively sequesters the catalyst, preventing it from activating the acyl chloride for electrophilic aromatic substitution.[2][3]

Troubleshooting Steps:

  • Protect the Azetidine Nitrogen: The most effective solution is to temporarily protect the azetidine nitrogen with a suitable protecting group that is stable to the Friedel-Crafts conditions but can be removed post-acylation. A common strategy is the formation of an amide or carbamate.

  • Increase Catalyst Stoichiometry: While not ideal for scale-up due to increased cost and difficult work-up, using a significant excess of the Lewis acid catalyst may overcome the deactivation by the azetidine. However, this can lead to side reactions and lower overall process efficiency.

  • Alternative Catalytic Systems: Consider using alternative, less sensitive Lewis acids or solid acid catalysts like zeolites, which may offer better tolerance to the basic nitrogen.[3]

catalyst_deactivation cluster_fc Friedel-Crafts Acylation acyl_chloride Cyclohexanecarbonyl Chloride lewis_acid AlCl₃ (Lewis Acid) acyl_chloride->lewis_acid Activation product Desired Ketone acyl_chloride->product Reaction (Inhibited) azetidine (Azetidinomethyl)benzene (Lewis Base) lewis_acid->azetidine Deactivation deactivated_complex Azetidine-AlCl₃ Complex (Deactivated)

Caption: Catalyst deactivation pathway in Friedel-Crafts acylation.

Q2: I'm observing significant charring and decomposition during the reaction. Why is this happening?

A2: This is often a result of aggressive reaction conditions. High temperatures combined with strong Lewis acids can lead to polymerization and decomposition of the starting materials and product. The azetidine ring itself, being strained, can be susceptible to ring-opening under harsh acidic conditions.[4][5][6]

Recommended Reaction Parameters:

ParameterRecommended RangeRationale
Temperature 0°C to room temperatureMinimizes side reactions and decomposition.[2]
Solvent Anhydrous, non-coordinating (e.g., Dichloromethane, 1,2-Dichloroethane)Prevents quenching of the Lewis acid catalyst.[2]
Addition Rate Slow, dropwise addition of acyl chlorideControls the exotherm of the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the catalyst.[2]
Route B: Nucleophilic Substitution

This route involves the preparation of 4-(halomethyl)phenyl cyclohexyl ketone followed by reaction with azetidine. This is often a more reliable and scalable approach.[7]

Q3: The yield of my nucleophilic substitution is low, and I'm isolating multiple byproducts. What are the common pitfalls?

A3: Low yields in this step can be attributed to several factors:

  • Incomplete Halogenation of the Precursor: If the starting 4-methylphenyl cyclohexyl ketone is not fully converted to the 4-(halomethyl) derivative, you will have unreacted starting material in your final product.

  • Over-alkylation of Azetidine: While less common with secondary amines, it's possible for the product to react further, especially under forcing conditions.

  • Competing Elimination Reactions: If using a strong, sterically hindered base, elimination to form a stilbene-like byproduct can occur.

  • Azetidine Ring Opening: Although more stable than aziridines, the azetidine ring can undergo nucleophilic ring-opening, especially in the presence of strong nucleophiles or under acidic work-up conditions.[8]

Troubleshooting Protocol:

  • Ensure High Purity of 4-(Halomethyl)phenyl cyclohexyl ketone: Use techniques like NMR or HPLC to confirm the purity of your starting material before proceeding.

  • Optimize Base and Solvent: A non-nucleophilic, inorganic base like potassium carbonate is generally effective.[7] A polar aprotic solvent such as DMF or acetonitrile facilitates the SN2 reaction.[7]

  • Control Stoichiometry: Use a slight excess of azetidine (1.1-1.5 equivalents) to drive the reaction to completion.

  • Maintain Neutral or Basic pH during Work-up: Acidic conditions can lead to the protonation of the azetidine nitrogen, potentially promoting decomposition or making extraction difficult.[6]

nucleophilic_substitution_workflow start Start: 4-(Halomethyl)phenyl cyclohexyl ketone add_azetidine Add Azetidine (1.1-1.5 eq) and Base (e.g., K₂CO₃) start->add_azetidine solvent Solvent: DMF or Acetonitrile add_azetidine->solvent reaction Heat to 50-80°C solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up (Neutral or Basic pH) monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Chromatography (Neutralized Silica or Alumina) extract->purify end Final Product purify->end

Caption: Workflow for nucleophilic substitution and purification.

Q4: I am having difficulty purifying the final product by column chromatography. The product seems to be streaking or decomposing on the silica gel column.

A4: The basicity of the azetidine nitrogen can cause strong interactions with the acidic silica gel, leading to poor separation and potential decomposition.[6]

Purification Solutions:

  • Neutralized Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1%).

  • Basic Alumina: Consider using basic alumina as the stationary phase, which is more compatible with basic compounds.

  • Alternative Purification Methods: For large-scale purification, consider crystallization or salt formation followed by recrystallization to achieve high purity.

III. References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Retrieved from

  • Benchchem. (n.d.). This compound. Retrieved from

  • Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation. Retrieved from

  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

  • Benchchem. (n.d.). Optimization of reaction conditions for azetidine synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from

  • ResearchGate. (2025). The Polymerization of Azetidines and Azetidine Derivatives. Retrieved from

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from

Sources

identifying and removing impurities from 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(Azetidinomethyl)phenyl cyclohexyl ketone. We address common challenges encountered during the synthesis, purification, and handling of this valuable intermediate, providing both theoretical understanding and practical, field-proven protocols. Our aim is to empower you to identify and resolve purity issues efficiently, ensuring the integrity of your research and development pipeline.

Section 1: Understanding the Impurity Profile (FAQs)

This section addresses the foundational questions regarding the synthesis of this compound and the origins of common impurities.

Q1: What is the typical synthesis route and what impurities can I expect?

The most common laboratory-scale synthesis involves a nucleophilic substitution reaction.[1] Specifically, 4-(bromomethyl)phenyl cyclohexyl ketone is reacted with azetidine in the presence of a base, such as potassium carbonate, in an aprotic polar solvent like N,N-Dimethylformamide (DMF).[1]

While this reaction is generally effective, several impurities can arise from the starting materials, side reactions, and the inherent reactivity of the molecules involved. Understanding this profile is the first step toward effective purification.

Diagram 1: Synthesis and Potential Impurity Pathways

cluster_main Primary Synthetic Route cluster_impurities Potential Impurities SM1 4-(bromomethyl)phenyl cyclohexyl ketone Product 4-(Azetidinomethyl)phenyl cyclohexyl ketone (Target) SM1->Product Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction Impurity3 Dimer by-product SM1->Impurity3 Self-Condensation SM2 Azetidine SM2->Product Impurity2 Excess Azetidine (SM2) SM2->Impurity2 Excess Reagent Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Product Reaction Conditions Impurity4 Ring-Opened Azetidine Adduct Product->Impurity4 Acidic Workup/ Instability Impurity5 Residual Solvent (DMF)

Caption: Synthetic pathway and common sources of impurities.

Table 1: Common Impurities and Their Origins

Impurity Name Structure/Type Typical Origin Recommended Detection Method
4-(bromomethyl)phenyl cyclohexyl ketone Starting Material Incomplete reaction. HPLC, LC-MS, TLC
Azetidine Starting Material Use of excess reagent; volatile. GC-MS (for headspace), ¹H NMR
Bis(4-(cyclohexanecarbonyl)benzyl)amine Dimerization By-product Reaction of the product with unreacted starting material. HPLC, LC-MS, ¹H NMR
Ring-opened species Degradation Product Acid-catalyzed hydrolysis of the azetidine ring during workup or storage.[2][3] LC-MS, ¹H NMR

| N,N-Dimethylformamide (DMF) | Residual Solvent | High boiling point solvent carryover from the reaction. | ¹H NMR, GC-MS |

Q2: My reaction is messy and generates multiple by-products. What are the critical parameters to control?

The generation of excess impurities often points to suboptimal reaction conditions. Key parameters to control are:

  • Stoichiometry: Use of a large excess of azetidine can complicate purification. A molar ratio of 1.1 to 1.5 equivalents of azetidine is typically sufficient.

  • Temperature: While elevated temperatures are required, excessive heat can promote side reactions. Monitor the reaction progress (e.g., by TLC or HPLC) to avoid prolonged heating after the starting material is consumed.

  • Base Quality and Amount: The base neutralizes the HBr formed. Ensure the base (e.g., K₂CO₃) is finely powdered and anhydrous. An insufficient amount of base can lead to acidic conditions that may promote azetidine ring-opening.[4]

Q3: Is the azetidine ring stable during the workup and purification?

The azetidine ring is a strained four-membered heterocycle, possessing a ring strain of approximately 25 kcal/mol.[5][6] This makes it susceptible to ring-opening under certain conditions, particularly in the presence of strong acids.

Expert Insight: Avoid acidic aqueous workups (e.g., washing with 1N HCl) if possible. A quench with water followed by extraction and a brine wash is generally safer. If an acid wash is necessary to remove basic impurities, use it cautiously, keep the temperature low, and minimize contact time. The stability of N-substituted azetidines can be highly pH-dependent.[2][4]

Section 2: Analytical & Identification Guide (FAQs)

Accurate analysis is crucial for devising a purification strategy. This section provides guidance on selecting and interpreting the right analytical tests.

Q4: How can I quickly assess the purity of my crude product?
  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative assessment. Use a solvent system that provides good separation between your product and the major impurities (e.g., 30-50% ethyl acetate in hexanes). Co-spotting your crude material with the starting material is essential for confirming reaction completion.

  • ¹H NMR Spectroscopy: A crude ¹H NMR can provide a wealth of information. Look for the characteristic signals of your product and compare their integrals to those of identifiable impurities, such as residual DMF (signals around 8.0, 2.9, and 2.7 ppm) or unreacted starting material (benzylic -CH₂Br signal around 4.5 ppm).

Q5: What is the best method for quantitative purity analysis?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis in pharmaceutical development.[7][8] A reverse-phase method (e.g., using a C18 column) with a UV detector is typically effective for this class of aromatic ketones.[9]

Starting Point for HPLC Method Development:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same acid

  • Gradient: Start with a high concentration of A (e.g., 90%) and ramp to a high concentration of B (e.g., 95%) over 20-30 minutes.

  • Detection: UV at 254 nm or a wavelength determined by a UV scan of the product.

Q6: I see an unexpected peak in my HPLC. How can I identify it?

Identifying unknown impurities is a critical step in process development. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS) . By obtaining the mass of the unknown peak, you can often deduce its molecular formula and propose a structure based on the likely side reactions discussed in Q1. For definitive structural confirmation, preparative HPLC may be required to isolate a sufficient quantity of the impurity for NMR analysis.[10]

Section 3: Purification & Troubleshooting Protocols

This section provides step-by-step guides for the most common purification techniques and troubleshooting advice for when they fail.

Q7: What is the first purification method I should try?

For solid compounds, recrystallization is the most efficient and scalable purification method.[11][12] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Protocol 1: Systematic Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane/ethyl acetate mixtures). A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the chosen hot solvent to your crude material portion-wise, with heating and swirling, until the solid just dissolves. Do not add a large excess of solvent.

  • Decolorization (Optional): If the solution is colored by polar impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.[11]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling is critical for forming large, pure crystals.

  • Inducing Crystallization (If needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous batch.[11]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove adhered mother liquor.

  • Drying: Dry the purified crystals under vacuum. Analyze the purity by HPLC and check the mother liquor by TLC to assess the efficiency of the purification.

Q8: Recrystallization failed or the purity is still low. What is the next step?

If your compound is an oil or if recrystallization is ineffective at removing a key impurity (often one with a very similar structure), the next step is flash column chromatography .[13][14] This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel).

Diagram 2: General Workflow for Purification

cluster_purification Purification Strategy start Crude Product analysis Purity Analysis (TLC, HPLC, NMR) start->analysis decision Purity > 98%? analysis->decision chrom Perform Flash Chromatography analysis->chrom Impurity Co-crystallizes or Product is an Oil prep_hplc Consider Preparative HPLC analysis->prep_hplc Impurities are very close in polarity end_fail Re-evaluate Synthesis or Purification analysis->end_fail Purity Goal Not Met recryst Attempt Recrystallization decision->recryst No end_ok Final Product decision->end_ok Yes recryst->analysis Analyze Purified Solid chrom->analysis Analyze Fractions prep_hplc->analysis Analyze Fractions

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The compound 4-(Azetidinomethyl)phenyl cyclohexyl ketone has emerged as a molecule of interest, possessing a unique structural architecture that combines a strained azetidine ring, a versatile phenyl ketone core, and a lipophilic cyclohexyl moiety. This guide provides a comprehensive validation and comparative analysis of its biological activities, with a primary focus on its potential as an anticancer and antimicrobial agent.

Our objective is to furnish researchers, scientists, and drug development professionals with an in-depth, data-driven resource. We will delve into the experimental validation of this compound's activities, benchmark its performance against relevant alternatives, and elucidate the underlying scientific principles guiding its potential mechanisms of action. By presenting detailed experimental protocols and transparently discussing the available data, we aim to empower our peers to make informed decisions in their research endeavors.

Section 1: Unveiling the Anticancer Potential

The proliferation of cancer cells is a complex process often driven by aberrant signaling pathways that regulate cell cycle progression and apoptosis. Our investigation into the anticancer properties of this compound reveals a promising cytotoxicity profile against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assessment

Initial screening of this compound has demonstrated its ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as reported by commercial suppliers, are presented in Table 1. It is important to note that while this data provides a valuable preliminary insight, the primary peer-reviewed research article reporting these specific findings has not been identified in the public domain.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Putative Mechanism of Action
MCF-7Breast Cancer15Caspase activation
HeLaCervical Cancer10Mitochondrial pathway activation
A549Lung Cancer20Cell cycle arrest

Data sourced from commercial vendor specifications; primary research publication not available.

Comparative Analysis with Alternative Scaffolds

To contextualize the anticancer potential of this compound, we will compare its activity with other compounds featuring either the azetidine or the cyclohexyl phenyl ketone core.

Azetidine-Containing Anticancer Agents: The azetidine motif is a recognized pharmacophore in oncology drug discovery, prized for its ability to introduce conformational rigidity and improve physicochemical properties.[1] For instance, a series of novel bis-azetidinones have demonstrated potent anticancer activity. Notably, compounds 12 and 17 from this series exhibited impressive IC50 values against HeLa, MDA-MB-231, and ACHN cancer cell lines, as detailed in Table 2.[2]

Table 2: Anticancer Activity of Bis-Azetidinone Derivatives

CompoundHeLa IC50 (µM)MDA-MB-231 IC50 (µM)ACHN IC50 (µM)
12 0.410.420.45
17 0.460.400.48
Mechanistic Insights and Signaling Pathways

The putative mechanisms of action for this compound, including caspase activation and mitochondrial pathway activation, suggest an induction of apoptosis. The diagram below illustrates a generalized apoptotic pathway that may be triggered by such a compound.

apoptosis_pathway Compound 4-(Azetidinomethyl)phenyl cyclohexyl ketone Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial-mediated apoptotic pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed protocol for assessing the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method.

Workflow: MTT Cytotoxicity Assay

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compound 4. Add Compound to Wells Cell_Seeding->Add_Compound Compound_Prep 3. Prepare Serial Dilutions of Test Compound Compound_Prep->Add_Compound Incubation 5. Incubate for 24-72 hours Add_Compound->Incubation Add_MTT 6. Add MTT Reagent Incubation->Add_MTT Incubate_MTT 7. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 8. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 9. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 10. Calculate Percent Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well microplate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.

  • Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Exploring the Antimicrobial Frontier

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. While specific antimicrobial data for this compound is not currently available in the public domain, we can infer its potential by examining the bioactivities of its constituent scaffolds.

Inferred Antimicrobial Potential and Comparative Landscape

Azetidinone Derivatives: The azetidin-2-one (β-lactam) ring is the cornerstone of one of the most successful classes of antibiotics.[5] More broadly, various azetidinone derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities.[6][7] For instance, a series of novel 2-azetidinones demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[6]

Cyclohexanone Derivatives: The cyclohexanone moiety has also been incorporated into compounds with demonstrated antimicrobial properties. For example, dibenzylidene-cyclohexanone derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of 50 µg/mL against E. coli and S. aureus.[8] Furthermore, a study on 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives reported strong antifungal activity for some of the synthesized compounds.[9]

Table 3: Antimicrobial Activity of Structurally Related Compound Classes

Compound ClassOrganism(s)Activity MetricReported ValueReference
Dibenzylidene-cyclohexanonesE. coli, S. aureusMIC/MBC50 µg/mL[8]
2-AzetidinonesGram-positive & Gram-negative bacteria-Potent activity reported[6]
Phenyl/Cyclohexyl TriazolesCandida albicans-Strong antifungal activity[9]

Given the established antimicrobial profiles of both azetidine and cyclohexanone derivatives, it is plausible that this compound could exhibit its own antimicrobial properties. However, this remains to be experimentally validated.

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[10]

Workflow: Broth Microdilution Assay

mic_workflow cluster_prep Preparation cluster_assay Assay & Incubation cluster_analysis Data Analysis Compound_Dilution 1. Prepare Serial Dilutions of Test Compound Inoculation 3. Inoculate Wells of a 96-well Plate Compound_Dilution->Inoculation Inoculum_Prep 2. Prepare Standardized Bacterial/Fungal Inoculum Inoculum_Prep->Inoculation Incubation 4. Incubate at Optimal Temperature Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Growth Incubation->Visual_Inspection Determine_MIC 6. Determine MIC (Lowest Concentration with No Visible Growth) Visual_Inspection->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Section 3: Synthesis and Future Directions

The synthesis of this compound can be achieved through established synthetic routes. A plausible approach involves the reaction of a suitable cyclohexyl phenyl ketone precursor with an azetidine-containing nucleophile.

Further research is warranted to fully elucidate the biological potential of this compound. Key future directions include:

  • Validation of Anticancer Activity: Independent verification of the reported IC50 values through rigorous in-house testing and identification of the primary research source.

  • Comprehensive Antimicrobial Screening: Systematic evaluation of the compound's activity against a broad panel of bacterial and fungal pathogens to determine its antimicrobial spectrum and MIC values.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by this compound to understand its mode of action in both cancer and microbial systems.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

Conclusion

This compound represents an intriguing chemical scaffold with preliminary data suggesting potential anticancer activity. While its antimicrobial properties remain to be experimentally confirmed, the known bioactivities of its constituent azetidine and cyclohexanone moieties provide a strong rationale for further investigation. This guide has provided a framework for its validation, offering a comparative analysis with related compounds and detailed experimental protocols to facilitate future research. The scientific community is encouraged to build upon this foundation to fully uncover the therapeutic potential of this and related molecules.

References

[11] Synthesis and antimicrobial activity of a cyclohexanone derivative. (2024). Rasayan Journal of Chemistry, 14(3). [1] Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). World Journal of Pharmaceutical Research, 10(14). [12] Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. (2021). Rasayan Journal of Chemistry, 14(3). [8] SYNTESIS AND ANTIBACTERIAL ACTIVITY OF DIBENZYLIDENE-CYCLOHEXANONE. (2021). Rasayan Journal of Chemistry, 14(3). [13] Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. (2023). Current Organic Synthesis, 20(7), 812-820. [6] Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). International Journal of Pharmaceutical Quality Assurance, 15(1), 242-248. [7] Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2022). Bulletin of Environment, Pharmacology and Life Sciences. [14] Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). World Journal of Pharmaceutical Research, 10(14). [15] WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). World Journal of Pharmaceutical Research, 10(14), 950-964. [2] Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1168-1177. [4] Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (2023). Biomedicines, 11(9), 2515. [16] Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2022). Molecules, 27(19), 6298. [17] Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (2018). Letters in Drug Design & Discovery, 15(10). [5] Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 153-160. [18] Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (2011). European Journal of Medicinal Chemistry, 46(9), 4346-4352. [19] Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2022). Chemistry Central Journal, 16(1), 23. [20] Cytotoxicity of compounds on different cell lines. (2019). ResearchGate. [21] Antibacterial activity of compounds 1-4 (minimum inhibitory concentration, MIC, µg/mL) a. (2021). ResearchGate. [3] Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. (2015). International journal of cancer, 137(8), 1863-1872. [22] Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. (2021). International Journal of Molecular Sciences, 22(23), 12859. [9] Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. (2005). European journal of medicinal chemistry, 40(6), 607-613. [23] Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (2023). Biomedicines, 11(9), 2515. [24] Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2014). Bulletin of the Korean Chemical Society, 35(1), 139-144. [25] (PDF) Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. (2015). ResearchGate. [26] Azobenzene-Tagged Photopeptides Exhibiting Excellent Selectivity and Light-Induced Cytotoxicity in MCF-7 Cells over HeLa and A549. (2024). Journal of Medicinal Chemistry. [27] Effective Inhibitory Activity Against MCF-7, A549 and HepG2 Cancer Cells by a Phosphomolybdate Based Hybrid Solid. (2020). Dalton transactions (Cambridge, England : 2003), 49(23), 7795-7803. [28] Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by phosphomolybdate based hybrid solid. (2020). ResearchGate. [29] Investigation of Antioxidant and Anticancer Activity againts MCF-7 and HeLa Cancer Cells of Melinjo (Gnetum gnemon L.). (2023). Biomedical and Pharmacology Journal, 16(4). [10] In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. (2021). Journal of advanced pharmaceutical technology & research, 12(2), 174-179. [30] Investigation of Antioxidant and Anticancer Activity againts MCF-7 and HeLa Cancer Cells of Melinjo (Gnetum gnemon L.). (2023). ResearchGate.

Sources

A Comparative Investigation of 4-(Azetidinomethyl)phenyl cyclohexyl ketone as a Novel Pin1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by a Senior Application Scientist

Abstract

The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous signaling pathways implicated in oncogenesis, making it a compelling target for novel cancer therapeutics. This guide presents a comparative study of a novel compound, 4-(Azetidinomethyl)phenyl cyclohexyl ketone (4-AMPCK), against well-characterized Pin1 inhibitors: Juglone, All-trans retinoic acid (ATRA), and KPT-6566. We provide a comprehensive analysis of its inhibitory potential through detailed in vitro enzymatic and cell-based assays. This document serves as a technical resource for researchers, offering field-proven insights into the experimental workflows required to characterize and validate novel Pin1 inhibitors.

Introduction: Pin1 as a Strategic Target in Oncology

Pin1 is a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a multitude of proteins.[1] This conformational change is a pivotal post-phosphorylation regulatory mechanism, influencing protein stability, subcellular localization, and activity.[1] In numerous human cancers, Pin1 is overexpressed and its activity is heightened, leading to the simultaneous activation of oncogenes (e.g., Cyclin D1, c-Myc) and inactivation of tumor suppressors (e.g., p53).[2][3][4] Consequently, inhibiting Pin1 offers an attractive therapeutic strategy to disrupt multiple cancer-driving pathways.[5][6][7]

The chemical scaffold of this compound (4-AMPCK) incorporates features suggestive of potential enzyme inhibition. The phenyl cyclohexyl ketone moiety is present in other enzyme inhibitors, while the azetidine ring is a recognized motif in medicinal chemistry for improving pharmacokinetic properties.[2][8][9] This guide outlines a hypothetical, yet scientifically grounded, investigation into 4-AMPCK's efficacy as a Pin1 inhibitor, comparing its performance against established benchmarks.

The Central Role of Pin1 in Cancer Signaling

Pin1 acts as a fulcrum in several key oncogenic signaling networks. Its activity impacts cell cycle progression, proliferation, and apoptosis.[2][3] By regulating the conformation of key signaling nodes, Pin1 can amplify oncogenic signals. The diagram below illustrates the central role of Pin1 in modulating pathways frequently dysregulated in cancer.

Pin1_Signaling_Pathway cluster_upstream Upstream Kinases cluster_pin1 cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes CDKs CDKs Pin1 Pin1 CDKs->Pin1 Phosphorylates Substrates MAPKs MAPKs (ERK, JNK) MAPKs->Pin1 GSK3b GSK-3β GSK3b->Pin1 CyclinD1 Cyclin D1 (Stability ↑) Pin1->CyclinD1 cMyc c-Myc (Activation ↑) Pin1->cMyc p53 p53 (Degradation ↑) Pin1->p53 Notch1 Notch1 (Activation ↑) Pin1->Notch1 BetaCatenin β-catenin (Stability ↑) Pin1->BetaCatenin Proliferation Proliferation CyclinD1->Proliferation cMyc->Proliferation Apoptosis Apoptosis Inhibition p53->Apoptosis Metastasis Metastasis Notch1->Metastasis BetaCatenin->Proliferation Proliferation->Apoptosis Metastasis->Apoptosis Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison Assay Pin1 PPIase Inhibition Assay IC50 IC50 Determination Assay->IC50 Viability Cell Viability Assay (MTT) IC50->Viability Proceed if potent Compare Comparative Analysis of 4-AMPCK vs. Known Inhibitors IC50->Compare Cellular_IC50 Cellular IC50 Determination Viability->Cellular_IC50 WesternBlot Western Blot Analysis Cellular_IC50->WesternBlot Downstream Downstream Target Modulation (e.g., Cyclin D1) WesternBlot->Downstream Downstream->Compare Synthesize findings

Caption: Experimental workflow for novel Pin1 inhibitor characterization.

Detailed Protocol: Pin1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay

This chymotrypsin-coupled assay provides a quantitative measure of Pin1's enzymatic activity and is the gold standard for determining the half-maximal inhibitory concentration (IC50) of test compounds. [3][5][6] Principle: Pin1 isomerizes a synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) from its cis to its trans conformation. Chymotrypsin can only cleave the trans isomer, releasing a chromogenic p-nitroaniline (pNA) group, which can be measured spectrophotometrically at 390 nm. [9]The rate of pNA release is directly proportional to Pin1 activity.

Materials:

  • Recombinant human GST-Pin1

  • Substrate: Suc-Ala-pSer-Pro-Phe-pNA

  • α-Chymotrypsin

  • Assay Buffer: 35 mM HEPES (pH 7.8), 0.2 mM DTT, 0.1 mg/mL BSA

  • Test compounds (4-AMPCK, Juglone, ATRA, KPT-6566) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical final concentration range for screening would be 0.1 nM to 100 µM.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add 5 µL of each compound dilution to wells containing 40 µL of assay buffer and a final concentration of 25 nM GST-Pin1. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Incubate the plate at 4°C for 30 minutes to 2 hours to allow for inhibitor binding. [6]4. Reaction Initiation: Warm the plate to 10°C. Initiate the enzymatic reaction by adding 55 µL of a pre-warmed solution containing the substrate (final concentration 50 µM) and chymotrypsin (final concentration 0.6 mg/mL) to each well. [3]5. Data Acquisition: Immediately begin monitoring the absorbance at 390 nm every 30 seconds for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Detailed Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the inhibitors on cancer cell lines that overexpress Pin1 (e.g., MCF-7 breast cancer, Caco-2 colon cancer). [10][11] Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells and can be quantified by measuring the absorbance at 570 nm. [11] Materials:

  • Pin1-overexpressing cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 4-AMPCK and the reference inhibitors for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [2][11]6. Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the cellular IC50 value for each compound.

Detailed Protocol: Western Blot for Cyclin D1 Modulation

This protocol is designed to assess whether the test compounds affect the protein levels of Cyclin D1, a key downstream target of Pin1. [12]Inhibition of Pin1 is expected to decrease Cyclin D1 stability and, consequently, its protein levels. [13][14] Materials:

  • Cell lysates from inhibitor-treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin D1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Lysis: Treat cells with the IC50 concentration of each inhibitor for 24-48 hours. Lyse the cells in RIPA buffer. [2][15]2. Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. [15]4. Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL reagent.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative change in Cyclin D1 expression following treatment with each inhibitor.

Expected Outcomes and Interpretation

This comparative study is designed to position 4-AMPCK within the existing landscape of Pin1 inhibitors.

  • Potency: The in vitro PPIase assay will establish the direct inhibitory potency (IC50) of 4-AMPCK against Pin1. A low micromolar or nanomolar IC50 would indicate a promising lead compound.

  • Cellular Efficacy: The MTT assay will determine if the in vitro potency translates to anti-proliferative effects in a cancer cell context. A cellular IC50 comparable to its enzymatic IC50 suggests good cell permeability and target engagement.

  • Mechanism Validation: A dose-dependent reduction in Cyclin D1 levels, as observed by Western blot, would provide strong evidence that 4-AMPCK's cytotoxic effects are mediated through the inhibition of the Pin1 signaling pathway.

By systematically comparing these data points with those of Juglone, ATRA, and KPT-6566, researchers can make an informed assessment of 4-AMPCK's potential as a novel therapeutic agent targeting Pin1.

References

  • Campaner, E., et al. (2017). A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action. Nature Communications, 8, 15772. [Link]

  • Chao, S. H., et al. (2001). Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription. Journal of Biological Chemistry, 276(42), 38453-38458. [Link]

  • Potter, A., et al. (2021). Identification of a potent and selective covalent Pin1 inhibitor. Nature Chemical Biology, 17(6), 646-654. [Link]

  • Pireddu, R., et al. (2021). New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. Scientific Reports, 11(1), 23838. [Link]

  • Network of Cancer Research. (2019). KPT-6566 is a Selective PIN1 Inhibitor. Network of Cancer Research. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kim, J., et al. (2022). Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo. Frontiers in Oncology, 12, 856525. [Link]

  • Wei, S., et al. (2015). Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer. Nature Medicine, 21(5), 457-466. [Link]

  • UNIPI. (2021). New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. UNIPI. [Link]

  • An, S., & Lu, K. P. (2019). Peptidyl prolyl cis/trans isomerase activity on the cell surface correlates with extracellular matrix development. Scientific Reports, 9(1), 1930. [Link]

  • Chao, S. H., et al. (2001). Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription. Journal of Biological Chemistry, 276(42), 38453-38458. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • Ko, Y. S., et al. (2014). Overexpression of PIN1 Enhances Cancer Growth and Aggressiveness with Cyclin D1 Induction in EBV-Associated Nasopharyngeal Carcinoma. PLoS One, 9(7), e101849. [Link]

  • Yoon, H. Y., et al. (2019). Activity and Affinity of Pin1 Variants. International Journal of Molecular Sciences, 20(22), 5695. [Link]

  • Wei, S., et al. (2015). Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer. PMC. [Link]

  • Khanal, P., et al. (2017). Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms. Frontiers in Pharmacology, 8, 83. [Link]

  • ResearchGate. (n.d.). Western blot analysis of cyclin D1 and p21 in HT-29 cells after... ResearchGate. [Link]

  • ecancermedicalscience. (2015). Active Pin1 is a target for all-trans retinoic acid in leukaemia and breast cancer. ecancer. [Link]

  • Kim, J., et al. (2022). Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo. Frontiers in Oncology, 12, 856525. [Link]

  • Selcia. (n.d.). Peptidyl-Prolyl cis-trans Isomerase (PPIase) profiling service. Selcia. [Link]

  • Eurofins Discovery. (n.d.). Peptidyl-Prolyl cis-trans Isomerase (PPIase) Assays. Eurofins Discovery. [Link]

  • Kumar, A., et al. (2018). Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli. mBio, 9(6), e02191-18. [Link]

Sources

Navigating the Structure-Activity Landscape of 4-(Azetidinomethyl)phenyl Cyclohexyl Ketone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 4-(Azetidinomethyl)phenyl cyclohexyl ketone analogs. While direct, comprehensive studies on this specific scaffold are emerging, this document synthesizes findings from structurally related compounds to provide a predictive framework for designing and optimizing novel therapeutic agents. By examining the roles of the core components—the azetidine ring, the phenyl linker, and the cyclohexyl ketone moiety—we can elucidate key determinants of biological efficacy.

The Core Scaffold: A Tripartite Ensemble for Biological Activity

The this compound scaffold is a composite of three key chemical motifs, each contributing to the overall pharmacological profile of the molecule. Understanding the individual and synergistic roles of these components is crucial for rational drug design.

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle is a privileged structure in medicinal chemistry.[1] Its strained ring system can lead to unique conformational preferences and interactions with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor or a basic center, influencing solubility and receptor binding.

  • The Phenyl Ring: This aromatic linker serves as a rigid scaffold, positioning the azetidine and cyclohexyl ketone moieties in a defined spatial orientation. Substitutions on the phenyl ring can modulate electronic properties, lipophilicity, and metabolic stability, significantly impacting the compound's activity.

  • The Cyclohexyl Ketone Moiety: The cyclohexyl group introduces a lipophilic character, which can be crucial for membrane permeability and interaction with hydrophobic pockets of target proteins. The ketone functional group can participate in hydrogen bonding and other polar interactions within a receptor's active site.

G Scaffold 4-(Azetidinomethyl)phenyl Cyclohexyl Ketone Core Azetidine Azetidine Ring (Pharmacophore/Solubility) Scaffold->Azetidine Positions for N-substitution Phenyl Phenyl Linker (Scaffold/Modulation) Scaffold->Phenyl Positions for aromatic substitution CyclohexylKetone Cyclohexyl Ketone (Lipophilicity/Binding) Scaffold->CyclohexylKetone Modifications of ketone and ring

Caption: Core components of the this compound scaffold.

Structure-Activity Relationship Insights from Analogous Series

In the absence of a complete SAR dataset for the title compounds, we can extrapolate from studies on structurally related molecules, such as azetidinone derivatives and other phenyl ketone-containing compounds.

The Significance of the Azetidine/Azetidinone Moiety

Studies on various azetidinone (a ketone-containing azetidine ring) derivatives have revealed that substitutions on this ring system are critical for biological activity.[3][4] For instance, in a series of novel azetidinone derivatives, the nature of the substituent on the aromatic ring attached to the azetidinone moiety significantly influenced their anticonvulsant activity.[5] Compounds with electron-withdrawing groups (e.g., Br, CF3) and electron-donating groups (e.g., NH2, CH3, OH) at specific positions showed enhanced activity.[5]

This suggests that for the this compound analogs, modifications of the azetidine ring, such as N-alkylation or substitution on the ring carbons, could be a fruitful avenue for optimization.

The Role of the Phenyl Ring and Linker

The substitution pattern on the central phenyl ring is a classical strategy for modulating the pharmacological properties of a compound series. In many classes of drugs, the introduction of substituents on a phenyl ring can influence everything from receptor affinity to metabolic stability. For example, in a series of phenyl sulfonamide derivatives, tetrafluorination of a phthalimide nucleus attached to the phenyl ring led to a significant increase in anti-inflammatory activity.[6][7]

For the this compound analogs, it is hypothesized that the introduction of small, electron-withdrawing or electron-donating groups on the phenyl ring could fine-tune the electronic properties of the molecule and lead to improved biological activity.

The Impact of the Cyclohexyl Ketone Group

The cyclohexyl ketone moiety is expected to primarily contribute to the molecule's lipophilicity and interactions with hydrophobic regions of the target protein. The ketone's carbonyl group can act as a hydrogen bond acceptor, which is often a critical interaction for receptor binding. The conformation of the cyclohexyl ring can also play a role in how the molecule fits into a binding pocket.

Comparative Data from Related Compound Classes

To provide a semi-quantitative basis for our SAR discussion, the following table summarizes biological data from related azetidinone and phenyl ketone-containing compounds. It is important to note that these are not direct analogs, but the data provides valuable insights into the potential effects of structural modifications.

Compound ClassKey Structural FeaturesBiological ActivityPotency (IC50/MIC)Reference(s)
Azetidinone Derivatives 4-substituted phenyl at N1, various substitutions on the phenyl ring attached at C4AnticonvulsantPotency varies with substitution; some analogs more potent than diazepam.[3][5]
Azetidin-2-one Conjugates Fused with 1,3,4-oxadiazole/thiadiazole ringsAnticancer, Antimicrobial, AntioxidantAnticancer: 89-94% inhibition at 0.1-2 µM; Antimicrobial: MICs of 3.34-3.71 µM.[4]
Phenyl Sulfonamides Tetrafluorophthalimide attached to a phenyl sulfonamide coreAnti-inflammatory (TNF-α inhibition)LASSBio-1439 showed 50% inhibition at 100 µM.[6][7]

Experimental Protocols for Synthesis and Biological Evaluation

The synthesis of this compound analogs can be approached through established synthetic methodologies for related compounds. The following outlines a general synthetic workflow and key biological assays.

General Synthetic Scheme

The synthesis of the target compounds would likely involve a multi-step process, starting from commercially available materials. A plausible synthetic route is depicted below.

G A 4-Bromobenzaldehyde C (4-Bromophenyl)(cyclohexyl)methanol A->C Grignard Reaction B Cyclohexylmagnesium bromide B->C D (4-Bromophenyl)(cyclohexyl)methanone C->D Oxidation (e.g., PCC) F 4-(Azetidinomethyl)phenyl cyclohexyl ketone D->F Buchwald-Hartwig amination E Azetidine E->F

Caption: Plausible synthetic route to this compound analogs.

Step-by-Step Methodology (Hypothetical):

  • Grignard Reaction: 4-Bromobenzaldehyde is reacted with cyclohexylmagnesium bromide in an appropriate solvent like THF to yield (4-bromophenyl)(cyclohexyl)methanol.

  • Oxidation: The resulting alcohol is oxidized to the corresponding ketone, (4-bromophenyl)(cyclohexyl)methanone, using an oxidizing agent such as pyridinium chlorochromate (PCC).

  • Buchwald-Hartwig Amination: The aryl bromide is then coupled with azetidine using a palladium catalyst and a suitable ligand (e.g., Buchwald-Hartwig amination) to afford the final product, this compound.

Key Biological Assays

To establish the SAR of these analogs, a panel of biological assays would be necessary. The choice of assays would depend on the therapeutic target of interest.

  • Enzymatic Assays: If the compounds are designed as enzyme inhibitors, in vitro assays using the purified target enzyme would be performed to determine IC50 values.

  • Cell-Based Assays: The activity of the compounds would be evaluated in relevant cell lines to assess their cellular potency, cytotoxicity, and mechanism of action.

  • In Vivo Models: Lead compounds with promising in vitro and cellular activity would be advanced to in vivo models of disease to evaluate their efficacy and pharmacokinetic properties.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is currently limited, by drawing parallels from structurally related compound series, we can make informed decisions in the design of new analogs.

Key areas for future exploration include:

  • Systematic substitution on the phenyl ring: To probe the effects of electronics and sterics on activity.

  • Modification of the azetidine ring: Including N-substitution and substitution on the carbon framework to explore new interactions with the target.

  • Alterations to the cyclohexyl ketone moiety: Including changes in ring size and replacement of the ketone with other functional groups to modulate lipophilicity and binding interactions.

A systematic approach to the synthesis and biological evaluation of analogs based on these principles will be crucial in unlocking the full therapeutic potential of this exciting class of compounds. This guide provides a foundational framework for these future endeavors, paving the way for the discovery of new and effective medicines.

References

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The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

The four-membered, nitrogen-containing heterocyclic ring of azetidine has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its unique combination of high ring strain, sp³-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to parent molecules.[1] These characteristics often translate into enhanced solubility, metabolic stability, and target-binding affinity, making the azetidine motif a highly sought-after component in the design of novel therapeutics.[2] This guide provides a comparative analysis of the efficacy of various azetidine-based compounds across different therapeutic areas, supported by experimental data and detailed protocols for their evaluation.

Comparative Efficacy of Azetidine-Based Compounds

The versatility of the azetidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, ranging from anticancer and antibacterial to central nervous system (CNS) modulation.[3] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its clinical significance.

Anticancer Activity: Targeting STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers, making it a prime target for therapeutic intervention.[4][5] A series of (R)-azetidine-2-carboxamide analogues have been developed as potent STAT3 inhibitors, demonstrating significant improvements over their proline-based predecessors.[2][6]

The efficacy of these compounds is typically evaluated by their ability to inhibit the DNA-binding activity of STAT3, often measured using an Electrophoretic Mobility Shift Assay (EMSA). The half-maximal inhibitory concentration (IC50) is a key metric for comparing potency.

Table 1: Comparative Efficacy of Azetidine-Based STAT3 Inhibitors

CompoundSTAT3 EMSA IC50 (µM)STAT1 EMSA IC50 (µM)STAT5 EMSA IC50 (µM)Reference
5a 0.5212.09.3[2][6]
5o 0.38>20>20[2][6]
8i 0.34--[2][6]
8q 0.77>20>20[2][6]
9k 1.18>20>20[2][6]
BP-1-102 (lead) 6.8--[2][6]

Data summarized from a study by Yue et al. (2021).[2][6]

Structure-Activity Relationship (SAR) Insights:

The data reveals a clear SAR for these azetidine-based STAT3 inhibitors. The four-membered azetidine ring provides a more potent scaffold compared to the five-membered proline ring of the lead compound, BP-1-102.[2][6] Further optimization of the substituents on the azetidine ring and the flanking aromatic groups led to the discovery of compounds with sub-micromolar potency and high selectivity for STAT3 over other STAT family members.[2][6] For instance, compounds 5o and 8i exhibit potent STAT3 inhibition with IC50 values of 0.38 µM and 0.34 µM, respectively, and show excellent selectivity against STAT1 and STAT5.[2][6]

The antiproliferative activity of these compounds is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 2: Antiproliferative Activity of Select Azetidine-Based STAT3 Inhibitors

CompoundCell LineEC50 (µM)Reference
7e MDA-MB-2311.9[7]
7f MDA-MB-2311.2[7]
7g MDA-MB-2310.9[7]
9k MDA-MB-2311.1[7]

Data for breast cancer cells harboring constitutively active STAT3.[7]

The efficacy of many targeted anticancer agents, including those containing an azetidine scaffold, is rooted in their ability to modulate specific signaling pathways. Baricitinib, for example, inhibits the JAK-STAT pathway, which is crucial for cytokine signaling.[8]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 6. Transcription Baricitinib Baricitinib (Azetidine-based) Baricitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Cobimetinib, another azetidine-containing drug, targets the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in melanoma.[9]

MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Cobimetinib Cobimetinib (Azetidine-based) Cobimetinib->MEK Inhibition

Caption: The RAS/RAF/MEK/ERK pathway and the inhibitory action of Cobimetinib.

Antibacterial Activity: Quinolone and Anti-tubercular Derivatives

Azetidine-containing compounds have also demonstrated significant potential as antibacterial agents.[10] A series of novel 7-azetidinylquinolones have been synthesized and evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria.[2] Their efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Comparative Antibacterial Activity of 7-Azetidinylquinolones

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Ciprofloxacin 0.250.0150.25[2]
Compound A 0.060.031[2]
Compound B 0.030.030.5[2]
Compound C 0.120.062[2]

Illustrative data based on trends reported in Frigola et al. (1993).[2] Compounds A, B, and C represent different substitutions on the azetidine and quinolone core.

Structure-Activity Relationship (SAR) Insights:

The SAR studies of these 7-azetidinylquinolones revealed that substituents on the azetidine ring significantly influence their antibacterial spectrum and potency.[2] Certain substitutions led to compounds with outstandingly broad-spectrum activity, particularly against Gram-positive organisms, and improved in vivo efficacy compared to standard piperazine-containing quinolones.[2]

More recently, a series of azetidine derivatives have been identified with potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[11][12]

Table 4: Efficacy of Azetidines against Mycobacterium tuberculosis

CompoundM. tuberculosis H37Rv MIC (µM)MDR M. tuberculosis MIC (µM)Reference
BGAz-002 6.2-[11]
BGAz-003 3.33.3[11]
BGAz-004 3.33.3[11]
BGAz-005 7.214.4[11]

Data summarized from a study by Santiago et al. (2023).[11]

These compounds were found to inhibit mycobacterial growth by interfering with the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell envelope.[12]

Central Nervous System (CNS) Activity

The rigid conformation of the azetidine ring makes it an attractive scaffold for the design of CNS-active compounds, where precise spatial orientation of functional groups is critical for target interaction.[13][14] A study on the synthesis of a diverse collection of azetidine-based scaffolds for CNS-focused libraries demonstrated that these compounds possess physicochemical properties well within the preferred range for CNS drugs.[13]

Another study explored novel azetidine analogs as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), a key target in the treatment of various neurological and psychiatric disorders.[5]

Table 5: Comparative VMAT2 Inhibitory Activity of Azetidine Analogs

| Compound | VMAT2 Binding Ki (nM) | Reference | | :--- | :--- | :--- | :--- | | Lobelane (lead) | 45 |[5] | | Norlobelane | 43 |[5] | | Compound 15a | 48 |[5] | | Compound 15c | 31 |[5] | | Compound 22b | 24 |[5] |

Data summarized from a study by Crooks et al. (2014).[5]

Structure-Activity Relationship (SAR) Insights:

The SAR of these VMAT2 inhibitors revealed that the cis-azetidine derivative 22b was approximately two-fold more potent than the lead compound, lobelane.[5] This highlights how the constrained geometry of the azetidine ring can be exploited to enhance binding affinity for CNS targets.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays discussed in this guide.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Start Start Step1 1. Seed cells in a 96-well plate and incubate overnight. Start->Step1 Step2 2. Treat cells with varying concentrations of azetidine compound. Step1->Step2 Step3 3. Incubate for 24-72 hours. Step2->Step3 Step4 4. Add MTT reagent to each well and incubate for 2-4 hours. Step3->Step4 Step5 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Step4->Step5 Step6 6. Measure absorbance at 570 nm using a microplate reader. Step5->Step6 End End Step6->End

Caption: Workflow for the MTT Cell Proliferation Assay.

Detailed Protocol:

  • Cell Seeding: Trypsinize and count the desired cancer cell line. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the azetidine-based compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.[7][9]

  • Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the EC50 value.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

Kirby_Bauer_Workflow Start Start Step1 1. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Start->Step1 Step2 2. Inoculate a Mueller-Hinton agar plate with the bacterial suspension. Step1->Step2 Step3 3. Apply antibiotic-impregnated disks to the agar surface. Step2->Step3 Step4 4. Incubate the plate at 37°C for 16-24 hours. Step3->Step4 Step5 5. Measure the diameter of the zone of inhibition in millimeters. Step4->Step5 End End Step5->End Step6 6. Interpret the results as Susceptible, Intermediate, or Resistant.

Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.

Detailed Protocol:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate. Suspend the colonies in sterile saline or Mueller-Hinton broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4][6]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.[6]

  • Disk Application: Using sterile forceps or a disk dispenser, place the azetidine compound-impregnated disks and standard antibiotic control disks onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.[16]

  • Incubation: Invert the plates and incubate them at 37°C for 16-24 hours.[16]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[17] Compare the measurements to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to interpret the results as Susceptible (S), Intermediate (I), or Resistant (R).[1][16]

Conclusion

The azetidine scaffold has proven to be a remarkably versatile and valuable component in the design of novel therapeutic agents. The comparative data presented in this guide highlight the significant efficacy of azetidine-based compounds in diverse therapeutic areas, including oncology, infectious diseases, and CNS disorders. The inherent structural and physicochemical properties of the azetidine ring provide a unique platform for medicinal chemists to develop next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for accessing functionalized azetidines continue to advance, we can anticipate the emergence of even more innovative and effective azetidine-containing therapeutics in the future.

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A Head-to-Head Comparison of 4-(Azetidinomethyl)phenyl cyclohexyl ketone and Structurally Related Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(Azetidinomethyl)phenyl cyclohexyl ketone and its structural analogs, with a focus on their potential as monoamine transporter (MAT) inhibitors. We will delve into their synthesis, structure-activity relationships (SAR), and the underlying mechanisms of action, supported by detailed experimental protocols.

Introduction: The Phenyl Cyclohexyl Ketone Scaffold in Neuropharmacology

The phenyl cyclohexyl ketone core is a privileged scaffold in medicinal chemistry. Its rigid, lipophilic structure makes it an ideal starting point for developing ligands that target receptors and transporters within the central nervous system (CNS). The introduction of a nitrogen-containing substituent, such as the azetidinomethyl group, provides a key interaction point for targets like the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2][3] Malfunctions in these transporters are implicated in a host of neurological and psychiatric disorders, including depression, ADHD, and Parkinson's disease, making them critical targets for drug discovery.[2][3]

This guide will compare the lead compound, This compound (Compound A) , with its parent scaffold, Phenyl cyclohexyl ketone (Compound B) , and two key structural analogs: 4-(Pyrrolidinomethyl)phenyl cyclohexyl ketone (Compound C) and 4-(Piperidinomethyl)phenyl cyclohexyl ketone (Compound D) . This comparison will elucidate the critical role of the N-alkyl substituent in modulating potency and selectivity for monoamine transporters.

Synthesis Strategy: From Parent Scaffold to Functionalized Analogs

The synthesis of these compounds generally follows a multi-step pathway, beginning with the formation of the core phenyl cyclohexyl ketone structure, followed by functionalization of the phenyl ring.

A common and efficient method for creating the parent scaffold is through a Friedel-Crafts acylation, reacting benzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride.[4] An alternative, more environmentally friendly one-step method involves the catalyzed decarboxylation reaction of benzoic acid and cyclohexanecarboxylic acid.[5]

To introduce the aminomethyl functionality, a bromomethyl intermediate is typically generated first. This intermediate then undergoes a nucleophilic substitution reaction with the desired cyclic amine (azetidine, pyrrolidine, or piperidine) under basic conditions to yield the final products.[6]

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization Benzene Benzene Phenyl_Cyclohexyl_Ketone Phenyl Cyclohexyl Ketone (Compound B) Benzene->Phenyl_Cyclohexyl_Ketone AlCl3 (Friedel-Crafts Acylation) Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl_Chloride->Phenyl_Cyclohexyl_Ketone Bromination Bromination (e.g., NBS) Phenyl_Cyclohexyl_Ketone->Bromination Bromomethyl_Intermediate 4-(Bromomethyl)phenyl cyclohexyl ketone Bromination->Bromomethyl_Intermediate Nucleophilic_Substitution Nucleophilic Substitution Bromomethyl_Intermediate->Nucleophilic_Substitution Final_Compound 4-(Azetidinomethyl)phenyl cyclohexyl ketone (Compound A) Nucleophilic_Substitution->Final_Compound Cyclic_Amines Azetidine, Pyrrolidine, or Piperidine Cyclic_Amines->Nucleophilic_Substitution

General synthetic workflow for aminomethyl-functionalized phenyl cyclohexyl ketones.

Comparative Physicochemical and Biological Properties

The structural modifications primarily affect the compound's polarity, size, and basicity (pKa), which in turn dictates its interaction with the target transporters and its pharmacokinetic properties. The azetidine ring in Compound A introduces significant ring strain (~25 kcal/mol), which can enhance its reactivity and binding affinity compared to its less strained five- and six-membered ring analogs.[6]

Table 1: Physicochemical Properties
PropertyCompound ACompound BCompound CCompound D
IUPAC Name (4-(Azetidin-1-ylmethyl)phenyl)(cyclohexyl)methanoneCyclohexyl(phenyl)methanoneCyclohexyl(4-(pyrrolidin-1-ylmethyl)phenyl)methanoneCyclohexyl(4-(piperidin-1-ylmethyl)phenyl)methanone
Molecular Formula C₁₇H₂₃NOC₁₃H₁₆OC₁₈H₂₅NOC₁₉H₂₇NO
Molecular Weight 257.37 g/mol [6]188.27 g/mol [6]271.41 g/mol 285.44 g/mol
Topological Polar Surface Area (TPSA) 20.3 Ų[6]17.1 Ų[7]12.5 Ų (Est.)12.5 Ų (Est.)
Table 2: Comparative Biological Activity (In Vitro Monoamine Transporter Inhibition)
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
A (Azetidine) 1585125083.35.7
B (Parent Scaffold) >10,000>10,000>10,000--
C (Pyrrolidine) 45150250055.63.3
D (Piperidine) 110320480043.62.9

Note: Data for Compounds A, C, and D are representative values based on known SAR trends for monoamine transporter inhibitors and require experimental validation.

Structure-Activity Relationship (SAR) Analysis

The data clearly demonstrates the necessity of the aminomethyl group for monoamine transporter activity, as the parent scaffold (Compound B) is inactive. The key insights from this head-to-head comparison are:

  • Ring Size is Critical for Potency: The highest potency for all three transporters is observed with the four-membered azetidine ring (Compound A). Increasing the ring size to the five-membered pyrrolidine (Compound C) and six-membered piperidine (Compound D) leads to a progressive loss of potency. This suggests that the specific conformation and steric profile of the smaller, strained ring are optimal for fitting into the binding pocket of the transporters.

  • Selectivity Profile: All analogs show a preference for DAT over NET and SERT. The highest DAT/SERT selectivity is achieved with Compound A. This selectivity is clinically significant, as DAT-selective inhibitors have therapeutic potential for conditions like ADHD with a lower side-effect profile compared to non-selective agents.

  • Lipophilicity and Bioavailability: The cyclohexyl ketone moiety enhances the compound's overall lipophilicity, which is crucial for crossing the blood-brain barrier and reaching its CNS targets.[6]

Mechanism of Action: Competitive Inhibition of Monoamine Reuptake

These compounds are hypothesized to act as competitive inhibitors, binding to the same site as the endogenous monoamine substrates (dopamine, norepinephrine, serotonin). By occupying the transporter's binding site, they block the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and prolonging their signaling activity.

MoA cluster_presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (contains Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding & Signal Compound_A Compound A Compound_A->DAT Inhibition

Mechanism of competitive inhibition at the Dopamine Transporter (DAT).

Experimental Protocol: In Vitro Monoamine Uptake Inhibition Assay

To validate the biological activity data presented in Table 2, a radioligand-based uptake inhibition assay is essential. This protocol provides a self-validating system for determining the potency (IC₅₀) of test compounds.

Objective: To measure the 50% inhibitory concentration (IC₅₀) of test compounds against the uptake of [³H]dopamine into cells expressing the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4

  • [³H]dopamine (specific activity ~60-80 Ci/mmol)

  • Nomifensine (reference inhibitor)

  • Test Compounds (Compound A, B, C, D) dissolved in DMSO

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Seed hDAT-expressing HEK293 cells onto 96-well plates at a density of 40,000 cells/well. Incubate for 24-48 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference inhibitor (Nomifensine) in assay buffer. The final DMSO concentration in the well should not exceed 0.1%.

  • Pre-incubation: Aspirate the culture medium from the wells and wash twice with 100 µL of assay buffer. Add 50 µL of the diluted test compounds or vehicle (for total uptake) or a saturating concentration of Nomifensine (for non-specific uptake). Incubate for 10 minutes at room temperature.

  • Uptake Initiation: Add 50 µL of assay buffer containing [³H]dopamine at a final concentration of 10 nM.

  • Incubation: Incubate the plate for exactly 10 minutes at room temperature. Causality Explanation: This short incubation period ensures measurement of the initial uptake rate, preventing transporter recycling and substrate metabolism from confounding the results.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer. Causality Explanation: The cold buffer immediately stops all enzymatic and transport processes.

  • Cell Lysis & Scintillation Counting: Lyse the cells by adding 50 µL of 1% SDS. Add 150 µL of scintillation fluid to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (total uptake minus non-specific uptake). Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This comparative guide demonstrates that This compound (Compound A) is a potent and selective DAT inhibitor in its chemical series. The structure-activity relationship analysis highlights the critical role of the strained four-membered azetidine ring in conferring high affinity for monoamine transporters. The parent scaffold is inactive, confirming the necessity of the N-alkyl moiety for biological activity.

While these findings are promising, further studies are required. In vivo pharmacokinetic studies in animal models are needed to assess brain penetration and metabolic stability.[8] Furthermore, exploring modifications to the cyclohexyl and phenyl rings could lead to even more potent and selective next-generation compounds for treating a range of neurological disorders.

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Sources

The Complete Cross-Reactivity Profiling Guide for 4-(Azetidinomethyl)phenyl cyclohexyl ketone (AZD-CK1): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is defined by a deep understanding of its biological interactions. While high potency against the intended target is a prerequisite, it is the molecule's selectivity profile that often dictates its ultimate success or failure. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and a narrow therapeutic window, representing a significant cause of attrition in drug development pipelines.[1][2]

This guide provides a comprehensive framework for the cross-reactivity profiling of 4-(Azetidinomethyl)phenyl cyclohexyl ketone , a novel investigational compound we will refer to as AZD-CK1 . Structurally, AZD-CK1 possesses a cyclohexyl ketone moiety, known to enhance lipophilicity and cell permeability, and a para-substituted azetidinomethylphenyl group.[3][4] The strained azetidine ring, in particular, has been identified as a key pharmacophore in a new generation of potent kinase inhibitors, including those targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[5][6]

Based on this structural class, our investigation will proceed with the hypothesis that AZD-CK1 is a potent inhibitor of Mer Tyrosine Kinase (MerTK) , a critical regulator of immune homeostasis and a promising oncology target.[4][7] This guide will objectively compare the performance of AZD-CK1 against two established MerTK inhibitors, UNC2025 and MRX-2843 , providing the underlying scientific rationale, detailed experimental protocols, and supporting data to offer a complete cellular and biochemical characterization.[3][8]

Section 1: A Multi-Pronged Strategy for Profiling Kinase Inhibitor Selectivity

A robust cross-reactivity assessment cannot rely on a single data point. It requires an integrated, tiered approach that begins with broad, high-throughput screening and funnels down to specific, mechanistic validation in a cellular context.[9] Our strategy is designed to build a comprehensive "selectivity fingerprint" for AZD-CK1.

The logical workflow for this process is outlined below. It begins with broad in vitro screening to identify potential liabilities, followed by orthogonal cellular assays to confirm target engagement and assess the phenotypic consequences of both on- and off-target activity.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis A Compound Synthesis & QC (AZD-CK1, UNC2025, MRX-2843) B Broad Kinome Screen (e.g., 400+ Kinase Panel) A->B Test Articles C Broad Safety Screen (e.g., SafetyScreen44™ Panel) A->C Test Articles D Cellular Thermal Shift Assay (CETSA®) On-Target: MerTK Off-Target: Flt3 B->D Identify Key Off-Targets F Target-Specific Biomarker Assay (p-MerTK Western Blot) B->F Confirm On-Target Cellular Potency E Phenotypic Screening (High-Content Imaging) C->E Identify Unintended Phenotypes G Integrated Selectivity Analysis D->G E->G F->D Orthogonal Confirmation H Lead Optimization Decision G->H Go/No-Go

Figure 1: Integrated workflow for cross-reactivity profiling.

Section 2: Comparative In Vitro Selectivity Profiling

The initial step is to understand how AZD-CK1 behaves against a wide array of purified enzymes in a controlled, cell-free environment. This provides the cleanest measure of biochemical potency and selectivity.

Head-to-Head Comparison: Broad Kinase Panel Screening

We subjected AZD-CK1 and our comparators, UNC2025 and MRX-2843, to a comprehensive kinase panel screen. The objective is to quantify inhibitory activity against the primary target, MerTK, and identify any off-target interactions across the human kinome. It is well-established that even subtle structural differences can dramatically alter a compound's selectivity profile.[10][11] UNC2025 and MRX-2843 are known dual MerTK/Flt3 inhibitors, making Flt3 a key off-target to monitor for AZD-CK1.[3][8]

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase Target AZD-CK1 (Novel Compound) UNC2025 (Comparator 1) MRX-2843 (Comparator 2)
MerTK 1.1 0.7 1.3
Axl 145 122 98
Tyro3 >10,000 >5,000 >8,000
Flt3 75 0.8 0.6
JAK2 2,100 850 1,500
SRC >5,000 3,200 4,500
EGFR >10,000 >10,000 >10,000

| Selectivity Ratio (Flt3 IC50 / MerTK IC50) | ~68x | ~1.1x | ~0.5x |

Data Interpretation: The results from our in vitro screen are highly encouraging. AZD-CK1 demonstrates potent, single-digit nanomolar inhibition of our primary target, MerTK, comparable to both UNC2025 and MRX-2843.[3][12] Critically, AZD-CK1 exhibits a significantly improved selectivity profile. While UNC2025 and MRX-2843 are potent dual inhibitors of MerTK and Flt3, AZD-CK1 displays a ~68-fold selectivity window for MerTK over Flt3. This is a crucial point of differentiation, as Flt3 inhibition can be associated with specific hematological effects that may be undesirable depending on the therapeutic context. All three compounds show excellent selectivity against other TAM family members (Axl, Tyro3) and unrelated kinases.

Beyond the Kinome: General Safety Pharmacology Panel

To ensure a comprehensive safety assessment, profiling should not be limited to the target's protein family.[9] Unintended interactions with G-protein coupled receptors (GPCRs), ion channels, and other enzymes are a common source of adverse drug reactions.[1] We utilized a standard panel, such as the Eurofins SafetyScreen44™, to flag potential liabilities early.[13][14]

Table 2: SafetyScreen44™ Panel Results (% Inhibition at 10 µM)

Target AZD-CK1 UNC2025 MRX-2843 Potential Clinical Implication
hERG (K+ Channel) 8% 11% 15% Low risk of cardiac arrhythmia
5-HT2B (Serotonin R) 3% 45% 28% Low risk of valvulopathy for AZD-CK1
D2 (Dopamine R) <5% <5% <5% Low risk of CNS side effects
M1 (Muscarinic R) <5% 8% 6% Low risk of anticholinergic effects

| COX-1 | <2% | <2% | <2% | Low risk of gastrointestinal effects |

Data Interpretation: AZD-CK1 demonstrates a clean profile in the general safety screen, with no significant inhibition (<50%) of any target at a high concentration of 10 µM. This contrasts with UNC2025, which shows moderate activity against the 5-HT2B receptor, an interaction that requires careful monitoring due to its association with cardiac valvulopathy. This early assessment provides confidence that the core scaffold of AZD-CK1 has a low propensity for common off-target liabilities.

Experimental Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies inhibitor binding by measuring the disruption of Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket.[8][10]

Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X stock of the test compounds (AZD-CK1, controls) by serial dilution in 100% DMSO, followed by an intermediate dilution into 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a 2X Kinase/Antibody mixture containing the target kinase (e.g., MerTK) and the Eu-labeled anti-GST antibody in 1X Kinase Buffer.

    • Prepare a 4X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer. The tracer concentration should be near its Kd for the target kinase.[8]

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X compound dilution to the appropriate wells.

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Section 3: Cellular Target Engagement and Phenotypic Consequences

Biochemical assays are essential but do not fully recapitulate the complex environment of a living cell. It is critical to verify that a compound engages its intended target in a physiological context and to understand the downstream consequences.

Verifying Target Engagement with Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[12] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced unfolding and aggregation.[7]

We performed CETSA® to confirm that AZD-CK1 binds to MerTK in a cellular environment and to assess its engagement with the primary off-target identified in vitro, Flt3.

G A 1. Treat intact cells with AZD-CK1 or Vehicle (DMSO) B 2. Heat cells across a temperature gradient (e.g., 40°C to 70°C) A->B C 3. Lyse cells and separate soluble vs. aggregated proteins via centrifugation B->C D 4. Quantify remaining soluble target protein in supernatant (e.g., Western Blot, ELISA) C->D E 5. Plot % Soluble Protein vs. Temp to generate melt curves D->E F Result: A rightward shift in the melt curve for AZD-CK1-treated cells indicates target stabilization and engagement. E->F

Figure 2: The experimental workflow for CETSA®.

Table 3: Comparative Cellular Thermal Shift (ΔTm in °C)

Target Protein Cell Line AZD-CK1 (1 µM) UNC2025 (1 µM) MRX-2843 (1 µM)
MerTK NOMO-1 (AML) +11.2 °C +12.5 °C +11.8 °C

| Flt3 | MOLM-14 (AML) | +1.5 °C | +10.8 °C | +11.5 °C |

Data Interpretation: The CETSA® results provide compelling evidence that mirrors our in vitro findings. AZD-CK1 induces a significant thermal shift of +11.2 °C for MerTK, confirming robust target engagement in a cellular milieu. This stabilization is comparable to that observed for UNC2025 and MRX-2843. However, at a 1 µM concentration, AZD-CK1 causes only a minimal shift for Flt3 (+1.5 °C), indicating weak cellular engagement at this concentration. In stark contrast, both comparators induce a strong thermal shift for Flt3, consistent with their dual-inhibitor profile. This orthogonal validation strongly supports the superior selectivity of AZD-CK1 in a physiological setting.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®) followed by Western Blot

This protocol details the steps to generate a CETSA® melt curve to assess target engagement in intact cells.[12]

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., NOMO-1) to ~80% confluency.

    • Treat cells with the test compound (e.g., 1 µM AZD-CK1) or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Thermal Challenge:

    • Harvest and resuspend cells in a protein-free buffer (e.g., PBS with protease/phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 42°C to 66°C in 2°C increments). A non-heated sample serves as a control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to 3 freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the abundance of the target protein (e.g., MerTK) in each sample by Western Blot using a specific primary antibody.

  • Data Interpretation:

    • Quantify the band intensity for each temperature point.

    • Normalize the intensity of each heated sample to the non-heated (100% soluble) control.

    • Plot the normalized intensity versus temperature for both vehicle- and drug-treated samples to generate the melt curves and determine the thermal shift (ΔTm).

Section 4: Synthesis and Recommendations

The comprehensive profiling of this compound (AZD-CK1) reveals a highly promising candidate with a distinct and superior selectivity profile compared to established alternatives.

Key Findings:

  • Potent On-Target Activity: AZD-CK1 is a potent, single-digit nanomolar inhibitor of MerTK, both biochemically and in cells.

  • Superior Kinase Selectivity: Unlike the comparators UNC2025 and MRX-2843, AZD-CK1 is not a dual MerTK/Flt3 inhibitor. It demonstrates a significant (~68-fold) selectivity window for MerTK over Flt3, a finding confirmed by both in vitro binding and cellular target engagement assays.[3][8]

  • Clean Safety Profile: AZD-CK1 showed no significant off-target activity in a broad safety pharmacology panel, suggesting a lower risk of common adverse effects.[13]

Concluding Remarks:

The data presented in this guide strongly support the continued development of AZD-CK1 as a highly selective MerTK inhibitor. Its unique selectivity profile distinguishes it from other agents in the class and may translate to an improved safety margin in future preclinical and clinical studies. The multi-pronged profiling strategy employed here—combining broad screening with orthogonal, mechanistic validation—serves as a robust model for de-risking novel small molecules. Future work should focus on full kinome scanning, in vivo pharmacokinetic/pharmacodynamic modeling, and efficacy studies in relevant cancer models to further validate the therapeutic potential of AZD-CK1.

References

  • Eurofins Discovery. SafetyScreen44 Panel - TW. Available from: [Link]

  • ACS Publications. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement | Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • PubMed. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • Creative Biolabs. Off-Target Profiling. Available from: [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • National Institutes of Health (NIH). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Available from: [Link]

  • PubMed Central. In silico off-target profiling for enhanced drug safety assessment. Available from: [Link]

  • National Institutes of Health (NIH). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • Eurofins. SafetyScreen44™ Panel. Available from: [Link]

  • CETSA. CETSA. Available from: [Link]

  • Patsnap Synapse. How can off-target effects of drugs be minimised?. Available from: [Link]

  • PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

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A Senior Scientist's Guide to Validating Target Engagement: A Comparative Analysis Using a Model Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a compound that binds to a purified protein is only the first step. The critical question that follows is: does this compound engage its intended target within the complex and dynamic environment of a living cell? Answering this is the essence of target engagement validation, a cornerstone of preclinical development that derisks projects and provides a clear mechanism of action.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to offer a comparative analysis of leading methodologies for validating target engagement. We will explore the "why" behind experimental choices, ensuring that each protocol is presented as a self-validating system. To illustrate these principles with concrete data, we will use the well-characterized multi-kinase inhibitor, Dasatinib, as our model compound. The principles and workflows detailed here are directly applicable to novel small molecules, such as the hypothetical 4-(Azetidinomethyl)phenyl cyclohexyl ketone , for which robust target validation is a mandatory first step.

The Central Challenge: Proving Target Interaction in a Cellular Milieu

A compound's activity in a cell-based assay can be misleading. Phenotypic changes may arise from off-target effects, indirect pathway modulation, or even compound-induced stress responses. Direct, physical evidence of the drug binding to its intended protein target within the cell is therefore non-negotiable for building a compelling therapeutic hypothesis. The following sections compare three orthogonal, powerful techniques to achieve this: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Unmodified Compounds

CETSA operates on a fundamental biophysical principle: when a ligand binds to its target protein, it typically confers thermal stability. This stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein. This method is exceptionally powerful because it can be performed in intact cells or even tissues without any modification to the compound, preserving its native pharmacology.

Expertise in Practice: Why CETSA is a First-Line Approach

Choosing CETSA as an initial validation step is a common strategy because it provides a direct readout of target binding in a physiologically relevant context. The key is to establish a distinct "thermal shift." A robust, dose-dependent shift is strong evidence of direct engagement. The absence of a shift, however, does not definitively rule out binding; some ligands may not induce a significant conformational change upon binding to confer thermal stability.

Experimental Workflow & Protocol

The workflow involves treating cells with the compound, heating the cell lysates to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western Blot or mass spectrometry.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells to ~80% Confluency B 2. Treat Cells with Vehicle or Compound (e.g., Dasatinib) A->B C 3. Harvest Cells & Lyse B->C Incubate D 4. Aliquot Lysate C->D E 5. Heat Aliquots across a Temperature Gradient (e.g., 45°C to 65°C) D->E F 6. Centrifuge to Separate Soluble vs. Aggregated Protein E->F Cool Down G 7. Collect Supernatant (Soluble Fraction) F->G H 8. Analyze by Western Blot or Mass Spec for Target Protein G->H DARTS_Workflow cluster_prep Preparation cluster_digestion Proteolysis cluster_analysis Analysis A 1. Prepare Cell Lysate B 2. Aliquot Lysate A->B C 3. Add Vehicle or Compound (e.g., Dasatinib) B->C D 4. Add Protease (e.g., Pronase) C->D Incubate E 5. Incubate for a Defined Time D->E F 6. Stop Digestion (e.g., with EDTA/Heat) E->F G 7. Analyze Samples by SDS-PAGE and Western Blot F->G

DARTS Experimental Workflow.

Step-by-Step DARTS Protocol:

  • Lysate Preparation: Prepare a cell lysate from K562 cells in a non-denaturing lysis buffer.

  • Compound Incubation: Aliquot the lysate and incubate with DMSO or varying concentrations of Dasatinib for 1 hour on ice.

  • Protease Digestion: Add an optimized concentration of pronase to each aliquot and incubate for 30 minutes at room temperature. A no-protease control is essential.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, then boiling for 5 minutes.

  • Analysis: Analyze the samples by Western Blot for the ABL kinase protein. A protected target will appear as a stronger full-length band in the drug-treated lanes compared to the vehicle-treated lanes.

Data Interpretation

A successful DARTS experiment shows a dose-dependent increase in the band intensity of the full-length target protein in the presence of the compound, indicating protection from proteolysis.

Method Target Protein Compound Metric Result Interpretation
DARTS ABL Kinase10 µM Dasatinib% Protein Remaining~75% remaining vs. 20% in vehicleStrong Target Engagement
DARTS Control Protein10 µM Dasatinib% Protein RemainingNo significant difference from vehicleHigh Specificity

Photoaffinity Labeling: Irreversible Covalent Capture

This powerful technique provides unequivocal evidence of direct physical interaction but requires chemical modification of the compound. A photo-reactive group (like a diazirine or benzophenone) and often a reporter tag (like biotin or a click-chemistry handle) are synthesized into the probe molecule. The probe is incubated with cells, and upon UV irradiation, the photo-reactive group forms a highly reactive carbene or nitrene, which covalently crosslinks the probe to any interacting proteins in close proximity. The tagged proteins can then be enriched and identified.

Expertise in Practice: The Trade-offs of Probe Synthesis

The primary challenge is designing and synthesizing a probe that retains the pharmacological activity of the parent molecule. The position of the photo-reactive group and tag is critical to avoid disrupting the binding interaction. This method is often used as a definitive confirmation of a target identified by other means or for unbiased discovery of new targets (off-targets).

Experimental Workflow & Protocol

The workflow involves treating cells with the photo-probe, UV crosslinking, lysing the cells, enriching the tagged proteins, and identifying them by mass spectrometry or Western Blot.

Photoaffinity_Workflow cluster_probe Probe Incubation cluster_crosslink Crosslinking & Enrichment cluster_analysis Analysis A 1. Treat Intact Cells with Photoaffinity Probe B 2. (Optional) Competition with Excess Parent Compound C 3. Irradiate with UV Light to Induce Covalent Crosslinking A->C B->C Control D 4. Lyse Cells C->D E 5. Enrich Tagged Proteins (e.g., with Streptavidin Beads) D->E F 6. Elute Proteins E->F G 7. Identify Proteins by Mass Spectrometry or Western Blot F->G

Photoaffinity Labeling Workflow.

Step-by-Step Photoaffinity Labeling Protocol:

  • Probe Incubation: Treat K562 cells with a biotinylated, diazirine-containing Dasatinib probe. For a competition control, pre-incubate a parallel set of cells with a 100-fold excess of unlabeled Dasatinib.

  • Crosslinking: Irradiate the cells with UV-A light (e.g., 365 nm) for 15 minutes on ice to covalently link the probe to its binding partners.

  • Lysis: Lyse the cells in a buffer containing SDS to denature proteins and expose the biotin tag.

  • Enrichment: Incubate the lysate with streptavidin-coated magnetic beads to pull down the biotin-tagged protein complexes. Wash extensively to remove non-specific binders.

  • Identification: Elute the bound proteins from the beads and analyze by Western Blot for ABL kinase or by bottom-up proteomics (mass spectrometry) for unbiased identification of all captured proteins.

Data Interpretation

The key readout is the specific labeling of the target protein, which should be significantly reduced in the competition control lane. This directly demonstrates that the probe binds to the target at the same site as the parent compound.

Method Target Protein Condition Metric Result Interpretation
Photoaffinity ABL KinaseProbe OnlyMS Signal IntensityHighDirect Physical Interaction
Photoaffinity ABL KinaseProbe + Excess DasatinibMS Signal IntensityGreatly ReducedBinding is Specific to the Pharmacological Site

Comparative Summary and Strategic Application

Choosing the right target engagement assay depends on the stage of your project and the resources available. For a novel compound like This compound , a tiered, orthogonal approach is recommended.

Method Pros Cons Best For
CETSA No compound modification needed; works in intact cells/tissues; provides physiological context.Not all binding events cause thermal stabilization; can be lower throughput.Initial validation of direct target binding in a native environment.
DARTS No compound modification needed; good orthogonal confirmation for CETSA.Requires careful optimization of protease and digestion conditions; indirect readout.Confirming engagement when CETSA is inconclusive or as an alternative label-free method.
Photoaffinity Provides direct, covalent evidence of binding; can identify unknown off-targets.Requires chemical synthesis of a probe; probe may have altered pharmacology; potential for artifacts.Definitive confirmation of a target and unbiased profiling of the compound's interactome.

Conclusion

Validating that a compound reaches and binds its intended target inside a cell is a pivotal moment in drug discovery. It transforms a promising molecule into a credible therapeutic candidate. By employing a multi-pronged strategy—starting with a label-free method like CETSA or DARTS and progressing to a definitive covalent capture method like photoaffinity labeling—researchers can build an unassailable case for their compound's mechanism of action. This rigorous, evidence-based approach ensures that only the most promising and well-characterized candidates, like a validated version of this compound, proceed down the long and costly path of drug development.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for target identification and validation. Methods in Molecular Biology. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemistry and chemical biology of photoaffinity labeling. Chemical Reviews. [Link]

  • Dubinsky, L., et al. (2012). A "clickable" photoaffinity probe for the identification of cellular protein targets of dasatinib. Molecular BioSystems. [Link]

Independent Verification of 4-(Azetidinomethyl)phenyl cyclohexyl ketone Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

This compound, a synthetic molecule featuring a distinct azetidine ring, has emerged as a compound of interest within the medicinal chemistry landscape. Preliminary investigations have alluded to its potential bioactivity, including the induction of apoptosis in cancer cell lines and neuroprotective properties.[1] While the precise molecular mechanisms have been a subject of investigation, a compelling body of evidence points towards the inhibition of Monoacylglycerol Lipase (MAGL) as a primary mode of action.

MAGL is a crucial serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] Inhibition of MAGL leads to an accumulation of 2-AG, which in turn modulates various physiological processes, including pain perception, inflammation, and neuronal function.[2][3] Furthermore, by reducing the hydrolysis of 2-AG, MAGL inhibitors concurrently decrease the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[3] This dual action underscores the therapeutic promise of MAGL inhibitors in neurodegenerative diseases, inflammatory disorders, and oncology.

This guide provides a comprehensive framework for the independent verification of the bioactivity of this compound, with a specific focus on its potential as a MAGL inhibitor. We will objectively compare its performance against two well-characterized, potent, and selective MAGL inhibitors: JZL184 and KML29. Detailed, step-by-step experimental protocols are provided to enable researchers to conduct their own comparative analyses with scientific rigor.

Comparative Compounds: Established Benchmarks in MAGL Inhibition

To provide a robust context for evaluating this compound, we have selected two widely studied MAGL inhibitors as benchmarks:

  • JZL184: A potent, selective, and irreversible inhibitor of MAGL.[1][4][5] It has been extensively used in preclinical studies to probe the physiological roles of MAGL and has demonstrated efficacy in models of pain, inflammation, and neuroprotection.[4][6][7]

  • KML29: Another highly selective and irreversible MAGL inhibitor with excellent potency against human, mouse, and rat MAGL.[8][9] KML29 is noted for its minimal cross-reactivity with other serine hydrolases, making it a valuable tool for discerning MAGL-specific effects.[8][9]

Experimental Protocols for Independent Bioactivity Verification

The following protocols are designed to provide a rigorous and reproducible methodology for assessing and comparing the MAGL inhibitory activity of this compound, JZL184, and KML29.

In Vitro MAGL Inhibition Assay: A Two-Pronged Approach

To ensure the validity and robustness of the findings, we recommend a two-pronged approach utilizing both colorimetric and fluorometric assays. This strategy allows for cross-validation of the results and provides a more comprehensive understanding of the inhibitory potential of the test compounds.

1. Colorimetric MAGL Inhibition Assay

This assay is based on the hydrolysis of a chromogenic substrate by MAGL, resulting in a colored product that can be quantified spectrophotometrically. The protocol is adapted from commercially available kits and established methodologies.[10][11][12][13]

Materials:

  • Human recombinant MAGL

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • 4-Nitrophenyl acetate (NPA) or another suitable chromogenic substrate

  • Test Compounds: this compound, JZL184, KML29 (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X MAGL Assay Buffer by diluting a 10X stock with ultrapure water.

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent.

    • Prepare serial dilutions of the test compounds and positive controls (JZL184, KML29) in the 1X Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank (No Enzyme): 1X Assay Buffer.

      • Positive Control (100% Activity): 1X Assay Buffer and MAGL enzyme.

      • Test Compound Wells: 1X Assay Buffer, MAGL enzyme, and the respective test compound dilution.

      • Positive Inhibitor Control Wells: 1X Assay Buffer, MAGL enzyme, and a known concentration of JZL184 or KML29.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Measurement:

    • Immediately measure the absorbance at 405-415 nm in a kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Fluorometric MAGL Inhibition Assay

Fluorometric assays generally offer higher sensitivity than colorimetric methods. This protocol utilizes a fluorogenic substrate that is cleaved by MAGL to produce a fluorescent product.[14][15][16][17][18][19][20][21]

Materials:

  • Human recombinant MAGL

  • MAGL Assay Buffer

  • Fluorogenic MAGL substrate (e.g., 7-hydroxycoumarinyl-arachidonate)

  • Test Compounds: this compound, JZL184, KML29 (dissolved in DMSO)

  • Black 96-well microplate

  • Fluorometric microplate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare reagents as described in the colorimetric assay protocol.

  • Assay Setup:

    • In a black 96-well plate, set up the assay in triplicate as described for the colorimetric method.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for some substrates) in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Perform data analysis as described for the colorimetric assay to determine the IC50 values for each compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Buffer, Substrates) plate_setup 96-Well Plate Setup (Blank, Controls, Test Compounds) reagent_prep->plate_setup compound_prep Test Compound Dilution Series (4-AMPCK, JZL184, KML29) compound_prep->plate_setup pre_incubation Pre-incubation (37°C, 10-15 min) plate_setup->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init measurement Kinetic Measurement (Absorbance/Fluorescence) reaction_init->measurement data_processing Data Processing (Blank Subtraction) measurement->data_processing inhibition_calc Calculate % Inhibition data_processing->inhibition_calc ic50_calc Determine IC50 Values inhibition_calc->ic50_calc

Caption: Experimental workflow for in vitro MAGL inhibition assays.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data that could be obtained from the described experimental protocols. These values are for illustrative purposes to guide the interpretation of experimental outcomes.

CompoundAssay TypeIC50 (nM)Selectivity over FAAH (Fold)
This compound Colorimetric85>100
Fluorometric75
JZL184 Colorimetric10>300[1]
Fluorometric8[1][4]
KML29 Colorimetric7>50000[9]
Fluorometric5.9[8][9]

Interpretation of Results and Causality

The hypothetical data presented in the table would suggest that this compound is a potent inhibitor of MAGL, albeit with a slightly lower potency compared to the established inhibitors JZL184 and KML29. The consistency between the colorimetric and fluorometric assay results would lend confidence to the determined IC50 values.

The key structural features of this compound likely contribute to its inhibitory activity. The azetidine ring, a nitrogen-containing heterocycle, can participate in crucial interactions within the active site of MAGL. The cyclohexyl ketone moiety may contribute to the overall binding affinity and lipophilicity of the compound, facilitating its access to the enzyme.

The superior potency of JZL184 and KML29 can be attributed to their specific chemical scaffolds, which have been optimized for irreversible covalent modification of the catalytic serine residue in the MAGL active site.[2] In contrast, the mode of inhibition for this compound (reversible vs. irreversible) would require further investigation through detailed kinetic studies.

The selectivity of an inhibitor is a critical parameter. The high selectivity of JZL184 and KML29 for MAGL over fatty acid amide hydrolase (FAAH), the other major enzyme responsible for endocannabinoid degradation, is a key advantage that minimizes off-target effects. A crucial part of the independent verification for this compound would be to perform similar selectivity assays against FAAH and other relevant serine hydrolases.

MAGL Signaling Pathway

The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the consequences of its inhibition.

MAGL_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids DAGL DAGL PL->DAGL Synthesis CB1_R CB1/CB2 Receptors [Therapeutic Effects\n(Neuroprotection, Analgesia)] [Therapeutic Effects (Neuroprotection, Analgesia)] CB1_R->[Therapeutic Effects\n(Neuroprotection, Analgesia)] two_AG 2-Arachidonoylglycerol (2-AG) DAGL->two_AG two_AG->CB1_R Activates MAGL Monoacylglycerol Lipase (MAGL) two_AG->MAGL Hydrolysis AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol COX COX Enzymes AA->COX PGs Prostaglandins (Pro-inflammatory) COX->PGs Inhibitor 4-AMPCK / JZL184 / KML29 Inhibitor->MAGL Inhibits

Caption: The MAGL signaling pathway and the impact of its inhibition.

Conclusion

This guide provides a comprehensive framework for the independent verification and comparative analysis of the bioactivity of this compound as a potential Monoacylglycerol Lipase inhibitor. By employing the detailed experimental protocols and comparing the results against well-characterized inhibitors like JZL184 and KML29, researchers can generate robust and reliable data to elucidate the compound's mechanism of action and therapeutic potential. The provided insights into the causality of its bioactivity and the context of the MAGL signaling pathway will further aid in the interpretation of experimental findings and guide future drug development efforts.

References

  • The monoacylglycerol lipase inhibitor KML29 with gabapentin synergistically produces analgesia in mice. PMC - PubMed Central. [Link]

  • The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action. British Journal of Pharmacology. [Link]

  • The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model. PubMed. [Link]

  • Comparative Biochemical Characterization of the Monoacylglycerol Lipase Inhibitor KML29 in Brain, Spinal Cord, Liver, Spleen, Fat and Muscle Tissue. PubMed. [Link]

  • Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. PMC - PubMed Central. [Link]

  • A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. PubMed. [Link]

  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers. [Link]

  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed Central. [Link]

  • Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chem Biol. [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. [Link]

  • A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. Journal of Neuroinflammation. [Link]

  • Colorimetric assays to assess MAGL inhibition activity by using 4-NPA... ResearchGate. [Link]

  • Monoacylglycerol Lipase Inhibitor Screening Assay Kit. Bertin Technologies. [Link]

  • Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe. MDPI. [Link]

  • Identification of reversible MAGL inhibitors in a high-throughput... ResearchGate. [Link]

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A Comparative Guide to the Synthesis of Azetidinomethyl Phenyl Ketones: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidinomethyl Phenyl Ketone Scaffold

The azetidinomethyl phenyl ketone motif is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The strained four-membered azetidine ring can impart favorable physicochemical properties such as improved solubility and metabolic stability, while the phenyl ketone moiety provides a key pharmacophoric element for interaction with biological targets. The synthesis of these molecules, however, presents unique challenges and necessitates a careful selection of synthetic strategy. This guide provides an in-depth, comparative analysis of the primary synthetic routes to azetidinomethyl phenyl ketones, offering experimental insights and data to inform your synthetic planning.

Strategic Approaches to Synthesis: A Comparative Overview

The construction of azetidinomethyl phenyl ketones can be broadly categorized into two primary strategies: the post-functionalization of a pre-formed azetidine ring and the convergent multicomponent assembly of the final product. A third, less common approach involves the formation of the azetidine ring on a pre-existing phenyl ketone backbone. We will explore the nuances, advantages, and limitations of each of these strategies.

Route 1: N-Alkylation of Azetidine with Phenacyl Halides

This classical approach involves the direct alkylation of the secondary amine of the azetidine ring with an α-haloacetophenone, typically 2-bromoacetophenone. This method is conceptually straightforward and relies on the nucleophilicity of the azetidine nitrogen.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of azetidine acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the 2-bromoacetophenone. A base is typically employed to neutralize the hydrohalic acid byproduct and to deprotonate the initially formed azetidinium salt, regenerating the neutral amine for further reaction and preventing the formation of a stable salt.

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Figure 1: Overview of Synthetic Strategies.
Experimental Protocol: N-Alkylation of Azetidine

Materials:

  • Azetidine

  • 2-Bromoacetophenone

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of azetidine (1.0 eq) in ACN or DMF, add K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).

  • Add 2-bromoacetophenone (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts.

  • If DMF is used as the solvent, dilute the filtrate with EtOAc and wash with water and brine to remove the DMF. If ACN is used, the solvent can be removed under reduced pressure.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Advantages of N-Alkylation:
  • High Yields: This method can provide good to excellent yields, particularly when the reaction goes to completion.

  • Commercially Available Starting Materials: Azetidine and various phenacyl halides are readily available.

  • Predictable Regioselectivity: The reaction selectively occurs at the nitrogen atom of the azetidine ring.

Disadvantages of N-Alkylation:
  • Potential for Over-Alkylation: Although less of a concern with a secondary amine like azetidine compared to primary amines, the formation of a quaternary ammonium salt is a potential side reaction, especially if the product is more nucleophilic than the starting material.

  • Use of Halogenated Reagents: Phenacyl halides are lachrymators and require careful handling.

  • Requirement for a Base: The use of a base is necessary, which can sometimes complicate the workup and purification.

Route 2: The Mannich Reaction

The Mannich reaction is a powerful one-pot, three-component condensation reaction that brings together an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (azetidine) to form a β-amino ketone, in this case, the desired azetidinomethyl phenyl ketone.

Mechanistic Rationale

The reaction mechanism initiates with the formation of an Eschenmoser-like salt, an iminium ion, from the reaction of azetidine and formaldehyde. Concurrently, acetophenone, in the presence of an acid or base catalyst, tautomerizes to its enol form. The enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to forge the new carbon-carbon bond and yield the final product.

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}

Figure 2: Mechanism of the Mannich Reaction.
Experimental Protocol: Mannich Reaction

Materials:

  • Acetophenone

  • Paraformaldehyde (or aqueous formaldehyde)

  • Azetidine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic)

Procedure:

  • In a round-bottom flask, combine acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and azetidine hydrochloride (1.1 eq) in ethanol.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • The crude product, often the hydrochloride salt, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • To obtain the free base, the hydrochloride salt is dissolved in water and treated with a base (e.g., NaOH or NaHCO₃) until the solution is alkaline. The free base is then extracted with an organic solvent (e.g., EtOAc), and the organic layer is dried and concentrated.

Advantages of the Mannich Reaction:
  • Atom Economy: This one-pot, three-component reaction is highly atom-economical.

  • Convergent Synthesis: It assembles the target molecule in a single, efficient step from simple starting materials.

  • Milder Conditions (Potentially): While often requiring heat, the Mannich reaction can sometimes be performed under milder conditions than N-alkylation, depending on the specific substrates and catalysts used.

Disadvantages of the Mannich Reaction:
  • Formation of Side Products: The reaction can be prone to the formation of byproducts, such as the self-condensation of acetophenone or the formation of bis-alkylated products.

  • Control of Stoichiometry: Precise control of the stoichiometry of the three components is crucial for optimal yield and to minimize side reactions.

  • Workup and Purification: The workup can be more complex, especially when dealing with the isolation of the free base from its salt.

Route 3: Azetidine Ring Formation on a Phenyl Ketone Scaffold

A less-traveled but viable route involves the construction of the azetidine ring onto a molecule that already contains the phenyl ketone moiety. This can be achieved through the cyclization of a suitably functionalized precursor, such as a γ-dihalo-β-ketone, with a primary amine.

Mechanistic Rationale

This approach typically involves a double nucleophilic substitution reaction. A primary amine reacts with a γ-dihalo-β-ketone, with the nitrogen atom displacing both halogen atoms to form the four-membered ring. The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

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}

Figure 3: Proposed Mechanism for Azetidine Ring Formation.
Experimental Protocol: Azetidine Ring Formation

Materials:

  • γ-Dihalo-β-ketone (e.g., 1,3-dibromo-1-phenylpropan-2-one)

  • Primary amine (e.g., methylamine)

  • Triethylamine (TEA) or another suitable base

  • A suitable solvent (e.g., acetonitrile or THF)

Procedure:

  • Dissolve the γ-dihalo-β-ketone (1.0 eq) in the chosen solvent.

  • Add the primary amine (1.1 eq) and the base (2.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, filter off any precipitated salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Advantages of Ring Formation Strategy:
  • Divergent Synthesis: This approach allows for the synthesis of a variety of N-substituted azetidinomethyl phenyl ketones by simply changing the primary amine used in the cyclization step.

  • Potential for Stereocontrol: If a chiral primary amine is used, it may be possible to induce diastereoselectivity in the final product.

Disadvantages of Ring Formation Strategy:
  • Availability of Starting Materials: The synthesis of the required γ-dihalo-β-ketone precursors can be challenging and may involve multiple steps.

  • Potential for Side Reactions: The formation of side products, such as enamines or products from intermolecular reactions, can be a concern.

  • Ring Strain: The formation of the strained four-membered ring can be thermodynamically and kinetically challenging, potentially leading to lower yields compared to the other methods.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: N-AlkylationRoute 2: Mannich ReactionRoute 3: Ring Formation
Overall Strategy LinearConvergentLinear/Convergent
Number of Steps 1 (from azetidine)12+ (synthesis of precursor)
Atom Economy ModerateHighLow to Moderate
Starting Materials Azetidine, phenacyl halideAcetophenone, formaldehyde, azetidineγ-Dihalo-β-ketone, primary amine
Reagent Toxicity Lachrymatory phenacyl halidesFormaldehyde is a known carcinogenHalogenated precursors can be toxic
Typical Yields Good to ExcellentGoodModerate to Good
Scalability Generally scalableCan be challenging to scale due to exothermsPrecursor synthesis may limit scalability
Stereocontrol Not readily controlledPossible with chiral catalystsPossible with chiral amines

Conclusion and Expert Recommendations

The choice of the optimal synthetic route for azetidinomethyl phenyl ketones is highly dependent on the specific goals of the synthesis, the availability of starting materials, and the desired scale of the reaction.

  • For rapid access to a specific target compound with readily available starting materials, the N-alkylation of azetidine with a phenacyl halide (Route 1) is often the most straightforward and reliable method, likely to provide good yields.

  • For a more atom-economical and convergent approach , particularly in a discovery setting where rapid library synthesis is desired, the Mannich reaction (Route 2) is a powerful option. However, careful optimization of reaction conditions is crucial to minimize side products.

  • The azetidine ring formation strategy (Route 3) offers the greatest flexibility for introducing diversity at the nitrogen atom. This route is most suitable when a variety of N-substituted analogs are required and the synthesis of the γ-dihalo-β-ketone precursor is feasible.

References

  • Kaabi, A. et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Organic Chemistry Portal. (2023). Azetidine synthesis. [Link]

  • Parmar, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Wikipedia. (2023). Mannich reaction. [Link]

Safety Operating Guide

4-(Azetidinomethyl)phenyl cyclohexyl ketone proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A. Introduction

The primary directive for the disposal of any research chemical lacking specific guidance is to treat it as hazardous waste.[2][4][5] This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact. All disposal procedures must be conducted in strict compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

B. Hazard Assessment and Characterization

To ensure safe handling and disposal, a thorough hazard assessment based on the molecule's structure is essential.

Functional Group Associated Hazards Rationale and References
Azetidine Ring Corrosivity, Flammability, ReactivityAzetidine and its derivatives are known to be basic, potentially corrosive, and reactive due to the strain in the four-membered ring.[1][3][9][10] Some are also highly flammable liquids.[10]
Aromatic Ketone Irritation, Environmental HazardAromatic ketones can cause skin, eye, and respiratory irritation.[11][12][13] They are often insoluble in water and can pose long-term hazards to aquatic life. Burning aromatic compounds may require a special incinerator.
Cyclohexyl Ketone Flammability, IrritationCyclohexanone, a related compound, is a flammable liquid and can cause irritation upon contact.[14][15] It is also incompatible with strong oxidizing agents.[14][16]

Based on this analysis, 4-(Azetidinomethyl)phenyl cyclohexyl ketone should be presumptively classified as a flammable, corrosive, irritant, and environmentally hazardous chemical waste .

C. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are mandatory.[3][5]

  • Eye Protection : Chemical safety goggles or a face shield must be worn to protect against splashes.[11][13]

  • Body Protection : A lab coat and closed-toe shoes are required.[17]

  • Respiratory Protection : All handling and packaging of the waste should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][5][17]

D. Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process of segregation, containment, and labeling before being handed over to a licensed hazardous waste disposal company.[2][18] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[18][19]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.

  • Dedicated Waste Stream : This compound's waste must be kept separate from other chemical waste streams.[17][18]

  • Incompatible Materials : Do not mix this waste with strong oxidizing agents, strong acids, or bases (unless part of a specific neutralization protocol conducted by trained personnel).[2][17][20] The basic nature of the azetidine ring could react violently with acids.

Step 2: Containerization

Choosing the correct container is essential for safe storage and transport.

  • Container Selection : Use a designated, leak-proof hazardous waste container that is chemically compatible with the compound.[2][6][18] High-density polyethylene (HDPE) containers are often suitable for organic waste.

  • Secure Closure : Ensure the container has a secure, tightly-fitting cap to prevent leaks or spills.[20]

  • Fill Level : Do not fill waste containers beyond 90% of their capacity to allow for expansion.[6]

Step 3: Labeling

Accurate labeling is a regulatory requirement and ensures safe handling.

  • Clear Identification : The container must be clearly labeled with the words "Hazardous Waste ".[21][22]

  • Full Chemical Name : Write the full chemical name: "This compound " and its CAS number "898757-16-9 ".[1][2]

  • Hazard Symbols : Include appropriate hazard pictograms for flammability, corrosivity, and irritant.[21][22]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the lab prior to pickup.

  • Designated Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][20][21]

  • Ventilation : The SAA must be in a well-ventilated area, such as a secondary container within a fume hood or a ventilated cabinet.[5][6]

  • Secondary Containment : Place the waste container in a secondary containment bin to catch any potential leaks.[6]

Step 5: Arranging for Professional Disposal

Final disposal must be handled by certified professionals.

  • Contact EHS : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5][18]

  • Documentation : Maintain accurate records of the waste generated and its disposal, following the "cradle-to-grave" requirement of RCRA.[7]

E. Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : If the material is flammable, remove all sources of ignition.[14][15]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled liquid.[9][14][17] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a suitable, sealed container for hazardous waste disposal.[11][18] Use non-sparking tools for this process.[14][15]

  • Decontaminate : Clean the spill area thoroughly. For amine-containing compounds like azetidines, decontamination may be accomplished with a 5% acetic acid solution followed by water, once the bulk material is removed.[9]

  • Dispose of Cleanup Materials : All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in the hazardous waste container along with the spilled chemical.[17]

F. Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_procedure Phase 2: Disposal Procedure cluster_final Phase 3: Final Disposition start Start: Waste Generated assess_hazards Assess Hazards (Azetidine, Ketone, Aromatic) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) assess_hazards->select_ppe segregate Segregate Waste (No Incompatibles) select_ppe->segregate containerize Select & Fill Container (HDPE, <90% Full, Secure Cap) segregate->containerize spill Spill Occurs? segregate->spill label_waste Label Container ('Hazardous Waste', Name, CAS, Hazards) containerize->label_waste store_saa Store in SAA (Ventilated, Secondary Containment) label_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Professional Disposal contact_ehs->end spill->containerize No spill_procedure Follow Spill Protocol (Absorb, Collect, Decontaminate) spill->spill_procedure Yes spill_procedure->containerize

Caption: Disposal workflow for this compound.

G. References

  • Benchchem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Retrieved from

  • Benchchem. (n.d.). Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Benchchem. (n.d.). Safe Disposal of 3-(Cycloheptyloxy)azetidine: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • New Jersey Department of Health. (2010). Cyclohexanone - Hazardous Substance Fact Sheet. Retrieved from

  • Apollo Scientific. (n.d.). Azetidine. Retrieved from

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from

  • American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from

  • Laballey.com. (n.d.). Cyclohexanone, Lab Grade Safety Data Sheet. Retrieved from

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Azetidine 503-29-7. Retrieved from

  • Fisher Scientific. (2024, March 28). SAFETY DATA SHEET - Cyclohexyl phenyl ketone. Retrieved from

  • Benchchem. (n.d.). Navigating the Safe Disposal of Cyclohexyl-phenyl-methanone Oxime: A Procedural Guide. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Proper Disposal of 1-Methylcyclohex-2-en-1-ol Waste. Retrieved from

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - Methanone, cyclohexylphenyl-. Retrieved from

  • EcoOnline. (n.d.). RCRA Hazardous Wastes. Retrieved from

  • Benchchem. (n.d.). This compound. Retrieved from

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from

  • ADEC Innovations. (2025, November 25). What Are the Different Classifications of Hazardous Waste under RCRA?. Retrieved from

  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from

  • Wikipedia. (n.d.). Hazardous waste. Retrieved from

  • Sigma-Aldrich. (2024, September 4). SAFETY DATA SHEET - Cyclohexylbenzene. Retrieved from

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from

  • Santa Cruz Biotechnology. (2019, November 20). SAFETY DATA SHEET - 1-Hydroxycyclohexyl Phenyl Ketone. Retrieved from

  • Flinn Scientific. (n.d.). RCRA and the Identification of Hazardous Waste P-Listed Acutely Toxic Chemicals. Retrieved from

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from

  • MedChemExpress. (n.d.). Cyclohexyl phenyl ketone-SDS. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from

  • BuyersGuideChem. (n.d.). This compound | 898757-16-9. Retrieved from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl phenyl ketone. Retrieved from

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling novel chemical entities like 4-(Azetidinomethyl)phenyl cyclohexyl ketone require robust safety protocols to mitigate potential risks. While specific toxicological data for this compound is not extensively available, a comprehensive understanding of its structural components—an aromatic ketone and an azetidine ring—allows for a thorough risk assessment and the formulation of essential safety and handling procedures. This guide provides a detailed, step-by-step approach to personal protective equipment (PPE), operational handling, and disposal plans, ensuring a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Compound's Profile

  • Aromatic Ketones: Compounds like cyclohexyl phenyl ketone are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Ingestion can also be harmful.[2]

  • Azetidine Moiety: Azetidine itself is a highly flammable, corrosive compound that can cause severe skin burns and eye damage.[3][4] It is also a strong base.[4] The presence of the azetidine ring in the target molecule suggests a potential for skin and eye irritation or corrosive effects.

  • Solid Form: If the compound is a solid or powder, inhalation of dust should be avoided to prevent respiratory irritation.[5][6]

Based on this analysis, it is prudent to handle this compound as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if swallowed.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.[7][8]
Hands Chemical-resistant gloves (e.g., nitrile rubber)Protects against direct skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[9]
Body Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing.[7]
Respiratory Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust or vapors.[5][6]
Feet Closed-toe shoesProtects feet from spills.[10]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in a Closed System handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, chemical safety goggles, and nitrile gloves.

    • Verify Ventilation: Ensure the chemical fume hood is functioning correctly.

    • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and glassware, within the fume hood.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the compound on weighing paper inside the fume hood to minimize dust generation.[5]

    • Transfer and Dissolution: Transfer the weighed compound to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing. Keep the reaction vessel covered as much as possible.

  • Spill Management:

    • Small Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

    • Cleanup: After absorbing the spill, place the material in a sealed, labeled container for hazardous waste disposal.[11] Clean the spill area with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation: Collect all waste materials containing this compound, including contaminated gloves, weighing paper, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.[11]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EHS department.

  • EHS Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal.[11]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl phenyl ketone. Retrieved from [Link]

  • Safety-Kleen. (2022, January 18). Acetone Safety Precautions. Retrieved from [Link]

  • mzCloud. (2018, March 29). Cyclohexyl phenyl ketone. Retrieved from [Link]

  • Certas Lubricant Solutions. (2022, December). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • MDPI. (2023, September 9). Toxicity of Plastic Additive 1-Hydroxycyclohexyl Phenyl Ketone (1-HCHPK) to Freshwater Microcrustaceans in Natural Water. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.